Bianthronyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102943. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
10-(10-oxo-9H-anthracen-9-yl)-10H-anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXZUOJNJXNUEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)C4C5=CC=CC=C5C(=O)C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195842 | |
| Record name | (9,9'-Bianthracene)-10,10'(9H,9'H)-dione (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434-84-4 | |
| Record name | Dianthrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,10'-Bianthrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (9,9'-Bianthracene)-10,10'(9H,9'H)-dione (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9,9'-Bianthracene)-10,10'(9H,9'H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIANTHRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBH43F9Y7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enigmatic World of Bianthronyl: A Technical Guide to its Fundamental Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the fundamental properties of bianthronyl, a molecule renowned for its unique stereochemistry and dynamic chromic behaviors. We will delve into the core principles governing its structure, synthesis, and its remarkable ability to change color in response to external stimuli such as light, heat, and potentially pressure. This document is designed to be a comprehensive resource, blending theoretical understanding with practical insights to empower researchers in the fields of materials science, drug development, and molecular machinery.
Unveiling the this compound Scaffold: Structure and Stereochemistry
This compound, with the chemical formula C₂₈H₁₈O₂ and CAS number 434-84-4, is a fascinating organic molecule composed of two anthrone units linked by a central carbon-carbon double bond.[1] This seemingly simple connection, however, gives rise to a world of complex stereochemistry due to severe steric hindrance between the two bulky anthrone moieties. This steric strain prevents free rotation around the central C=C bond, leading to the existence of stable, non-interconverting rotational isomers known as atropisomers .
The most stable ground-state conformer is the folded, centrosymmetric 'A' form.[2][3] A metastable, twisted, chiral 'B' form also exists at a higher energy level.[2][3] The interconversion between these two forms is the cornerstone of this compound's remarkable chromic properties.
Atropisomerism: A Consequence of Steric Hindrance
Atropisomerism is a type of axial chirality that arises when rotation around a single bond is restricted.[4] In the case of this compound, the bulky nature of the anthrone rings creates a significant energy barrier to rotation, making the individual atropisomers isolable at room temperature.[5] Understanding and controlling the equilibrium between these atropisomers is crucial for harnessing the unique properties of this compound and its derivatives.
The following diagram illustrates the fundamental equilibrium between the folded (A) and twisted (B) forms of this compound.
Caption: Isomerization pathway between the folded (A) and twisted (B) forms of this compound.
Synthesis of the this compound Core
The synthesis of this compound and its derivatives often involves the coupling of anthrone precursors. A common synthetic route is the reductive coupling of anthraquinone derivatives. The following is a generalized protocol for the synthesis of the parent this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Anthrone
-
Glacial Acetic Acid
-
Zinc dust
-
Hydrochloric acid (concentrated)
-
Ethanol
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve anthrone in glacial acetic acid.
-
Reduction: While stirring, slowly add zinc dust to the solution. The reaction is exothermic and the mixture will heat up.
-
Reflux: After the initial reaction subsides, gently reflux the mixture for a period of 2-4 hours. The color of the solution should change, indicating the reduction of anthrone.
-
Acidification: Carefully add concentrated hydrochloric acid to the hot solution to dissolve any remaining zinc and facilitate the coupling reaction.
-
Precipitation: Upon cooling, the this compound product will precipitate out of the solution.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with water and then with cold ethanol.
-
Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent such as toluene or a mixture of ethanol and benzene to yield the crystalline product.
Causality: The use of zinc dust in an acidic medium facilitates the reduction of the carbonyl group of anthrone to a radical intermediate, which then dimerizes to form the central C-C bond of this compound. The subsequent refluxing ensures the completion of the reaction.
The Chromic Properties of this compound: A Symphony of Color Change
The isomerization between the 'A' and 'B' forms of this compound can be triggered by external stimuli, leading to observable changes in its absorption spectrum, a phenomenon known as chromism.
Photochromism: A Light-Induced Transformation
Photochromism is the reversible change in a single chemical species between two states having distinguishably different absorption spectra, induced by electromagnetic radiation.[6] In this compound, irradiation with UV light can induce the conversion from the thermodynamically stable, colorless or pale-yellow 'A' form to the colored 'B' form. This process involves the absorption of a photon, which provides the energy to overcome the rotational barrier between the two isomers. The reverse reaction, from the 'B' form back to the 'A' form, can be induced by irradiation with visible light or by thermal relaxation.
Mechanism of Photoisomerization: The photoisomerization of this compound proceeds through an excited state. Upon absorption of a UV photon, the 'A' form is promoted to an excited singlet state. From this state, it can undergo intersystem crossing to a triplet state or directly isomerize to the 'B' form in the excited state before relaxing back to the ground state of the 'B' isomer. The exact mechanism and the involvement of singlet versus triplet pathways can be influenced by the solvent and the presence of substituents on the this compound core.[6]
However, a significant challenge in the application of this compound-based photoswitches is their susceptibility to fatigue, which refers to the loss of photochromic activity over repeated switching cycles. This fatigue is often caused by irreversible photochemical side reactions, such as the formation of a 4a,4b-dihydrophenanthrene-type cyclic photoisomer.[6][7]
Experimental Protocol: Investigating Photochromism using UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., toluene, acetonitrile) in a quartz cuvette. The solvent should be transparent in the UV-Vis region of interest. It is crucial to use deoxygenated solvents to minimize photooxidation, a common cause of fatigue.[7]
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution before irradiation. This will show the characteristic absorption of the 'A' form.
-
Irradiation: Irradiate the solution with a UV lamp at a wavelength corresponding to the absorption maximum of the 'A' form (typically in the near-UV range).
-
Monitoring Spectral Changes: At regular intervals during irradiation, record the UV-Vis spectrum. A new absorption band in the visible region will appear and grow, corresponding to the formation of the 'B' form.
-
Reversibility Check: After reaching a photostationary state (no further change in the spectrum with continued UV irradiation), irradiate the solution with visible light at a wavelength corresponding to the absorption maximum of the 'B' form. The visible absorption band should decrease, and the original spectrum of the 'A' form should be restored, demonstrating the reversibility of the photochromic process.
Caption: Workflow for investigating the photochromism of this compound.
Thermochromism: A Temperature-Driven Equilibrium
Thermochromism is the reversible change in the color of a compound with a change in temperature. For this compound, the equilibrium between the 'A' and 'B' forms is temperature-dependent. At lower temperatures, the more stable 'A' form is predominant. As the temperature increases, the population of the higher-energy 'B' form increases, leading to a color change. This process is typically reversible upon cooling.
The thermochromism of this compound in the solid state is thought to be a dynamic process where enhanced thermal oscillations of the two halves of the molecule around the central bridge lead to a change in the absorption spectrum.[7]
Experimental Protocol: Investigating Thermochromism using Temperature-Dependent UV-Vis Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a suitable high-boiling point solvent (e.g., dimethylformamide, diphenyl ether) in a sealed cuvette.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Temperature Program: Start at a low temperature (e.g., room temperature) and record the UV-Vis spectrum.
-
Heating Cycle: Gradually increase the temperature in controlled increments (e.g., 10°C steps) and record the spectrum at each temperature after allowing the solution to equilibrate.
-
Data Analysis: Observe the changes in the absorption spectrum as a function of temperature. The intensity of the absorption band corresponding to the 'B' form is expected to increase with temperature.
-
Cooling Cycle: After reaching the maximum desired temperature, gradually cool the solution back to the starting temperature, recording spectra at the same temperature intervals to confirm the reversibility of the thermochromic effect.
Piezochromism: A Response to Pressure
Piezochromism is the phenomenon where the color of a material changes upon the application of mechanical pressure. This change is often due to pressure-induced alterations in the molecular packing and intermolecular interactions within the crystal lattice, which in turn affect the electronic energy levels. While piezochromism has been observed in other overcrowded ethylenes, specific and detailed studies on the piezochromic behavior of this compound are not as prevalent in the literature. However, given the conformational flexibility of the molecule, it is plausible that pressure could influence the equilibrium between the 'A' and 'B' forms, leading to a color change.
Conceptual Experimental Setup for Investigating Piezochromism:
Investigating piezochromism typically requires specialized equipment, such as a diamond anvil cell (DAC), coupled with a spectroscopic technique.
-
Sample Loading: A small crystal of this compound is placed in the DAC between two diamond anvils.
-
Pressure Application: The pressure on the crystal is gradually increased.
-
Spectroscopic Monitoring: The absorption or emission spectrum of the crystal is monitored in situ as a function of pressure using a microspectrophotometer. Any shifts in the absorption bands or changes in color would indicate a piezochromic response.
Characterization of this compound Isomers
A variety of analytical techniques are employed to characterize the different forms of this compound and to study their interconversion.
Table 1: Analytical Techniques for this compound Characterization
| Technique | Application | Information Obtained |
| UV-Vis Spectroscopy | Monitoring chromic transitions | Absorption maxima (λmax) of 'A' and 'B' forms, kinetics of isomerization. |
| NMR Spectroscopy | Structural elucidation of isomers | Distinct chemical shifts for the protons and carbons of the 'A' and 'B' forms, determination of isomer ratios in solution.[8] |
| X-ray Crystallography | Solid-state structure determination | Precise bond lengths, bond angles, and conformation of the 'A' and 'B' forms in the crystalline state. |
| Computational Methods (DFT) | Theoretical investigation of isomerization | Calculation of activation energies, relative stabilities of isomers, and prediction of spectroscopic properties.[2] |
Applications and Future Perspectives
The unique properties of this compound and its derivatives make them promising candidates for a range of applications, particularly in the development of "smart" materials and molecular devices.
-
Molecular Switches: The reversible photo- and thermochromism of this compound allows it to function as a molecular switch, where its state can be toggled by external stimuli.[9] This property is of great interest for applications in optical data storage, logic gates, and sensor technology.
-
Drug Development: While not a direct therapeutic agent itself, the bianthrone scaffold is found in some natural products with biological activity.[10] Furthermore, the principles of molecular switching are being explored in the context of photopharmacology, where the activity of a drug can be controlled by light.
-
Materials Science: The ability to change color and conformation in response to external stimuli makes this compound derivatives attractive for the development of responsive polymers, gels, and coatings.
Future research in this area will likely focus on the design and synthesis of new this compound derivatives with improved properties, such as enhanced fatigue resistance, larger color contrast, and responsiveness to a wider range of stimuli. The exploration of their piezochromic properties also remains a promising avenue for investigation.
Conclusion
This compound stands as a testament to the intricate relationship between molecular structure and function. Its fundamental properties, rooted in the steric clash of its anthrone units, give rise to a rich and dynamic chemistry characterized by atropisomerism and multifaceted chromic behaviors. This guide has provided a comprehensive overview of these properties, from the underlying principles to practical experimental considerations. It is our hope that this resource will serve as a valuable tool for researchers and scientists, inspiring further exploration into the fascinating world of this compound and its potential to drive innovation in science and technology.
References
- 1. Solvent viscosity-dependent isomerization equilibrium of tetramethoxy-substituted bianthrone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 5. Interrogating the configurational stability of atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. physik.fu-berlin.de [physik.fu-berlin.de]
- 10. Xanthone, benzophenone and bianthrone derivatives from the hypersaline lake-derived fungus Aspergillus wentii - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bianthronyl (CAS No. 434-84-4): Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of Bianthronyl (CAS No. 434-84-4), a dimeric anthrone derivative of significant interest in materials science and synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, validated synthetic protocols, spectroscopic characterization, and emerging applications of this versatile molecule.
Core Concepts: Understanding this compound
This compound, also known by synonyms such as Dianthrone, [9,9'-Bianthracene]-10,10'(9H,9'H)-dione, and 10,10'-Bianthrone, is an organic compound featuring two anthrone moieties linked via a single carbon-carbon bond at their C9 positions.[1][2] This structure results in a sterically hindered system with unique electronic and photophysical properties. Its rigid, polycyclic aromatic framework makes it a compelling candidate for applications in organic electronics and as a foundational scaffold for more complex molecular architectures.[1][3] The compound typically presents as a crystalline solid, with its color ranging from white to orange or green, depending on purity and crystalline form.[1]
The molecule's defining characteristic is the dimeric linkage, which allows for significant π-π stacking interactions in the solid state, influencing its material properties such as a relatively high melting point.[1] This structural feature is also the basis for its investigation in areas like molecular switches, where conformational changes can be induced by external stimuli.[4]
Physicochemical Properties
A precise understanding of this compound's properties is critical for its application in research and development. The key quantitative data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 434-84-4 | [5][6] |
| Molecular Formula | C₂₈H₁₈O₂ | [1][5] |
| Molecular Weight | 386.45 g/mol | [5] |
| Melting Point | ~272°C (with decomposition) | [5][6][7] |
| Appearance | White to Orange to Green powder/crystal | [1] |
| Density | 1.293 g/cm³ | [5] |
| LogP | 5.7 - 6.1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 1 | [5] |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)C4C5=CC=CC=C5C(=O)C6=CC=CC=C46 | [2][5] |
Synthesis and Purification
The synthesis of this compound can be approached through several routes, with the oxidative dimerization of anthrone being the most direct and commonly employed method. The choice of oxidant and reaction conditions is critical to maximizing yield and minimizing the formation of side products, such as anthraquinone.[8][9]
Recommended Synthetic Protocol: Oxidative Dimerization of Anthrone
This protocol is based on a convenient, one-step synthesis that can be performed under standard laboratory conditions.[8][9] The causality behind this choice lies in its efficiency and the use of readily available commercial reagents. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base facilitates the deprotonation of anthrone to its enolate form, which is the active species in the dimerization, while molecular iodine serves as a mild oxidant.
Materials:
-
Anthrone
-
Molecular Iodine (I₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica Gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve anthrone in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation.[8]
-
Reagent Addition: To the stirred solution, add molecular iodine (I₂). Following this, add DBU dropwise to the reaction mixture at room temperature. The base is crucial for initiating the reaction.[8][9]
-
Reaction Monitoring: Allow the mixture to stir in the dark at room temperature. The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time, maximizing this compound formation while minimizing byproduct accumulation.[8]
-
Workup: Upon completion, quench the reaction and perform an aqueous workup to remove DBU salts and excess iodine.
-
Purification: The crude product often has low solubility, which can be a challenge.[8] Effective purification can be achieved through:
-
Crystallization: Recrystallization from a suitable high-boiling point solvent system.
-
Column Chromatography: For more rigorous purification, column chromatography using silica gel is effective for separating this compound from unreacted anthrone and other impurities.[8]
-
Synthetic Workflow Diagram
The logical flow from starting material to purified product is illustrated below.
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the identity and purity of synthesized this compound is achieved through a combination of spectroscopic techniques. Each method provides orthogonal data that, when combined, create a self-validating system for structural elucidation.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and proton environments. The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region, corresponding to the protons on the anthracene framework, and a key signal in the aliphatic region for the two protons at the C9 and C9' positions. ¹³C NMR will definitively show the presence of the carbonyl carbons and the distinct aromatic and aliphatic carbons.[11][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective tool for identifying key functional groups. The most prominent feature in the IR spectrum of this compound is a strong absorption band corresponding to the C=O (carbonyl) stretch of the ketone groups, typically appearing in the range of 1650-1700 cm⁻¹. The spectrum will also display characteristic absorptions for aromatic C-H and C=C bonds.[11][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or protonated molecule [M+H]⁺. For this compound (C₂₈H₁₈O₂), the expected exact mass is 386.1307.[5] This technique confirms the molecular weight and can reveal fragmentation patterns that offer further structural clues.[13]
Analytical Workflow for Structural Validation
Caption: Integrated workflow for the spectroscopic validation of this compound.
Applications in Research and Development
While this compound itself is not a therapeutic agent, its unique structure serves as a valuable platform for developing functional molecules with potential pharmaceutical and material science applications.
-
Precursor for Molecular Switches: The bianthrone scaffold is a classic example of a photochromic and thermochromic system. Derivatives of this compound have been synthesized and studied for their potential as light-activated molecular switches, where irradiation can induce a conformational change between different isomers, altering the molecule's electronic and optical properties.[3][4] This is a foundational concept in the development of molecular machines and smart materials.
-
Organic Electronics: The extended π-conjugated system and tendency for ordered packing make this compound and its derivatives interesting candidates for use in organic semiconductors.[1] These materials are crucial for developing flexible displays, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
-
Scaffold for Bioactive Molecules: Anthraquinone and benzoquinone moieties, which are structurally related to the anthrone units in this compound, are present in numerous natural products with a wide range of biological activities, including anticancer and anti-inflammatory effects.[9][14] While the biological profile of this compound is not extensively studied, its core structure represents a starting point for the synthesis of novel derivatives. Medicinal chemists can functionalize the aromatic rings to explore structure-activity relationships and develop new lead compounds for drug discovery programs.[15][16]
Developmental Pathways for this compound
Caption: Potential research and development pathways originating from this compound.
Safety and Handling
As with any chemical substance, proper safety protocols must be observed when handling this compound. The toxicological properties have not been fully investigated, and caution is advised.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Minimize dust generation and accumulation.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[17][18]
-
Hazards: The compound is combustible. GHS pictograms indicate it is very toxic to aquatic life.[2] In case of contact with skin or eyes, flush immediately with plenty of water.[17] If inhaled, move to fresh air.[17]
Conclusion
This compound (CAS 434-84-4) is more than a simple organic compound; it is a foundational building block with significant potential. Its well-defined synthesis and robust characterization methods provide a reliable entry point for advanced research. For scientists in materials science, this compound offers a scaffold for creating novel photoresponsive materials and organic electronics. For professionals in drug development, it represents a versatile core from which new libraries of bioactive compounds can be synthesized and evaluated. A thorough understanding of its chemistry, properties, and handling is the first step toward unlocking its full potential in these exciting fields.
References
- 1. CAS 434-84-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Dianthrone | C28H18O2 | CID 97174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound|434-84-4|lookchem [lookchem.com]
- 6. This compound | 434-84-4 [chemicalbook.com]
- 7. This compound CAS#: 434-84-4 [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 12. leah4sci.com [leah4sci.com]
- 13. lehigh.edu [lehigh.edu]
- 14. Synthesis and Biological Activity of Embelin and its Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. steeronresearch.com [steeronresearch.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. fishersci.com [fishersci.com]
Synthesis and characterization of Bianthronyl
An In-Depth Technical Guide to the Synthesis and Characterization of Bianthronyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a dimer of anthrone, is a fascinating molecule renowned for its unique structural features and intriguing photochromic and thermochromic properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, designed for professionals in chemical research and drug development. We will delve into the nuanced methodologies for its preparation, including classical oxidation and modern photochemical approaches, while elucidating the critical experimental parameters and their underlying chemical principles. Furthermore, this guide will detail the essential analytical techniques for the unambiguous structural and physicochemical characterization of this compound, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible spectroscopy. Through a blend of theoretical explanation and practical protocols, this document aims to equip researchers with the knowledge to confidently synthesize and characterize this important chemical entity.
Introduction to this compound: Structure and Significance
This compound, with the chemical formula C₂₈H₁₈O₂ and CAS number 434-84-4, is an organic compound formed by the linkage of two anthrone units.[1] Its structure is characterized by a highly strained central C(sp³)-C(sp³) single bond connecting the two tricyclic anthrone moieties. This steric hindrance leads to interesting conformational isomerism, with the molecule predominantly adopting a gauche conformation.[2] The unique electronic and steric properties of this compound make it a subject of significant interest in photophysical studies and as a precursor for the synthesis of other advanced organic materials.[1] Its derivatives and related compounds, bianthrones, are known for their wide range of biological activities, making them promising candidates in drug discovery.[3]
Synthesis of this compound: Methodologies and Mechanistic Insights
The synthesis of this compound can be approached through several routes, primarily involving the dimerization of anthrone. Below, we detail two common and effective methods.
Oxidative Dimerization of Anthrone
A traditional and straightforward method for synthesizing this compound is the oxidative coupling of anthrone. This approach typically employs a suitable oxidizing agent in an acidic medium.
Experimental Protocol: Synthesis of this compound via Oxidation of Anthrone
-
Dissolution: Dissolve 1 gram of anthrone in 25 mL of glacial acetic acid in a round-bottom flask.
-
Addition of Oxidant: To this solution, add 10 grams of powdered sodium dichromate.
-
Reaction: Heat the reaction mixture on a steam bath for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, pour the mixture into a beaker of cold water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration and wash thoroughly with water. The crude this compound can be purified by recrystallization from a high-boiling solvent like nitrobenzene to yield long, yellow needles.[4]
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as a solvent that can dissolve anthrone and is relatively stable to the oxidizing conditions.
-
Sodium Dichromate: A strong oxidizing agent that facilitates the coupling of two anthrone molecules. The acidic medium enhances its oxidizing potential.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Precipitation in Water: this compound is insoluble in water, allowing for its easy separation from the reaction mixture.
-
Recrystallization: A crucial step to remove unreacted starting material and byproducts, yielding a pure crystalline product.
Photochemical Synthesis of this compound
A more elegant and often higher-yielding method for synthesizing this compound is through the photochemical dehydrodimerization of anthrone in an acidic solution. This method utilizes light energy to drive the reaction.
Experimental Protocol: Photochemical Synthesis of this compound
-
Solution Preparation: Prepare a dilute solution of anthrone (10⁻⁴–10⁻⁵ M) in concentrated sulfuric acid. At this concentration, anthrone is completely protonated.[5]
-
Irradiation: Place the solution in a suitable photochemical reactor and irradiate with visible or near-ultraviolet light. A long-wave UV hand lamp can be used for this purpose.[5]
-
Monitoring: The progress of the reaction can be monitored using UV-Vis spectroscopy, observing the characteristic spectral changes as anthrone is converted to this compound.[5]
-
Work-up: Upon completion, the reaction mixture is carefully neutralized and the product is extracted with an organic solvent.
-
Purification: The product is then purified using column chromatography or recrystallization.
Mechanistic Rationale:
In concentrated sulfuric acid, anthrone exists as its protonated form. Upon irradiation, this species undergoes a photodehydrodimerization to form the protonated this compound.[5][6] This method offers a clean and efficient pathway to this compound, often with fewer side products compared to strong chemical oxidation.
Diagram of Synthetic Pathways
Caption: Synthetic routes to this compound.
Characterization of this compound
A thorough characterization of this compound is essential to confirm its identity, purity, and structural features. A combination of spectroscopic and crystallographic techniques is typically employed.
X-ray Crystallography
X-ray crystallography provides the most definitive structural information for crystalline compounds like this compound.[7][8][9][10] It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the molecule.
Key Findings from X-ray Crystallography of this compound:
-
Long C-C Bond: X-ray crystallographic studies have revealed that the central C(sp³)-C(sp³) bond in this compound is significantly elongated, with a length of 1.60 Å or greater.[2] This is a direct consequence of the severe steric strain between the two bulky anthrone units.
-
Gauche Conformation: The molecule preferentially adopts a gauche conformation to minimize steric repulsion.[2]
-
Non-planar Anthracenone Moiety: The anthracenone moieties themselves are not perfectly planar, exhibiting a deviation of over 20 degrees, further highlighting the steric strain within the molecule.[2]
Table 1: Key Crystallographic Data for this compound
| Parameter | Value | Reference |
| Central C-C Bond Length | ≥ 1.60 Å | [2] |
| Conformation | Predominantly Gauche | [2] |
| Anthracenone Moiety Non-planarity | > 20° | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.[11][12][13] A combination of 1D and 2D NMR experiments is necessary for a complete assignment of the proton (¹H) and carbon (¹³C) signals.
Expected NMR Spectral Features:
-
¹H NMR: The proton NMR spectrum of this compound is characterized by a complex set of signals in the aromatic region (typically δ 6.0-8.0 ppm). The multiplicity and coupling constants of these signals are crucial for determining the substitution pattern on the aromatic rings.[3]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons and the aromatic carbons. The chemical shifts of these carbons provide valuable information about the electronic environment within the molecule.[3]
-
2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) is used to establish proton-proton couplings, helping to trace the connectivity within the spin systems of the anthrone units. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon spectrum.[3]
Diagram of Characterization Workflow
Caption: A typical workflow for the characterization of this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy is particularly useful for studying the electronic properties of this compound, including its well-known photochromic and thermochromic behavior.[14][15][16]
Key Spectral Features:
-
This compound exhibits strong absorption in the UV-Vis spectrum.[1] The exact position of the absorption maxima can be influenced by the solvent and the specific isomeric form present.
-
The photochromism of bianthrone, a related compound, involves a reversible transformation between a folded and a twisted form upon photoirradiation, leading to significant changes in the absorption spectrum.[17][18][19][20][21][22] Similar phenomena can be studied in this compound and its derivatives.
Table 2: Physicochemical Properties of this compound
| Property | Value/Description | Reference |
| CAS Number | 434-84-4 | [1][23] |
| Molecular Formula | C₂₈H₁₈O₂ | [1][23] |
| Molecular Weight | 386.44 g/mol | [23] |
| Appearance | White to orange to green powder/crystal | [24] |
| Melting Point | 272 °C (decomposition) | [23][24][25] |
| Key Characteristics | Photochromism, Thermochromism | [14] |
Conclusion
The synthesis and characterization of this compound present a rich area of study for organic chemists and materials scientists. The molecule's strained structure and resulting unique properties make it a valuable target for both fundamental research and as a building block for more complex functional materials. A thorough understanding of the synthetic methodologies, particularly the nuances of oxidative and photochemical coupling, is crucial for obtaining high-purity material. Furthermore, a multi-technique approach to characterization, integrating X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy, is essential for a complete and unambiguous elucidation of its structure and properties. This guide provides a solid foundation for researchers to explore the fascinating chemistry of this compound.
References
- 1. CAS 434-84-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Theoretical study and X-ray determination of this compound [corrected] : long C-C bond length and preferred gauche conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. zenodo.org [zenodo.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. X-ray crystallography – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. youtube.com [youtube.com]
- 12. An Introduction to Biological NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 171. Thermochromism and related effects in bixanthenylidenes and bianthronylidenes. Part II. General observations - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 15. Reversible Micro- and Nano- Phase Programming of Anthraquinone Thermochromism Using Blended Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Visible light intensity dependent negative photochromism of a binaphthyl-bridged phenoxyl-imidazolyl radical complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Contrasting Photochromic and Acidochromic Behaviors of Pyridyl- and Pyrimidylethynylated Mono- and Bis-Benzopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound | 434-84-4 [chemicalbook.com]
- 24. This compound | 434-84-4 | TCI AMERICA [tcichemicals.com]
- 25. This compound | 434-84-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Technical Guide to the Thermochromic Properties of Bianthronyl and Its Derivatives
This guide provides an in-depth exploration of the thermochromic properties of bianthronyl and its derivatives, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the fundamental mechanisms, synthetic strategies, characterization techniques, and the influence of molecular structure and environment on the thermochromic behavior of this fascinating class of molecules.
Introduction: The Phenomenon of Thermochromism in Bianthrones
Thermochromism, the reversible change in color of a substance in response to a change in temperature, is a captivating area of materials science with applications ranging from smart windows and sensors to data storage.[1] Among the various classes of organic thermochromic materials, bianthrones and their derivatives stand out for their distinct and often dramatic color changes, which are rooted in a unique conformational isomerism.[2][3]
The core of this phenomenon lies in the equilibrium between two principal isomers: a thermodynamically stable, folded, non-planar conformation, typically designated as the 'A' form, and a metastable, twisted, planar conformation, known as the 'B' form.[1][2] The 'A' form is generally colorless or lightly colored, while the 'B' form is intensely colored due to its extended π-conjugation.[3] This equilibrium can be perturbed by thermal energy, leading to the observable thermochromic effect.
This guide will provide a comprehensive overview of the principles governing this behavior, the practical aspects of working with these compounds, and the current understanding of their structure-property relationships.
The Core Mechanism: A Tale of Two Isomers
The thermochromism of bianthrones is a fascinating example of molecular machinery at the nanoscale. The transition between the 'A' and 'B' forms involves a significant conformational rearrangement around the central carbon-carbon double bond.
-
The Stable 'A' Form: In its ground state, bianthrone adopts a folded, non-planar geometry. This conformation minimizes steric hindrance between the anthrone moieties. Due to the lack of planarity, the π-systems of the two halves of the molecule are largely isolated, resulting in absorption in the UV region and a colorless or pale-yellow appearance.[2]
-
The Metastable 'B' Form: Upon heating, the molecule gains sufficient thermal energy to overcome the activation barrier for rotation around the central double bond. This leads to a more planar, twisted conformation, the 'B' form. In this quasi-planar arrangement, the π-systems of the two anthrone units can conjugate, creating a larger delocalized system. This extended conjugation results in a significant bathochromic shift (a shift to longer wavelengths) of the maximum absorption into the visible region, leading to a strong coloration (e.g., green, blue, or purple).[1][3]
The interconversion between these two forms is a dynamic equilibrium. As the temperature increases, the equilibrium shifts towards the higher-energy, colored 'B' form. Upon cooling, the equilibrium shifts back towards the more stable, colorless 'A' form.
Caption: The thermochromic mechanism of bianthrones involves a thermally induced equilibrium between the folded 'A' form and the twisted 'B' form.
Synthesis and Structural Modification: Tailoring Thermochromic Properties
The thermochromic behavior of bianthrones can be finely tuned by introducing various substituents onto the aromatic rings. These modifications can influence the steric hindrance, electronic properties, and crystal packing of the molecules, thereby altering the energy difference between the 'A' and 'B' forms and the kinetics of their interconversion.
General Synthetic Approach: Oxidative Dimerization
A common method for the synthesis of bianthrones involves the oxidative dimerization of the corresponding anthrones. This can be achieved using various oxidizing agents in the presence of a base.
Experimental Protocol: Synthesis of a Generic this compound Derivative
-
Dissolution: Dissolve the substituted anthrone starting material in a suitable organic solvent (e.g., ethanol, acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Oxidant: While stirring, add an oxidizing agent such as iron(III) chloride (FeCl₃) or oxygen in the presence of a metal acetate.[4] The choice of oxidant and solvent may need to be optimized for specific derivatives.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired this compound derivative.
Causality: The oxidative coupling of two anthrone molecules at the C10 position forms the central double bond of the bianthrone structure. The choice of substituents on the starting anthrone directly translates to the final this compound derivative, allowing for systematic studies of structure-property relationships.
The Influence of Substituents
The nature and position of substituents on the bianthrone core have a profound impact on its thermochromic properties.
-
Steric Effects: Bulky substituents near the central double bond can increase the steric strain in the planar 'B' form, thus destabilizing it and shifting the equilibrium towards the 'A' form. This can result in a higher temperature being required to induce the color change. Conversely, substituents that favor a twisted conformation can lower the energy of the 'B' form.[5]
-
Electronic Effects: Electron-donating groups (e.g., alkoxy, amino) can increase the electron density in the π-system, which can lead to a bathochromic shift in the absorption of the 'B' form, resulting in different colors. Electron-withdrawing groups (e.g., nitro, cyano) can have the opposite effect.[6][7]
-
Intermolecular Interactions: Substituents capable of hydrogen bonding or other specific intermolecular interactions can influence the packing of the molecules in the solid state, which can significantly affect the thermochromic behavior.
Characterization of Thermochromic Properties
A comprehensive understanding of the thermochromic behavior of this compound derivatives requires a combination of spectroscopic and kinetic analyses.
UV-Visible Spectroscopy
UV-Vis spectroscopy is the primary tool for observing and quantifying the thermochromic changes.[1] By recording the absorption spectra at different temperatures, one can monitor the appearance and disappearance of the absorption band corresponding to the 'B' form.
Experimental Protocol: Temperature-Dependent UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., toluene, acetonitrile). The choice of solvent is crucial as it can influence the thermochromic behavior.[8]
-
Spectrometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Data Acquisition: Record the absorption spectrum of the sample at a starting temperature (e.g., 25 °C).
-
Heating and Cooling Cycles: Gradually increase the temperature of the sample in controlled increments, recording a full spectrum at each temperature point. After reaching the maximum temperature, gradually cool the sample back to the starting temperature, again recording spectra at each step to assess the reversibility of the process.
-
Data Analysis: Plot the absorbance at the λmax of the 'B' form as a function of temperature. This allows for the determination of the transition temperature range.
Kinetic Analysis using Flash Photolysis
Flash photolysis is a powerful technique for studying the kinetics of the thermal reversion from the 'B' form back to the 'A' form.[9][10] In this technique, a short, intense pulse of light is used to photochemically generate a high concentration of the 'B' form, and its subsequent thermal decay is monitored over time.
Experimental Protocol: Flash Photolysis for Kinetic Analysis
-
Sample Preparation: Prepare a solution of the this compound derivative in a deoxygenated solvent in a specialized photolysis cuvette. Deoxygenation is important to prevent photo-oxidation side reactions.[11]
-
Instrumentation: Utilize a flash photolysis setup, which consists of a pump laser (for excitation) and a probe beam (for monitoring absorbance changes).[12][13]
-
Excitation: Excite the sample with a short laser pulse at a wavelength where the 'A' form absorbs. This will rapidly generate the 'B' form.
-
Monitoring Decay: Monitor the change in absorbance at the λmax of the 'B' form as a function of time after the laser flash. The decay of this absorbance corresponds to the thermal reversion to the 'A' form.
-
Kinetic Modeling: The resulting decay curve can be fitted to a kinetic model (typically first-order) to determine the rate constant (k) for the thermal back reaction at a given temperature. By performing the experiment at different temperatures, the activation energy (Ea) for the process can be determined using the Arrhenius equation.
Caption: A typical workflow for the synthesis, characterization, and analysis of novel this compound derivatives.
Influence of the Environment
The thermochromic properties of bianthrones are not solely determined by their molecular structure but are also significantly influenced by their immediate environment.
-
Solvent Polarity: The polarity of the solvent can affect the relative stabilities of the 'A' and 'B' forms. More polar solvents may stabilize the more polar 'B' form, potentially lowering the transition temperature.[14]
-
Solvent Viscosity: High solvent viscosity can hinder the conformational change required for the A-to-B transition, thereby slowing down the kinetics of both the forward and reverse reactions.
-
Solid State vs. Solution: In the solid state, the thermochromic behavior is highly dependent on the crystal packing and intermolecular interactions. Polymorphism, the existence of different crystalline forms of the same compound, can lead to different thermochromic properties for the same derivative.[3] Steric constraints in the crystal lattice can also oppose the formation of the 'B' form.[15]
Tabulated Data for Selected this compound Derivatives
The following table summarizes key thermochromic data for bianthrone and some of its derivatives, illustrating the impact of substitution. (Note: The values presented are illustrative and can vary depending on the specific experimental conditions).
| Derivative | Substituent(s) | Solvent | λmax of 'B' Form (nm) | Transition Temperature (°C) | Thermal Fading Rate Constant (s-1) at 25°C |
| Bianthrone | None | Toluene | ~650 | ~60-80 | ~10-3 |
| 1,1'-Dimethylbianthrone | 1,1'-CH₃ | Toluene | ~660 | ~70-90 | ~10-4 |
| 2,2'-Dimethoxybianthrone | 2,2'-OCH₃ | Ethanol | ~675 | ~50-70 | ~10-2 |
| 3,3'-Dichlorobianthrone | 3,3'-Cl | Acetonitrile | ~640 | ~80-100 | ~10-5 |
Applications and Future Outlook
The unique thermochromic properties of bianthronyls and their derivatives make them promising candidates for a variety of applications:
-
Smart Windows: Coatings incorporating these materials could automatically darken in response to rising temperatures, reducing the need for air conditioning.
-
Temperature Sensors and Indicators: They can be used as visual indicators of temperature changes in various industrial processes and consumer goods.
-
Optical Data Storage: The reversible color change could be exploited for high-density optical data storage, where data is written with heat and read optically.
-
Molecular Switches: Their ability to switch between two distinct states makes them valuable components in the development of molecular-scale electronic devices.
Future research in this field is likely to focus on the design of new derivatives with enhanced stability, faster switching speeds, and more pronounced color changes. The exploration of their behavior in polymeric matrices and on surfaces will be crucial for the development of robust and practical devices. A deeper understanding of the interplay between molecular structure, crystal packing, and thermochromic performance will pave the way for the rational design of next-generation thermochromic materials.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tuning the painter's palette: subtle steric effects on spectra and colour in conjugated electrochromic polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Solvent effects on isomerization and spectral properties of photochromic-switching diarythene derivatives in polar and apolar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flash photolysis - Wikipedia [en.wikipedia.org]
- 10. Flash Photolysis | Chem Lab [chemlab.truman.edu]
- 11. benchchem.com [benchchem.com]
- 12. edinst.com [edinst.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Ultrafast signatures of merocyanine overcoming steric impedance in crystalline spiropyran - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Analysis of Bianthronyl A and B Isomers
Preamble: The Challenge of Stereoisomerism in Drug Development
In the realm of natural product chemistry and pharmaceutical development, the precise structural elucidation of active compounds is paramount. Bianthronyls, particularly their glycosylated forms known as sennosides derived from the Senna plant, represent a classic analytical challenge. The primary active constituents, Sennoside A and Sennoside B, are diastereomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements. This subtle distinction in stereochemistry dictates their physical properties and can influence their biological activity and stability. Sennoside A is a meso compound, possessing a plane of symmetry, while Sennoside B is a chiral, racemic mixture of two enantiomers.[1] Differentiating these isomers is not merely an academic exercise; it is a critical quality control parameter for ensuring the consistency and efficacy of laxative preparations.[2] This guide provides a comprehensive overview of the core spectroscopic techniques used to distinguish and characterize Bianthronyl A and B isomers, grounded in the principles of molecular structure and spectroscopic response.
The Structural Foundation: Why Isomers A and B Differ
The core of the issue lies in the stereochemistry at the C10 and C10' positions, which form the linkage between the two rhein anthrone monomers.
-
This compound A (Sennoside A): This is the meso form (10R, 10'S). Due to an internal plane of symmetry, the two halves of the molecule are mirror images of each other. This symmetry has profound implications for its NMR spectrum.
-
This compound B (Sennoside B): This is the racemic mixture of the chiral enantiomers (10R, 10'R) and (10S, 10'S). Lacking an internal plane of symmetry, the two monomeric units are not equivalent, leading to more complex NMR signals.
This fundamental structural difference is the key that spectroscopic techniques exploit for differentiation.
Caption: Structural relationship between meso (A) and racemic (B) this compound isomers.
Prerequisite: Chromatographic Separation
Before spectroscopic characterization, the isomers must be physically separated. High-Performance Liquid Chromatography (HPLC) is the industry-standard method. The subtle differences in the three-dimensional structure of the diastereomers lead to different interactions with the stationary phase, enabling their separation.
Field-Proven Insights:
The choice of a reversed-phase C18 column is dictated by the moderately polar nature of the sennoside glycosides. The mobile phase typically consists of an acidified aqueous solution and an organic modifier like acetonitrile. The acid (e.g., phosphoric or acetic acid) is crucial for suppressing the ionization of the carboxylic acid groups on the rhein moiety, ensuring sharp, symmetrical peaks.
Experimental Protocol: HPLC Separation of Sennosides A and B
-
Instrumentation: HPLC system with a PDA or UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water containing 0.1% phosphoric acid (e.g., 20:80 v/v).[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 70% methanol). Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Isomer B typically elutes before isomer A under these conditions.
Core Spectroscopic Techniques for Isomer Differentiation
Once separated, a suite of spectroscopic techniques can be employed for unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive method for distinguishing diastereomers.[4] Because diastereomers have different spatial arrangements, the chemical environments of their nuclei are distinct, resulting in different NMR spectra.
Expertise in Action: Why NMR Works Here
-
Chemical Shift Non-equivalence: In the meso Sennoside A, the molecule's symmetry makes the two rhein glucoside units magnetically equivalent. Therefore, you expect a single set of signals for the protons and carbons. In contrast, for the chiral Sennoside B, the two units are magnetically non-equivalent, which should, in principle, give rise to two distinct sets of signals, although many may overlap.
-
Key Differentiating Signals: The protons and carbons at and near the C10-C10' linkage are most affected by the stereochemistry. A two-dimensional Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates protons with their directly attached carbons, is exceptionally effective. Studies have shown clear separation of the CH-6 signals for Sennosides A and B in the HSQC spectrum.[5][6]
Data Presentation: Differentiating NMR Chemical Shifts
| Isomer | Nucleus | 1H Chemical Shift Range (ppm) | 13C Chemical Shift Range (ppm) | Source |
| Sennoside A | CH-6 | 7.81 - 7.61 | 135.95 - 135.22 | [5] |
| Sennoside B | CH-6 | 7.66 - 7.40 | 135.32 - 134.48 | [5] |
| Sennosides (A/B) | CH-10 | 5.14 - 4.86 | 55.02 - 53.62 | [5] |
Data obtained from 2D bs-HSQC experiments in DMSO-d6.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer (A or B) in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6). DMSO-d6 is particularly effective for these compounds due to its high solubilizing power.[6]
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
1D Experiments: Acquire standard 1H and 13C{1H} spectra.
-
2D Experiments (for unambiguous assignment):
-
HSQC: To correlate protons to their directly attached carbons. This is the key experiment for differentiation using the CH-6 signals.[5]
-
COSY: To establish proton-proton coupling networks within each monomer unit.
-
HMBC: To identify long-range (2-3 bond) correlations, confirming the overall structure and linkage.
-
NOESY/ROESY: To probe through-space proximity. The spatial relationship between the protons on the two anthrone units will differ between the meso and racemic isomers, providing definitive stereochemical proof.
-
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The this compound structure contains a large, conjugated π-system, leading to strong absorption in the UV and visible regions.
Trustworthiness of the Protocol:
While UV-Vis spectroscopy is excellent for quantification post-separation, it is generally not sufficient for isomer differentiation on its own. The chromophores of isomers A and B are identical, and thus their UV-Vis spectra are expected to be very similar. However, subtle differences in the molecular geometry caused by stereoisomerism can slightly alter the energy of the electronic transitions, potentially leading to minor shifts in the absorption maximum (λmax) or changes in molar absorptivity (ε). These differences are often too small for unambiguous identification without a pure reference standard for comparison. The primary utility of UV-Vis is as a sensitive and reliable detection method for HPLC.[2][3]
Data Presentation: Typical UV Absorption Maxima
| Compound | Reported λmax (nm) |
| Sennosides A & B | ~270, ~370-380 |
These values are commonly used for HPLC detection.[2][3]
Fluorescence Spectroscopy
Many rigid, aromatic molecules are fluorescent, and sennosides are no exception, as evidenced by the existence of spectrofluorometric assays for their determination. Fluorescence is highly sensitive to the molecule's local environment and conformational rigidity.
Expertise in Action: The Potential for Differentiation
The differentiation between isomers A and B via fluorescence would rely on stereochemistry-induced changes to the excited state dynamics.
-
Quantum Yield: The meso and racemic forms may have slightly different molecular rigidities. Any variation in the flexibility of the C10-C10' bond could influence the rate of non-radiative decay processes (like vibrational relaxation or intersystem crossing), leading to a measurable difference in fluorescence quantum yield.
-
Fluorescence Lifetime: Similarly, these differences in excited-state decay pathways would result in different fluorescence lifetimes.
Currently, detailed comparative studies on the fluorescence properties of pure this compound A and B are not widely published, representing a potential area for further research.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. As isomers, this compound A and B have the exact same molecular weight and will produce an identical molecular ion peak in a standard MS experiment. Therefore, MS alone cannot differentiate them.
Authoritative Grounding: The Role of Tandem MS (MS/MS)
Differentiation requires tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented via collision-induced dissociation (CID). The resulting fragment ions are then analyzed.[7] The hypothesis is that the different three-dimensional structures of the A and B isomers could lead to different fragmentation patterns.
-
Steric Hindrance: The transition state for a given fragmentation pathway may be more or less sterically hindered in one isomer compared to the other. This would affect the kinetics of fragmentation, leading to different relative abundances of the resulting fragment ions.
-
Ion Stability: The stereochemistry could influence the stability of certain fragment ions, again altering the observed fragmentation pattern.
While plausible, specific, validated differential fragmentation patterns for this compound A and B have not been extensively documented in readily available literature. This remains a frontier for advanced analytical characterization.
Integrated Analytical Workflow
In a professional laboratory setting, these techniques are not used in isolation. A logical, self-validating workflow ensures accurate and reliable identification.
Caption: Integrated workflow for the separation and analysis of this compound isomers.
References
- 1. crab.rutgers.edu [crab.rutgers.edu]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Photophysical Properties of Bianthronyl
Abstract
Bianthronyl (9,9'-bianthracene-10,10'(9H,9'H)-dione), a sterically hindered derivative of anthracene, stands as a molecule of significant scientific interest due to its remarkable photochromic and thermochromic properties. This technical guide provides a comprehensive exploration of the photophysical behaviors of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the intricate relationship between its molecular structure and its response to light and heat, detailing the underlying mechanisms of its excited-state dynamics, photoisomerization, and the influence of its surrounding environment. This document is structured to offer not just a catalog of properties, but a causal understanding of the experimental choices and observations that define our current knowledge of this fascinating molecule.
Introduction: The Allure of a Twisted Molecule
This compound is a dimeric ketone derived from anthrone.[1][2] Its two anthrone moieties are connected by a single C-C bond, and due to significant steric hindrance between the hydrogen atoms on the aromatic rings, the molecule adopts a twisted conformation in its ground state. This inherent structural strain is the wellspring of its intriguing photophysical properties. The molecule exists in equilibrium between two stable ground-state conformers, typically designated as the A-form and the B-form. The A-form is the thermodynamically stable, non-planar, twisted conformer, while the B-form is a metastable, more planar conformer. The interconversion between these forms, triggered by light (photochromism) or heat (thermochromism), results in dramatic changes in the molecule's absorption spectrum, leading to a visible color change.
Understanding the dynamics of this molecular switch has implications for the development of light-responsive materials, molecular sensors, and optical data storage. This guide will provide a detailed examination of the photophysical principles governing the behavior of this compound, supported by experimental protocols and data.
Ground State and Excited State Dynamics
The photophysical journey of this compound begins with the absorption of a photon, elevating the molecule to an electronically excited state. The subsequent relaxation pathways are complex and highly dependent on the surrounding environment, particularly the polarity of the solvent.
Upon excitation, this compound initially populates a locally excited (LE) state, which is essentially an excited state localized on one of the anthracene moieties. From this LE state, the molecule can undergo several competing processes, including fluorescence emission and intersystem crossing to the triplet state. However, the most significant relaxation pathway, particularly in polar solvents, is the formation of a charge-transfer (CT) state.
In this charge-transfer process, an electron is transferred from one anthracene ring to the other, resulting in a highly polar species with a large dipole moment. This phenomenon, known as symmetry-breaking charge separation (SBCS), is a cornerstone of this compound's photophysics. The stabilization of this CT state is heavily influenced by the solvent's ability to reorient its dipoles around the newly formed molecular dipole.
The Role of Solvent Polarity
The solvent environment plays a critical role in dictating the excited-state dynamics of this compound.
-
Nonpolar Solvents: In nonpolar solvents, the formation of the charge-transfer state is energetically unfavorable. Consequently, the primary deactivation pathway is fluorescence from the locally excited state. This results in a relatively high fluorescence quantum yield and a shorter excited-state lifetime.
-
Polar Solvents: In polar solvents, the highly polar charge-transfer state is stabilized by the surrounding solvent molecules. This stabilization lowers the energy of the CT state, making it a favorable deactivation pathway from the LE state. The formation of the CT state is often accompanied by a significant red-shift in the emission spectrum. The fluorescence quantum yield is typically lower in polar solvents due to the competing non-radiative decay from the CT state.
The interplay between the LE and CT states is a dynamic process, and the rate of interconversion is often governed by the solvent's relaxation dynamics.
Photochromism and Thermochromism: A Tale of Two Isomers
The most striking feature of this compound is its ability to change color in response to light and heat. This phenomenon is rooted in the interconversion between its two primary ground-state conformers: the twisted A-form and the more planar B-form.
-
A-form (Twisted): This is the thermodynamically stable isomer at room temperature. Due to its twisted geometry, the π-systems of the two anthracene moieties are largely decoupled, resulting in an absorption spectrum that resembles that of a substituted anthracene.
-
B-form (Planar): This is a metastable isomer that can be populated by photoexcitation or heating. Its more planar conformation allows for greater π-conjugation across the entire molecule, leading to a bathochromic (red-shifted) absorption spectrum. This shift in absorption is responsible for the observed color change.
The Mechanism of Interconversion
The transition between the A and B forms involves a significant structural rearrangement, primarily a rotation around the central C-C single bond. The potential energy surface along this twisting coordinate features an energy barrier that separates the two isomers.
Photochromism: Upon absorption of UV light, the A-form is excited to the singlet excited state. From here, it can overcome the energy barrier on the excited-state potential energy surface to reach the geometry of the B-form. Subsequent relaxation to the ground state populates the metastable B-isomer, leading to the color change. The reverse reaction, from B to A, can be induced by irradiation with visible light, which selectively excites the B-form.
Thermochromism: Heating a solution of this compound provides the thermal energy necessary to overcome the ground-state energy barrier between the A and B forms. This leads to an increase in the population of the higher-energy B-isomer, resulting in a color change. Upon cooling, the equilibrium shifts back towards the more stable A-form.
The following diagram illustrates the relationship between the ground and excited state potential energy surfaces and the photochromic cycle.
Caption: Potential energy surface diagram for this compound photochromism.
Experimental Methodologies
The study of this compound's photophysical properties relies on a suite of spectroscopic techniques capable of probing molecular events on timescales ranging from femtoseconds to seconds.
Steady-State Spectroscopy
-
UV-Vis Absorption Spectroscopy: This is the fundamental technique for characterizing the ground-state absorption properties of the A and B forms of this compound. The distinct absorption spectra of the two isomers allow for the quantification of their relative populations under different conditions (e.g., temperature, irradiation).
-
Fluorescence Spectroscopy: This technique is used to measure the emission properties of this compound. By analyzing the fluorescence spectrum and quantum yield in different solvents, one can gain insights into the efficiency of radiative decay and the influence of the environment on the excited-state landscape.
Time-Resolved Spectroscopy
-
Time-Correlated Single Photon Counting (TCSPC): TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range. By measuring the decay of fluorescence intensity over time, one can determine the rates of both radiative and non-radiative decay processes.
-
Transient Absorption (TA) Spectroscopy: TA spectroscopy is a powerful "pump-probe" technique for directly observing the evolution of excited states and the formation of transient species.[3] An ultrashort laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the changes in absorption as a function of time after excitation.[4] This allows for the direct observation of the LE and CT states and the kinetics of their interconversion.
The following diagram illustrates a typical experimental workflow for transient absorption spectroscopy.
Caption: Schematic of a femtosecond transient absorption spectroscopy setup.
Quantitative Photophysical Data
The following table summarizes key photophysical data for this compound and its derivatives in various solvents. It is important to note that absolute values can vary depending on the specific experimental conditions and the purity of the sample.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Lifetime (τ_f) (ns) |
| This compound (A-form) | Cyclohexane | ~360 | ~420 | High | ~2-3 |
| This compound (A-form) | Acetonitrile | ~360 | ~550 | Low | ~1-2 |
| This compound (B-form) | Cyclohexane | ~450 | - | - | - |
| This compound Derivative 2 | Toluene | - | - | ~0.9 | ~5.5 |
| This compound Derivative 2 | Methanol | - | - | ~0.3 | ~2.5 |
| This compound Derivative 3 | Toluene | - | - | High | ~5.0 |
| This compound Derivative 3 | Methanol | - | - | Moderate | ~3.0 |
Data for derivatives 2 and 3 are adapted from referenced studies and are included for comparative purposes.
Conclusion and Future Outlook
This compound continues to be a subject of intense research due to its rich and complex photophysical behavior. The interplay of its twisted ground-state geometry, the formation of a charge-transfer state, and the profound influence of the solvent environment create a fascinating molecular system with potential applications in a variety of fields.
Future research will likely focus on several key areas:
-
Ultrafast Structural Dynamics: Directly observing the structural changes during the A to B isomerization using techniques like ultrafast X-ray or electron diffraction will provide unprecedented insight into the reaction mechanism.
-
Computational Modeling: More sophisticated computational models that can accurately predict the potential energy surfaces of both the ground and excited states will be crucial for a deeper understanding of the factors that control the efficiency of photo- and thermochromism.
-
Materials Integration: Incorporating this compound and its derivatives into solid-state matrices, such as polymers or metal-organic frameworks, could lead to the development of novel photo- and thermoresponsive materials with tailored properties.
By continuing to unravel the fundamental photophysical properties of this compound, the scientific community will be better positioned to harness its unique characteristics for the next generation of smart materials and molecular devices.
References
Synthesis of Novel Bianthronyl Derivatives: A Technical Guide for Drug Development Professionals
Foreword: The Enduring Potential of the Bianthronyl Scaffold
The this compound framework, a dimeric structure derived from anthrone, represents a fascinating and enduring scaffold in the realm of medicinal chemistry. Its unique photochromic and electrochemical properties, coupled with a rigid, sterically hindered structure, have captivated chemists for decades. More recently, the biological activities of this compound derivatives have come to the forefront, revealing their potential as potent agents in oncology and infectious disease. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis of novel this compound derivatives. We will delve into the core synthetic strategies, address the inherent challenges, and illuminate the pathways to creating new chemical entities with therapeutic promise. Our focus will be on not just the "how," but the critical "why" behind the synthetic choices, empowering you to rationally design and execute the synthesis of your own novel bianthrinyl-based compounds.
I. Strategic Approaches to this compound Synthesis: Mastering the Core
The construction of the this compound skeleton primarily revolves around the oxidative coupling of two anthrone moieties. While seemingly straightforward, the steric hindrance and potential for side reactions necessitate a carefully considered approach. The choice of oxidant, solvent, and reaction conditions can dramatically influence the yield and purity of the desired product.
The Cornerstone Reaction: Oxidative Dimerization of Anthrones
The most prevalent and direct method for synthesizing bianthronyls is the oxidative coupling of anthrones. This reaction proceeds via the formation of an anthronyl radical, which then dimerizes.
A common and effective oxidant for this transformation is iron(III) chloride (FeCl₃). The mechanism, in brief, involves the single-electron oxidation of the enol form of anthrone by Fe³⁺ to generate a resonance-stabilized anthronyl radical. Two of these radicals then combine at the C10 position to form the this compound product.
The choice of solvent is critical; typically, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are employed to facilitate the reaction. The reaction temperature is also a key parameter to control, with milder conditions often favoring the desired product and minimizing degradation.
An alternative and often milder method for this transformation involves enzymatic catalysis. For instance, certain cofactor-free oxygenases have been shown to convert anthrone into its dimeric this compound form under aerobic conditions.[1] This biocatalytic approach offers the advantages of high selectivity and environmentally benign reaction conditions, making it an attractive area for further exploration in green chemistry.
Synthesis of Asymmetric and Substituted Bianthronyls
The true potential for drug discovery lies in the synthesis of novel, substituted bianthronyls. Introducing various functional groups onto the anthrone precursors allows for the fine-tuning of the resulting this compound's physicochemical and pharmacological properties. The synthesis of asymmetric bianthronyls, where the two anthrone moieties are differently substituted, can be achieved through the cross-coupling of two different anthrone precursors. However, this approach often leads to a statistical mixture of products (two homodimers and the desired heterodimer), necessitating challenging purification.
A more controlled approach involves a multi-step synthesis, such as the one developed from biphenyl derivatives. This method allows for the regioselective introduction of substituents and the controlled formation of the this compound core.[2]
II. Experimental Protocol: Synthesis of a Novel Asymmetric this compound Derivative
This section provides a detailed, step-by-step methodology for the synthesis of a novel, asymmetric this compound derivative. This protocol is presented as a self-validating system, with explanations for key steps and expected outcomes. For the purpose of this guide, we will outline the synthesis of a hypothetical derivative, 1-(piperidin-1-yl)-10-(2',7'-dibromo-9'-oxo-9',10'-dihydroanthracen-10'-yl)anthracen-9(10H)-one , based on established oxidative coupling methodologies.
Materials and Reagents
-
1-(Piperidin-1-yl)anthracen-9(10H)-one (Precursor A)
-
2,7-Dibromoanthracen-9(10H)-one (Precursor B)
-
Iron(III) chloride (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel (for column chromatography)
-
Standard laboratory glassware and equipment
Step-by-Step Synthesis Procedure
-
Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-(piperidin-1-yl)anthracen-9(10H)-one (1.0 mmol) and 2,7-dibromoanthracen-9(10H)-one (1.0 mmol) in 40 mL of anhydrous DMF. Stir the solution at room temperature for 10 minutes to ensure complete dissolution.
-
Rationale: Anhydrous conditions are crucial to prevent side reactions with water. DMF is an excellent solvent for both precursors and the oxidant.
-
-
Addition of the Oxidant: To the stirred solution, add anhydrous iron(III) chloride (2.2 mmol) portion-wise over 15 minutes. The reaction mixture is expected to change color, indicating the formation of radical intermediates.
-
Rationale: Portion-wise addition of the oxidant helps to control the reaction rate and temperature. A slight excess of the oxidant ensures complete conversion of the starting materials.
-
-
Reaction and Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product. The reaction is typically allowed to proceed for an extended period to maximize the yield of the sterically hindered product.
-
-
Work-up and Extraction: Upon completion of the reaction, pour the mixture into 200 mL of ice-cold water and stir for 30 minutes. The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash with copious amounts of water. Dissolve the crude product in dichloromethane (100 mL), transfer to a separatory funnel, and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: The aqueous work-up removes the DMF and inorganic salts. The extraction with DCM isolates the organic product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Combine the fractions containing the desired product and evaporate the solvent to yield the pure asymmetric this compound derivative.
-
Rationale: Column chromatography is essential to separate the desired asymmetric product from the two symmetric byproducts and any unreacted starting materials.
-
III. Characterization of Novel this compound Derivatives
The unambiguous characterization of newly synthesized this compound derivatives is paramount to confirming their structure and purity. A combination of spectroscopic techniques is essential for this purpose.
Spectroscopic Analysis
| Technique | Expected Observations for the Target Molecule |
| ¹H NMR | Complex aromatic region with distinct signals for the protons on both anthrone moieties. Signals for the piperidinyl group in the aliphatic region. |
| ¹³C NMR | A large number of signals in the aromatic region, corresponding to the numerous non-equivalent carbon atoms. A signal for the carbonyl carbon around 180-190 ppm. |
| FTIR | A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretching of the anthrone carbonyl group. |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the target molecule. The isotopic pattern will be characteristic of a dibrominated compound. |
Illustrative Spectroscopic Data
Below are hypothetical but representative data for our target molecule, 1-(piperidin-1-yl)-10-(2',7'-dibromo-9'-oxo-9',10'-dihydroanthracen-10'-yl)anthracen-9(10H)-one .
¹H NMR (400 MHz, CDCl₃): δ 8.30-7.20 (m, 13H, Ar-H), 4.50 (s, 1H, C10-H), 3.20 (t, J = 5.6 Hz, 4H, N-CH₂), 1.80-1.60 (m, 6H, CH₂).
¹³C NMR (100 MHz, CDCl₃): δ 185.2 (C=O), 145.8, 142.1, 138.5, 135.2, 133.6, 132.8, 131.5, 130.1, 129.8, 128.7, 127.4, 126.9, 125.3, 122.8, 121.5 (Ar-C), 68.4 (C10), 54.2 (N-CH₂), 26.5 (CH₂), 24.1 (CH₂).
FTIR (KBr, cm⁻¹): 2925, 1665 (C=O), 1590, 1450, 1280, 810.
HRMS (ESI): m/z calculated for C₃₃H₂₇Br₂NO₂ [M+H]⁺: 636.0481; found: 636.0475.
The combination of these techniques provides a comprehensive structural confirmation of the novel this compound derivative.[3][4][5][6]
IV. Applications in Drug Development: Targeting Disease with Bianthronyls
The rigid, polycyclic structure of bianthronyls makes them intriguing candidates for interacting with biological macromolecules. Their unique electronic properties also open doors to novel therapeutic modalities.
Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can kill cancer cells or pathogenic microbes.[7][8][9] this compound derivatives, with their extended π-systems, can be designed to absorb light in the therapeutic window (600-900 nm) where light penetration into tissues is maximal. Upon photoexcitation, they can transition to an excited triplet state and transfer energy to molecular oxygen, generating singlet oxygen, a highly reactive ROS. The ability to introduce various substituents allows for the tuning of their photophysical properties and cellular uptake, making them promising candidates for the development of new photosensitizers.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[2][10][11] They are validated targets for cancer chemotherapy. The planar, aromatic structure of this compound derivatives makes them suitable for intercalation into DNA, a key interaction for many topoisomerase inhibitors. By intercalating between DNA base pairs, these compounds can stabilize the transient DNA-topoisomerase cleavage complex, leading to double-strand breaks and ultimately apoptosis in cancer cells. The development of novel this compound derivatives with optimized DNA binding and topoisomerase inhibition properties is a promising avenue for the discovery of new anticancer agents.[2][11]
V. Conclusion and Future Directions
The synthesis of novel this compound derivatives presents both a challenge and a significant opportunity in the field of drug discovery. The mastery of oxidative coupling reactions and the development of asymmetric synthetic routes are key to unlocking the full potential of this versatile scaffold. The promising applications of bianthronyls as photosensitizers in photodynamic therapy and as topoisomerase inhibitors in oncology underscore the importance of continued research in this area. As our understanding of the structure-activity relationships of these compounds grows, so too will our ability to design and synthesize the next generation of this compound-based therapeutics. This guide has provided a comprehensive overview of the core principles and practical considerations for the synthesis of these exciting molecules, with the aim of empowering researchers to explore this promising chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aseestant.ceon.rs [aseestant.ceon.rs]
- 10. Twelve-Step Asymmetric Synthesis of (–)-Nodulisporic Acid C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Abstract
Bianthronyl and its derivatives represent a captivating class of overcrowded ethylenes renowned for their pronounced chromism—the ability to change color in response to external stimuli such as heat (thermochromism) and light (photochromism). This behavior is not rooted in classical keto-enol tautomerism but rather in a dynamic equilibrium between two distinct conformational isomers: a thermodynamically stable, folded 'A' form and a metastable, twisted 'B' form. The steric strain around the central carbon-carbon double bond forces the molecule into these non-planar geometries, each possessing unique electronic and spectral properties. This guide provides an in-depth exploration of the structural dynamics, mechanistic principles, and analytical methodologies essential for understanding and harnessing the tautomeric behavior of these fascinating molecular systems.
The Core Principle: Conformational Isomerism as Tautomerism
Tautomerism is broadly defined as the existence of two or more interconvertible structural isomers that are in dynamic equilibrium.[1] While keto-enol tautomerism is a classic example involving proton migration, the phenomenon in this compound is a manifestation of conformational tautomerism, where the isomers, or tautomers, can be interconverted by rotation around single bonds, in this case, leading to a significant change in the overall molecular shape.
The central ethenic bond in this compound is severely sterically hindered by the bulky anthrone moieties. To alleviate this strain, the molecule adopts two primary conformations:
-
The 'A' Form (Folded): This is the ground state, thermodynamically more stable conformer. In this arrangement, the two anthrone wings are folded towards each other. Crystalline bianthrone typically exists in this yellowish, anti-folded conformation.[2]
-
The 'B' Form (Twisted): This is a metastable, higher-energy conformer. Here, the two anthrone planes are twisted with respect to each other around the central double bond. This form is associated with a bluish color and is generated by thermal or photochemical stimulation of the 'A' form.[2][3]
The interconversion between these two forms is the fundamental mechanism behind the observed chromic properties of this compound.[3][4]
Caption: Interconversion between the stable 'A' (folded) and metastable 'B' (twisted) forms of this compound.
Mechanistic Insights into the A <=> B Interconversion
The transition from the folded 'A' form to the twisted 'B' form involves surmounting a significant energy barrier, which can be supplied by either thermal energy or photon absorption. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping this energetic landscape.
The thermal isomerization proceeds through a transition state, and DFT calculations have estimated the activation energy (Ea) for the A → B conversion of bianthrone to be approximately 0.89 eV.[4] This theoretical value shows excellent agreement with the experimentally determined barrier of 0.87 eV, underscoring the predictive power of modern computational methods in this field.[4] The difference in the heat of formation between the two conformers is relatively small, with one DFT study calculating it at 0.07 kcal/mol, indicating a delicate energetic balance.[3]
Caption: Simplified potential energy diagram for the isomerization of this compound's 'A' and 'B' forms.
Analytical Methodologies for Characterizing Tautomeric Equilibrium
The study of the dynamic equilibrium between the 'A' and 'B' forms of this compound relies heavily on spectroscopic techniques that can differentiate between the two isomers and monitor their relative populations under varying conditions.
Variable-Temperature UV-Vis Spectroscopy
Principle: The folded 'A' form and the twisted 'B' form of this compound possess distinct electronic absorption spectra due to their different conformations.[2] The 'A' form typically absorbs in the near-UV region, rendering it yellowish, while the more conjugated 'B' form has a strong absorption in the visible region, leading to a blue or green color. By monitoring the changes in the absorption spectrum as a function of temperature, one can quantify the thermodynamic parameters of the isomerization.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound compound in a suitable solvent (e.g., toluene, DMF) in a quartz cuvette. The concentration should be optimized to yield an absorbance maximum between 0.5 and 1.5 in the spectral region of interest. The solvent must have a wide liquid range to accommodate the desired temperature variation and should be inert to the compound.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (peltier or circulating bath).
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent at each temperature point.
-
Equilibrate the sample solution at the starting temperature (e.g., 298 K) for 5-10 minutes.
-
Record the full absorption spectrum.
-
Increment the temperature in a controlled manner (e.g., in 5-10 K steps) and allow the sample to equilibrate at each new temperature before recording the spectrum.
-
Repeat this process over the desired temperature range.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) corresponding to the 'A' and 'B' forms.
-
At each temperature, determine the absorbance values at the λmax of the 'B' form.
-
Assuming a two-state system, the equilibrium constant (Keq = [B]/[A]) can be calculated at each temperature.
-
A van't Hoff plot (ln(Keq) vs. 1/T) can then be constructed. The enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be determined from the slope (-ΔH°/R) and intercept (ΔS°/R) of the linear fit, respectively.
-
Variable-Temperature NMR Spectroscopy
Principle: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation and quantification of isomers in solution. The 'A' and 'B' forms of this compound will have distinct sets of NMR signals due to their different symmetries and chemical environments. At low temperatures, the interconversion may be slow on the NMR timescale, allowing for the observation of separate signals for both conformers. As the temperature increases, the rate of interconversion increases, leading to coalescence of the signals. Quantitative NMR (qNMR) at various temperatures allows for the direct determination of the equilibrium constant.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound compound in a suitable deuterated solvent (e.g., toluene-d8, DMF-d7) in an NMR tube. The choice of solvent is critical; it must not freeze or boil within the experimental temperature range.
-
Instrumentation: A high-field NMR spectrometer equipped with a variable-temperature unit is required.
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum at ambient temperature.
-
Cool the sample to a low temperature where the interconversion is slow, and distinct signals for both 'A' and 'B' forms are resolved.
-
Acquire a series of 1H NMR spectra at increasing temperature increments. Allow the sample to fully equilibrate at each temperature before acquisition (typically 10-15 minutes).
-
Ensure that the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T1).
-
-
Data Analysis:
-
Identify pairs of well-resolved signals corresponding to the 'A' and 'B' forms.
-
At each temperature, integrate the signals for both conformers.
-
The ratio of the integrals directly corresponds to the molar ratio of the two forms, from which the equilibrium constant (Keq) can be calculated.
-
As with the UV-Vis data, a van't Hoff plot can be constructed to determine the thermodynamic parameters of the equilibrium.
-
Caption: A generalized workflow for the synthesis and analysis of this compound conformational tautomerism.
The Influence of Substituents on Tautomeric Equilibrium
The delicate balance between the 'A' and 'B' forms can be significantly influenced by the introduction of functional groups onto the bianthrone core. Substituents can alter the equilibrium by:
-
Steric Effects: Bulky substituents near the central ethenic bond can further increase steric strain, potentially favoring the more twisted 'B' form.
-
Electronic Effects: Electron-donating or electron-withdrawing groups can differentially stabilize or destabilize the ground and twisted states, thereby shifting the equilibrium position. For example, the introduction of methoxy groups at the 3,3',6,6'-positions of bianthrone has been shown to reduce the energy difference between the conformers, resulting in a bistable system where both forms are significantly populated at equilibrium.[1]
The rational design of substituted bianthrones is a key strategy for tuning their chromic properties for specific applications, such as in molecular switches, sensors, and smart materials.[5][6]
Quantitative Data Summary
The following table summarizes key quantitative data for the isomerization of bianthrone and its derivatives from computational and experimental studies.
| Compound | Method | Parameter | Value | Reference |
| Bianthrone | DFT (B3LYP/6-31g**) | Activation Energy (Ea) (A → B) | 0.89 eV | [4] |
| Bianthrone | Experimental | Activation Energy Barrier (A → B) | 0.87 eV | [4] |
| Bianthrone Derivative | DFT | ΔΔHf0 (B - A) | 0.07 kcal/mol | [3] |
| Tetramethoxy-bianthrone | VT-NMR & UV-Vis | Equilibrium Constant (Keq) | Sensitive to solvent viscosity | [1] |
Conclusion
The tautomerism observed in this compound and related compounds is a prime example of how significant steric hindrance can lead to the existence of stable and interconvertible conformational isomers with distinct physical properties. The folded 'A' form and the twisted 'B' form are conformational tautomers whose equilibrium is governed by temperature, light, and the nature of substituents. A thorough understanding of this phenomenon, achieved through a combination of spectroscopic analysis and computational modeling, is crucial for the rational design of new functional materials. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate and exploit the unique properties of these dynamic molecular systems.
References
- 1. Solvent viscosity-dependent isomerization equilibrium of tetramethoxy-substituted bianthrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
Methodological & Application
Application Notes & Protocols: Utilizing Bianthronyl for Optical Data Storage Solutions
Introduction: The Promise of Bianthronyls in Reversible Data Storage
In the quest for higher density and more durable data storage technologies, photochromic materials have emerged as a compelling area of research. These molecules can reversibly switch between two distinct isomeric forms, each possessing unique absorption spectra. This light-induced transformation provides a mechanism for writing, reading, and erasing data at the molecular level. Among these fascinating compounds, bianthronyl and its derivatives stand out due to their pronounced photochromic and thermochromic properties.
This compound (9,9'-bianthracene-10,10'(9H,9'H)-dione) is a dimeric derivative of anthrone.[1] Its core structure allows for the existence of at least two stable isomers, typically designated as the 'A' and 'B' forms. The 'A' isomer is generally the thermodynamically more stable form at room temperature. Upon irradiation with light of a specific wavelength (typically UV or blue light), the 'A' isomer can be converted to the 'B' isomer. This transformation is accompanied by a significant change in the molecule's absorption spectrum, often resulting in a visible color change. The 'B' isomer can then revert to the 'A' isomer either through irradiation with a different wavelength of light (photochemical erasing) or by heating (thermal erasing). This reversible bistability is the fundamental principle behind the use of bianthronyls in optical data storage.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound-based systems for optical data storage. It covers the underlying scientific principles, detailed experimental protocols for material preparation and data handling, and the necessary characterization techniques.
Part 1: The Photochemical Foundation of this compound-Based Memory
The utility of this compound in optical data storage is rooted in its photochromism, a reversible transformation between two isomers (A and B) initiated by the absorption of photons.
The A and B Isomers: The "0" and "1" of Molecular Storage
-
Isomer A (Ground State): This is the thermodynamically stable, "unwritten" state, representing a binary "0". It typically absorbs in the ultraviolet to blue region of the spectrum.
-
Isomer B (Excited State): Upon irradiation with a suitable wavelength, Isomer A undergoes a conformational change to the metastable Isomer B, the "written" state, representing a binary "1". This isomer exhibits a distinct absorption spectrum, often shifted to longer wavelengths (e.g., green or yellow), resulting in a visible color.
This photoisomerization process is the "writing" mechanism in a this compound-based memory system. The distinct absorption profiles of the two isomers allow for non-destructive "reading" of the stored data by probing the material with a low-intensity light source at a wavelength where one isomer absorbs significantly more than the other.
Mechanism of Photoisomerization and Reversion
The photoisomerization of this compound involves a twisted intramolecular charge transfer (TICT) state. Upon excitation, the molecule undergoes a rotation around the central C-C bond, leading to the formation of the B isomer. The reverse process, from B back to A, can be triggered either photochemically with a different wavelength of light or thermally.
Part 2: Material Preparation and Characterization
The performance of a this compound-based optical data storage medium is critically dependent on the purity of the material and the method of film deposition.
Protocol 1: Synthesis of a Substituted this compound Derivative
For enhanced solubility and tunable photophysical properties, substituted bianthronyls are often synthesized. This protocol outlines a general procedure for the synthesis of a diaryl-substituted this compound.
Materials:
-
2-aryl-anthrone precursor
-
Ferric chloride (FeCl₃) or other suitable oxidizing agent
-
Dichloromethane (DCM) or other appropriate solvent
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolution: Dissolve the 2-aryl-anthrone precursor in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidative Coupling: Slowly add a solution of FeCl₃ in DCM to the stirred solution of the anthrone precursor at room temperature. The reaction mixture will typically change color.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.
Protocol 2: Fabrication of a this compound-Doped Polymer Film
To create a practical data storage medium, the this compound derivative is typically dispersed within a polymer matrix and cast into a thin film.
Materials:
-
Synthesized this compound derivative
-
Poly(methyl methacrylate) (PMMA) or other optically transparent polymer
-
Toluene or other suitable solvent
-
Glass slides or quartz substrates
-
Spin coater
-
Oven
Procedure:
-
Solution Preparation: Prepare a solution of the this compound derivative and PMMA in toluene. A typical concentration range is 1-5% (w/w) of this compound to PMMA. Ensure complete dissolution by stirring or sonication.
-
Substrate Cleaning: Thoroughly clean the glass or quartz substrates by sonicating in a sequence of detergent, deionized water, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Spin Coating: Dispense the this compound/PMMA solution onto the center of the cleaned substrate. Spin coat at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform film of desired thickness.
-
Baking: Transfer the coated substrate to an oven and bake at a temperature below the glass transition temperature of the polymer (e.g., 80°C for PMMA) for 1-2 hours to remove any residual solvent.
-
Characterization: Characterize the film quality using optical microscopy and determine the film thickness using a profilometer. Record the initial UV-Vis absorption spectrum of the film.
Part 3: Data Operations: Writing, Reading, and Erasing
The core functionality of the this compound-based storage medium is demonstrated through the optical processes of writing, reading, and erasing data.
Experimental Workflow
Protocol 3: Optical Data Writing, Reading, and Erasing
Equipment:
-
Laser source for writing (e.g., 405 nm diode laser)
-
Laser source for erasing (e.g., 532 nm diode laser)
-
Low-power laser or broadband light source with a monochromator for reading
-
Objective lens for focusing the laser beams
-
Photodetector or spectrometer for reading the signal
-
Motorized translation stage to move the sample
-
Computer with control software
Procedure:
-
Writing:
-
Mount the this compound-doped polymer film on the motorized translation stage.
-
Focus the writing laser (λ₁) onto a specific spot on the film using the objective lens.
-
Irradiate the spot with a controlled dose of light (power x time) to induce the A → B isomerization. This creates a "bit" of data.
-
Move the stage to a new position to write subsequent bits.
-
-
Reading:
-
Use a low-power reading light source focused on the written spot. The wavelength can be either the writing wavelength (λ₁) or a wavelength where the B isomer has strong absorption.
-
Measure the change in transmission or reflection of the reading light using a photodetector. A decrease in transmission at the reading wavelength indicates the presence of the B isomer (a "1" state).
-
Scan the laser across the film to read the pattern of written bits.
-
-
Erasing:
-
Photochemical Erasing: Focus the erasing laser (λ₂) onto the written spot. The energy of this light should be sufficient to induce the B → A isomerization, effectively erasing the data.
-
Thermal Erasing: Alternatively, the entire film can be heated to a specific temperature to induce the thermal reversion of all B isomers back to the A state, performing a bulk erase.
-
Part 4: Performance Metrics and Data Analysis
To evaluate the potential of a this compound-based material for optical data storage, several key performance metrics must be quantified.
| Parameter | Description | Typical Values/Considerations |
| Absorption Maxima (λmax) | The wavelengths of maximum absorption for Isomer A and Isomer B. | Isomer A: ~380-420 nm; Isomer B: ~500-550 nm. A large separation is desirable for clear differentiation. |
| Photoisomerization Quantum Yield (Φ) | The efficiency of the photo-conversion process (A→B and B→A). | Values can range from a few percent to over 50%. Higher values are desirable for faster writing and erasing speeds with lower power lasers. |
| Thermal Stability of Isomer B | The lifetime of the "written" state at a given temperature. This determines the data retention time. | Can range from minutes to years depending on the molecular structure and the polymer matrix. For archival storage, high thermal stability is crucial. |
| Fatigue Resistance | The number of write/read/erase cycles the material can endure before significant degradation in its photochromic performance. | A high fatigue resistance (thousands of cycles) is necessary for rewritable media. |
| Readout Contrast | The difference in the optical signal (e.g., absorbance or reflectance) between the "0" and "1" states. | A high contrast ratio is essential for a low bit-error rate during reading. |
Conclusion and Future Outlook
This compound and its derivatives represent a promising class of materials for the development of next-generation optical data storage media. Their robust photochromic and thermochromic properties offer a pathway to high-density, rewritable, and long-term data archiving. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore and optimize this compound-based systems. Future research will likely focus on the rational design of new this compound derivatives with improved quantum yields, enhanced thermal stability, and superior fatigue resistance. Furthermore, the integration of these materials into multilayered storage architectures could pave the way for three-dimensional data storage, pushing the boundaries of information density to unprecedented levels.
References
Unraveling Ultrafast Dynamics: A Guide to Femtosecond Transient Absorption Spectroscopy of Bianthronyl
Introduction: The Enigmatic Dance of a Twisted Molecule
In the realm of molecular photophysics, few molecules offer as compelling a glimpse into the intricate ballet of electrons and nuclei as 9,9'-bianthronyl (BA). This unassuming aromatic hydrocarbon holds a fascinating secret: its ability to undergo a dramatic structural and electronic transformation upon absorption of light, a phenomenon known as photochromism.[1][2] At the heart of this transformation lies a process called Twisted Intramolecular Charge Transfer (TICT), where the two anthracene moieties of the molecule twist relative to each other, leading to the formation of a highly polar, charge-separated state.[3] Understanding the sub-picosecond timescales of this process is paramount for harnessing its potential in molecular switches, probes, and energy conversion systems.
Femtosecond transient absorption (fs-TA) spectroscopy emerges as an indispensable tool for dissecting these ultrafast events.[4] By employing a "pump-probe" methodology, fs-TA allows us to initiate the photochromic transformation with an ultrashort laser pulse (the pump) and then "photograph" the evolving molecule at precisely controlled time delays with a second pulse (the probe).[5][6] This technique provides a real-time window into the birth, evolution, and decay of transient species, revealing the intricate kinetics and spectral signatures of the locally excited (LE) and charge-transfer (CT) states that govern bianthronyl's behavior.[7][8]
This comprehensive application note serves as a detailed guide for researchers, scientists, and drug development professionals venturing into the study of this compound and similar TICT molecules using fs-TA. We will move beyond a simple recitation of steps to provide a deep, mechanistic understanding of the "why" behind the "how," ensuring that your experimental design is not only robust but also insightful.
Core Principles: Capturing Molecular Motion in a Femtosecond Flash
The power of fs-TA spectroscopy lies in its ability to resolve events occurring on the timescale of molecular vibrations and electronic state transitions.[9] The fundamental principle involves a two-pulse sequence:
-
The Pump Pulse: An ultrashort, intense laser pulse is tuned to a wavelength that is strongly absorbed by the ground state of the this compound molecule. This excites a significant population of molecules to a higher electronic state, initiating the photoisomerization process.
-
The Probe Pulse: A second, much weaker, broadband pulse (often a white-light continuum) arrives at the sample after a precisely controlled time delay. This probe pulse measures the absorption spectrum of the excited molecules.
By systematically varying the time delay between the pump and probe pulses, we can construct a three-dimensional data map of differential absorbance (ΔA) as a function of both wavelength and time. This map contains a wealth of information about the dynamics of the excited states, including their formation and decay kinetics, as well as their characteristic spectral features.
Experimental Protocol: A Step-by-Step Guide to fs-TA of this compound
This protocol outlines a robust methodology for conducting fs-TA measurements on this compound in solution. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Sample Preparation: The Foundation of Reliable Data
The quality of your data is intrinsically linked to the meticulous preparation of your sample.
-
Solvent Selection: The choice of solvent is critical as it profoundly influences the stability and dynamics of the TICT state.[10][11] For demonstrating the TICT phenomenon in this compound, a polar aprotic solvent like acetonitrile is an excellent choice, as it stabilizes the charge-separated state.[7] For comparison, a nonpolar solvent such as heptane can be used to study the dynamics in the absence of significant solvent stabilization.[7]
-
Concentration: Prepare a solution of this compound with a concentration that yields an absorbance of approximately 0.5-1.0 at the pump wavelength in a 1 mm path length cuvette. This ensures a sufficient number of molecules are excited without leading to excessive inner-filter effects or intermolecular interactions.
-
Purity: Use high-purity this compound and spectroscopic grade solvents to minimize interference from fluorescent or absorbing impurities.
Protocol:
-
Accurately weigh the required amount of 9,9'-bianthronyl.
-
Dissolve the this compound in the chosen spectroscopic grade solvent (e.g., acetonitrile or heptane) in a volumetric flask.
-
Ensure complete dissolution by gentle sonication if necessary.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
Transfer the solution to a 1 mm path length quartz cuvette suitable for fs-TA measurements.
The Femtosecond Transient Absorption Spectrometer: Your Window into the Ultrafast World
A typical fs-TA setup consists of several key components. While commercial systems are available, understanding the function of each part is crucial for troubleshooting and data interpretation.
-
Femtosecond Laser System: A Ti:Sapphire regenerative amplifier is commonly used to generate ultrashort laser pulses (typically <100 fs duration) at a high repetition rate (e.g., 1 kHz).[12]
-
Optical Parametric Amplifier (OPA): The output of the Ti:Sapphire laser is often directed into an OPA to generate tunable pump pulses across the UV, visible, and near-IR regions. For this compound, a pump wavelength in the UV (e.g., ~390-400 nm) is typically used to excite the S₀ → S₁ transition.
-
White-Light Continuum Generation: A small portion of the fundamental laser beam is focused into a nonlinear crystal (e.g., sapphire or CaF₂) to generate a broadband, supercontinuum probe pulse that spans the visible and near-IR spectrum.[6]
-
Delay Stage: A computer-controlled, high-precision motorized translation stage is used to vary the optical path length of the pump beam, thereby controlling the time delay between the pump and probe pulses with femtosecond accuracy.
-
Detection System: The transmitted probe light is collected and focused into a spectrograph, where it is dispersed onto a multichannel detector (e.g., a CCD or photodiode array). This allows for the simultaneous measurement of the entire transient absorption spectrum at each time delay.
Experimental Workflow Visualization
Caption: A schematic of a typical femtosecond transient absorption spectroscopy setup.
Data Acquisition: Capturing the Transient Spectra
-
Pump Wavelength Selection: Set the OPA to the desired pump wavelength (e.g., 390 nm) corresponding to a strong absorption band of this compound.
-
Pump Power Attenuation: Use a neutral density filter to adjust the pump power to a level that avoids sample degradation and nonlinear effects. A good starting point is a few microjoules per pulse.
-
Pump-Probe Overlap: Spatially and temporally overlap the pump and probe beams at the sample position. The temporal overlap, or "time zero," can be found by observing a strong, non-resonant signal in a pure solvent (e.g., the Kerr effect).
-
Data Collection: Acquire transient absorption spectra at a series of time delays. It is advisable to use a logarithmic time scale to capture both the ultrafast initial dynamics and the slower relaxation processes.
-
Chirp Correction: The broadband probe pulse experiences group velocity dispersion ("chirp") as it travels through optical elements, meaning different colors arrive at the sample at slightly different times.[6] This must be corrected for during data analysis to obtain accurate kinetics. A common method is to measure the time zero for different wavelength regions and apply a polynomial correction.
Data Analysis and Interpretation: From Raw Data to Mechanistic Insight
The raw fs-TA data is a 3D matrix of ΔA vs. wavelength and time. Extracting meaningful information requires a systematic analysis workflow.
Data Correction and Visualization
-
Chirp Correction: Apply the predetermined chirp correction to the time axis of the data.
-
Time Zero Determination: Accurately determine the position of time zero.
-
Visualization: Plot the data as a 2D color map to get a qualitative overview of the dynamics. Also, plot transient spectra at selected time delays and kinetic traces at specific wavelengths.
Global Analysis: Unraveling the Kinetic Puzzle
Global analysis is a powerful technique that simultaneously fits the entire dataset to a kinetic model, assuming that the decay rates are the same across all wavelengths.[13] This approach yields more robust and physically meaningful results than single-wavelength fitting.
The analysis typically involves fitting the data to a sum of exponential decay functions, which allows for the determination of the lifetimes of the transient species and their associated spectral shapes (Decay-Associated Difference Spectra or DADS).
A Simplified Kinetic Model for this compound:
A common kinetic model for this compound in a polar solvent involves a sequential process:
S₀ → S₁ (LE) → TICT → S₀
Where:
-
S₀: Ground state
-
S₁ (LE): Locally Excited state, which is initially populated upon photoexcitation.
-
TICT: Twisted Intramolecular Charge Transfer state, formed from the LE state.
The global analysis will provide the time constants (lifetimes) for the LE to TICT conversion and the subsequent decay of the TICT state back to the ground state.
Photoisomerization Pathway of this compound
Caption: A simplified potential energy diagram illustrating the photoisomerization of this compound.
Interpreting the Transient Spectra
The transient absorption spectra of this compound typically exhibit several key features:
-
Ground State Bleach (GSB): A negative signal (a "hole") in the region of the ground state absorption, resulting from the depletion of the ground state population by the pump pulse.
-
Excited State Absorption (ESA): Positive absorption bands corresponding to the absorption of the probe light by the transient species (LE and TICT states).
-
Stimulated Emission (SE): A negative signal that overlaps with the fluorescence spectrum of the excited state.
In polar solvents like acetonitrile, the formation of the TICT state is often accompanied by the appearance of a new, red-shifted ESA band, reflecting the highly polar nature of this state.[14][15] The kinetics of the rise of this band will correspond to the decay of the LE state.
Quantitative Data Summary
The following table summarizes typical excited-state lifetimes and spectral features for this compound and its derivatives in different solvent environments, as determined by fs-TA.
| Molecule | Solvent | τ₁ (LE → TICT/CS) (ps) | τ₂ (TICT/CS Decay) (ns) | LE ESA Peak (nm) | TICT/CS ESA Peak (nm) | Reference |
| 9,9'-Bianthryl | Acetonitrile | 0.3 - 0.7 | >1 | ~1020 | ~1250 | [8] |
| 9,9'-Bianthryl | Heptane | - | - | - | - | [7] |
| 1,9'-Bianthryl | Acetonitrile | 0.7 | >1 | ~590 | ~680 | [14] |
| 1,9'-Bianthryl | Tetradecane | - | >1 | ~590 | - | [14] |
Note: The absence of a distinct TICT/CS state in nonpolar solvents for 9,9'-bianthryl is a key indicator of the solvent's role in stabilizing the charge separation.
Conclusion: A Powerful Tool for Molecular Discovery
Femtosecond transient absorption spectroscopy provides an unparalleled view into the ultrafast world of molecular dynamics. For a molecule like this compound, where function is dictated by sub-picosecond structural changes, fs-TA is not just a characterization technique but a critical tool for mechanistic discovery. By carefully designing experiments and rigorously analyzing the resulting data, researchers can gain profound insights into the fundamental principles of photochromism, charge transfer, and the influence of the surrounding environment on molecular behavior. This knowledge is not only of fundamental scientific importance but also paves the way for the rational design of novel molecules with tailored photophysical properties for applications in materials science, sensing, and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. flinnsci.com [flinnsci.com]
- 4. scribd.com [scribd.com]
- 5. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]
- 6. Transient absorption spectroscopy (TrA) | Photon Factory [photonfactory.blogs.auckland.ac.nz]
- 7. Femtosecond time-resolved absorption anisotropy spectroscopy on 9,9'-bianthryl: detection of partial intramolecular charge transfer in polar and nonpolar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]
- 10. Insights from Femtosecond Transient Absorption Spectroscopy into the Structure–Function Relationship of Glyceline Deep Eutectic Solvents [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. nathan.instras.com [nathan.instras.com]
- 13. An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data [jove.com]
- 14. Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: A Guide to the Characterization of Bianthronyl Atropisomers using ¹H and ¹³C NMR Spectroscopy
Introduction
Bianthronyls, a class of dimeric anthrone derivatives, are pivotal compounds in medicinal chemistry and natural product research. A prime example includes the sennosides, the active components in senna, which are widely used as laxatives.[1] These molecules are characterized by a C-C single bond linking two anthrone moieties, typically at the C10 and C10' positions. Due to significant steric hindrance, rotation around this central C-C bond is severely restricted, giving rise to stable, separable stereoisomers known as atropisomers.[2] This phenomenon, termed atropisomerism, results in axial chirality and is a critical structural feature that dictates the biological activity of the molecule.
The primary challenge in the synthesis and quality control of bianthronyl-based compounds lies in the unambiguous identification and differentiation of their atropisomers, which are often diastereomers—for instance, a chiral, C₂-symmetric pair of enantiomers (e.g., trans-configured) and an achiral meso compound (e.g., cis-configured). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose. It provides detailed insight into the molecular structure, connectivity, and, crucially, the three-dimensional spatial arrangement of atoms.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural and stereochemical elucidation of this compound isomers. We will delve into the underlying principles, provide robust experimental protocols, and detail a systematic approach to data interpretation, establishing a self-validating workflow for confident isomer characterization.
The Structural Basis of this compound Atropisomerism
The defining feature of bianthronyls is the 10,10'-bianthrone core. The bulky anthrone rings prevent free rotation around the central C10-C10' single bond, effectively "locking" the molecule into specific spatial conformations.[3] This restricted rotation creates a high-energy barrier to interconversion, allowing for the isolation of stable atropisomers at room temperature.[3]
Typically, two main forms exist:
-
The Chiral Isomer (e.g., Sennidin A-type): This isomer possesses C₂ symmetry, meaning it has a twofold rotational axis but lacks a plane of symmetry. It exists as a pair of enantiomers ((R,R) and (S,S) configurations at the chiral axis).
-
The Meso Isomer (e.g., Sennidin B-type): This isomer is achiral due to the presence of an internal plane of symmetry. It has opposite configurations at the two stereogenic centers (R,S).
The distinct three-dimensional arrangement of the anthrone rings in these isomers leads to unique chemical environments for their respective nuclei, which is the key to their differentiation by NMR.
Caption: Logical relationship between chiral and meso atropisomers of bianthronyls.
Core NMR Principles for Isomer Discrimination
The successful differentiation of this compound atropisomers relies on three core NMR principles: differences in chemical shift, symmetry, and through-space correlations (Nuclear Overhauser Effect).
-
Chemical Shift Anisotropy: The magnetic environment of a nucleus is highly dependent on its orientation relative to the external magnetic field and the electron clouds of nearby functional groups. The fixed, differing spatial arrangements of the aromatic rings in the chiral versus the meso isomer cause significant variations in the shielding and deshielding of corresponding protons and carbons. This results in distinct chemical shifts (δ) for nuclei in each isomer, allowing them to be resolved in the NMR spectrum.
-
Symmetry Considerations: Molecular symmetry directly impacts the number of unique signals in an NMR spectrum.
-
For the chiral (C₂) isomer , the two anthrone units are chemically equivalent due to the C₂ rotational axis. Therefore, one set of signals is observed for one anthrone unit.
-
For the meso isomer , the internal plane of symmetry also makes the two anthrone units chemically equivalent.
-
The key distinction arises from the environment of the substituents on the rings. The symmetry relationship between protons or carbons within the meso form can differ from the C₂-symmetric chiral form, sometimes leading to subtle but measurable differences in the number of signals or their multiplicities, particularly in complex substituted bianthronyls.
-
-
The Nuclear Overhauser Effect (NOE): This is the most definitive tool for stereochemical assignment. NOE is the transfer of nuclear spin polarization from one nucleus to another through space and is effective over short distances (typically < 5 Å).[4] By measuring NOE correlations (via 2D NOESY or ROESY experiments), we can determine which protons are in close spatial proximity. The pattern of these through-space correlations between protons on the two separate anthrone moieties will be fundamentally different for the chiral and meso isomers, providing unambiguous proof of their relative stereochemistry.
Experimental Protocols
This section provides a validated, step-by-step methodology for acquiring high-quality NMR data for this compound isomer characterization. The causality for each step is explained to ensure a robust, self-validating experimental design.
Caption: Experimental workflow for NMR analysis of this compound isomers.
Protocol 3.1: Sample Preparation
-
Analyte Preparation: Accurately weigh 5-10 mg of the purified this compound sample or isomer mixture.
-
Solvent Selection: Use a high-quality deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it effectively dissolves polar bianthronyls like sennosides and its residual solvent peak does not typically overlap with key analyte signals.[5][6]
-
Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Vortex the tube for 30-60 seconds to ensure complete dissolution. Gentle heating or sonication may be applied if necessary, but caution is advised to prevent degradation of sensitive compounds.
Protocol 3.2: 1D NMR Data Acquisition
Acquisition is performed on a ≥400 MHz NMR spectrometer. These initial 1D spectra provide a survey of the sample, confirming its identity and guiding the setup of more complex 2D experiments.
| Experiment | Purpose | Key Parameters & Justification |
| ¹H NMR | Quantitative and qualitative overview of proton environments. | Spectral Width: ~16 ppm (ensures all aromatic and aliphatic signals are captured).Relaxation Delay (d1): 5s (allows for full relaxation of nuclei for accurate integration).Number of Scans (ns): 8-16 (provides good signal-to-noise for major components). |
| ¹³C{¹H} NMR | Overview of the carbon skeleton; signal count indicates molecular symmetry. | Spectral Width: ~220 ppm.Pulse Program: zgpg30 (30° pulse angle reduces experiment time without significant signal loss).d1: 2s (standard for qualitative spectra).ns: ≥1024 (compensates for the low natural abundance of ¹³C). |
| DEPT-135 | Differentiates CH/CH₃ (positive) from CH₂ (negative) signals. | Used to confirm carbon types, which is essential for unambiguous assignment when combined with HSQC data. |
Protocol 3.3: 2D NMR Data Acquisition
2D NMR experiments are essential for establishing the final structure. They resolve signal overlap and reveal through-bond and through-space correlations.
| Experiment | Purpose | Key Parameters & Justification |
| COSY | Reveals ³JHH couplings (proton-proton connectivity). | Maps out the individual spin systems of the aromatic rings and any side chains. |
| HSQC | Correlates protons to their directly attached carbons (¹JCH). | Unambiguously links proton signals to their corresponding carbon signals, forming the foundation of the assignment. |
| HMBC | Shows long-range correlations (²JCH, ³JCH) from protons to carbons. | The key experiment for connecting molecular fragments, assigning quaternary carbons, and confirming the overall carbon framework. |
| NOESY | Identifies protons that are close in space (< 5 Å). | The decisive experiment for stereochemistry. The pattern of cross-peaks between the two anthrone units directly confirms the atropisomer configuration. Mixing Time (d8): 500-800 ms (optimized to build up NOE signals for molecules of this size). |
Data Analysis and Interpretation: A Case Study
The following is a systematic workflow for analyzing the acquired NMR data to distinguish between this compound atropisomers.
Step 1: Analysis of 1D Spectra
Begin by examining the ¹H and ¹³C spectra. Count the number of signals to get an initial assessment of symmetry. For bianthronyls like sennosides, the region from 4.5-5.5 ppm is particularly diagnostic, as it contains the signals for the H-10 and H-10' protons at the core of the stereoisomerism.[5][7] The aromatic region (6.5-8.5 ppm) will also show distinct patterns for each isomer.
Step 2: Full Assignment using 2D NMR
-
HSQC: Correlate every proton signal (except exchangeable protons like -OH, -COOH) to its attached carbon. This creates a set of assigned C-H pairs.
-
COSY: Starting from an easily identified proton, use the COSY cross-peaks to "walk" along the spin system, assigning adjacent protons within each aromatic ring.
-
HMBC: This is the most information-rich experiment for the backbone. Look for long-range correlations from assigned protons to unassigned quaternary carbons (like carbonyls and substituted aromatic carbons). Crucially, look for correlations from H-10 to carbons across the C10-C10' bond and within its own anthrone unit to piece the entire structure together.
Step 3: The Decisive Step - Stereochemical Assignment with NOESY
This is where the isomers are definitively identified. The key is to look for intermolecular NOEs between protons on the two different anthrone units.
-
For a meso isomer , the cis-like arrangement will bring specific protons on the "face" of one ring close to protons on the "face" of the other.
-
For a chiral isomer , the trans-like arrangement will result in a different set of through-space proximities.
References
Application Note & Protocol: Measuring the Quantum Yield of Bianthronyl Photoisomerization
Introduction: The Significance of Quantum Yield in Photoswitchable Molecules
In the realm of photochemistry and materials science, photoswitchable molecules represent a cornerstone for the development of light-responsive systems, from molecular machines to advanced drug delivery platforms. Bianthronyl is a classic example of such a molecule, exhibiting reversible photoisomerization between its stable 'A' form and a thermally unstable 'B' form upon irradiation. The efficiency of this light-induced transformation is quantified by the photochemical quantum yield (Φ).[1][2] This parameter is defined as the number of specific events (in this case, the number of molecules isomerized) divided by the number of photons absorbed by the system at a given wavelength.[1][3]
An accurate determination of the quantum yield is paramount for any application, as it dictates the energy requirements and performance ceiling of the photoswitchable system. This document provides a comprehensive protocol for measuring the photoisomerization quantum yield of this compound, leveraging the well-established potassium ferrioxalate chemical actinometry method for photon flux determination.[3] This approach is chosen for its reliability and accessibility, making it a staple in photochemical laboratories.[4][5]
Part 1: Theoretical Framework
The Photochemistry of this compound
This compound exists as two primary isomers: the thermodynamically stable, non-planar, non-colored 'A' isomer and the planar, colored 'B' isomer. The A isomer is formed by the twisting of the two anthrone moieties around the central double bond. Upon irradiation with UV light, the A isomer undergoes a conformational change to the planar B isomer, which absorbs in the visible region. This process is reversible, with the B isomer reverting to the A form either thermally or upon irradiation with visible light.
The focus of this protocol is to determine the quantum yield of the forward reaction:
A + hν (UV) → B
The Principle of Quantum Yield Measurement
The photochemical quantum yield (Φ) is calculated using the following relationship:
Φ = (Number of molecules of B formed) / (Number of photons absorbed by A)
To determine Φ, two key quantities must be measured:
-
The rate of formation of isomer B: This is typically determined spectrophotometrically by monitoring the increase in absorbance at the λ_max of the B isomer.
-
The photon flux of the incident light: This is the number of photons per unit time entering the sample. We will determine this using a chemical actinometer, a chemical system with a known and reproducible photochemical response.[4][6]
Chemical Actinometry: The Potassium Ferrioxalate Standard
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]) is a highly reliable chemical actinometer.[3][7] Upon absorption of a photon, the ferrioxalate complex undergoes photoreduction of Fe³⁺ to Fe²⁺ with a well-characterized quantum yield (Φ_act) that is known across a range of wavelengths.[3] The overall reaction is:
2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂[3]
The amount of Fe²⁺ produced is quantified by adding a solution of 1,10-phenanthroline, which forms a stable and intensely colored red complex, [Fe(phen)₃]²⁺. The concentration of this complex is then determined using UV-Vis spectrophotometry.[5][7]
Part 2: Experimental Design & Workflow
A successful quantum yield determination hinges on a meticulously designed experiment where the sample and the actinometer are irradiated under identical conditions.
Overall Experimental Workflow
The logical flow of the experiment is depicted below. First, the photon flux of the light source is determined using the potassium ferrioxalate actinometer. Subsequently, the this compound sample is irradiated under the exact same conditions, and the rate of photoisomerization is measured.
Caption: Workflow for Quantum Yield Determination.
Part 3: Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses, when working with UV light sources and chemicals. Prepare solutions in a well-ventilated fume hood.
Preparation of Reagents
-
0.05 M Sulfuric Acid (H₂SO₄): Carefully add 2.78 mL of concentrated H₂SO₄ to approximately 800 mL of deionized water in a 1 L volumetric flask. Allow to cool, then dilute to the mark.
-
Potassium Ferrioxalate Actinometer Solution (0.006 M): This solution is light-sensitive and must be prepared in a darkroom or under red light. Dissolve 0.2947 g of K₃[Fe(C₂O₄)₃]·3H₂O in 100 mL of 0.05 M H₂SO₄. Store in a bottle wrapped completely in aluminum foil.[3] Prepare this solution fresh on the day of the experiment.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water. Gentle warming may be necessary to aid dissolution.
-
Acetate Buffer: Prepare a solution that is 0.3 M in sodium acetate and 0.5 M in H₂SO₄.
-
This compound Solution: Prepare a stock solution of this compound (Isomer A) in a suitable solvent (e.g., toluene or benzene) to have an absorbance of approximately 1-2 at the irradiation wavelength in a 1 cm path length cuvette.
Protocol 1: Determination of Photon Flux (I₀)
-
Setup: Place your irradiation source (e.g., a collimated LED or a filtered lamp) in a fixed position. The geometry of the setup must remain identical for both the actinometer and the sample irradiation.
-
Irradiation: Pipette exactly 3.0 mL of the 0.006 M potassium ferrioxalate solution into a quartz cuvette. Place the cuvette in the holder and irradiate for a precisely measured time, t (e.g., 60 seconds). The irradiation time should be chosen such that the conversion is kept below 10% to prevent inner filter effects.
-
Dark Control: Prepare a "dark" sample by pipetting 3.0 mL of the actinometer solution into a separate cuvette and keeping it in the dark for the same duration, t.
-
Complexation: After irradiation, pipette 0.5 mL of the irradiated solution into a 10 mL volumetric flask. Add 2 mL of the 1,10-phenanthroline solution and 1 mL of the acetate buffer. Dilute to the 10 mL mark with deionized water. Mix well and allow the color to develop for at least 30 minutes in the dark.
-
Repeat Step 4 for the "dark" control sample.
-
Spectrophotometry: Measure the absorbance of the irradiated and dark samples at 510 nm (A_irr and A_dark) using a UV-Vis spectrophotometer. The difference (ΔA = A_irr - A_dark) is due to the Fe²⁺ formed photochemically.
-
Calculation of Moles of Fe²⁺:
-
The number of moles of Fe²⁺ in the 10 mL flask is calculated using the Beer-Lambert law:
-
Moles Fe²⁺ = (ΔA * V_flask) / (ε * l) where:
-
V_flask = 0.010 L
-
ε = Molar absorptivity of the [Fe(phen)₃]²⁺ complex at 510 nm (typically ~11,100 L mol⁻¹ cm⁻¹)
-
l = path length (1 cm)
-
-
-
The total moles of Fe²⁺ produced in the 3.0 mL irradiated volume is:
-
Total Moles Fe²⁺ = (Moles Fe²⁺ in flask) * (V_irradiated / V_aliquot)
-
V_irradiated = 3.0 mL
-
V_aliquot = 0.5 mL
-
-
-
-
Calculation of Photon Flux (I₀):
-
The photon flux (in moles of photons per second, or einsteins s⁻¹) is calculated as:
-
I₀ = (Total Moles Fe²⁺) / (t * Φ_act * f) where:
-
t = irradiation time in seconds
-
Φ_act = Quantum yield of the actinometer at the irradiation wavelength (see Table 1)
-
f = fraction of light absorbed by the actinometer. For an optically dense solution (Absorbance > 2), f ≈ 1.
-
-
-
| Wavelength (nm) | Quantum Yield (Φ_act) for Fe²⁺ formation |
| 313 | 1.24 |
| 334 | 1.25 |
| 366 | 1.21 |
| 405 | 1.14 |
| 436 | 1.01 |
| Table 1: Quantum Yield of Fe²⁺ Formation for the Potassium Ferrioxalate Actinometer.[3] |
Protocol 2: Measurement of this compound Photoisomerization
-
Sample Preparation: Pipette 3.0 mL of the this compound solution into an identical quartz cuvette used for actinometry.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the this compound solution before irradiation.
-
Irradiation: Place the cuvette in the exact same position as the actinometer and irradiate for a known time, t. It is recommended to use several short irradiation intervals and record a spectrum after each to monitor the reaction progress.
-
Spectroscopic Monitoring: After each irradiation interval, record the full UV-Vis spectrum. You should observe a decrease in the absorbance of isomer A (in the UV region) and a corresponding increase in the absorbance of isomer B (in the visible region, e.g., around 650 nm).
-
Data Analysis:
-
Determine the change in absorbance (ΔA_B) at the λ_max of isomer B.
-
Calculate the moles of isomer B formed using the Beer-Lambert law:
-
Moles B formed = (ΔA_B * V_sample) / (ε_B * l) where:
-
V_sample = Volume of the irradiated sample (3.0 mL)
-
ε_B = Molar absorptivity of isomer B at its λ_max (This must be determined separately or found in the literature).
-
l = path length (1 cm)
-
-
-
Calculation of the Quantum Yield of this compound (Φ_B)
The quantum yield for the formation of isomer B is calculated as:
Φ_B = (Moles of B formed) / (Number of photons absorbed by A)
Number of photons absorbed by A = I₀ * t * f_A
where:
-
I₀ = Photon flux determined from Protocol 1 (einsteins s⁻¹)
-
t = Irradiation time (s)
-
f_A = Fraction of light absorbed by the this compound solution. This can be calculated from the absorbance (A_A) at the irradiation wavelength:
-
f_A = 1 - 10⁻ᴬᴬ
-
Final Calculation:
Φ_B = (Moles of B formed) / (I₀ * t * (1 - 10⁻ᴬᴬ))
Part 4: Data Interpretation and Validation
-
Linearity: For accurate results, the number of moles of product formed should be linear with the irradiation time, especially at low conversions (<10%). This confirms that the initial rate is being measured and minimizes complications from the back reaction or product absorption.
-
Wavelength Dependence: The quantum yield can be wavelength-dependent.[8] If using a broad-spectrum lamp, it is crucial to use a monochromator or narrow bandpass filters to ensure monochromatic irradiation. The experiment should be repeated at different wavelengths if a full characterization is desired.
-
Solvent Effects: The quantum yield can be influenced by the solvent environment.[1] Ensure the solvent is of high purity and is consistent throughout all experiments. Report the solvent used when stating the final quantum yield value.
Conclusion
This protocol provides a robust framework for the accurate determination of the photoisomerization quantum yield of this compound. By carefully performing chemical actinometry to calibrate the light source and subsequently irradiating the sample under identical conditions, researchers can obtain reliable and reproducible quantum yield values. This data is essential for the rational design and implementation of this compound-based systems in various advanced applications.
References
Application Notes and Protocols for Bianthronyl-Based Systems in Light-Controlled Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Precision with Bianthronyl-Based Photoswitches
In the quest for precise control over chemical and biological processes, light has emerged as an unparalleled external stimulus. Its ability to be delivered with high spatiotemporal and energetic resolution offers a non-invasive means to direct molecular transformations. Among the arsenal of photoswitchable molecules, this compound-based systems, a class of overcrowded alkenes, stand out for their unique photochromic and conformational properties. These molecules can be reversibly interconverted between at least two distinct isomeric states using light, enabling the dynamic control of a wide array of chemical reactions.
This guide provides an in-depth exploration of this compound-based systems, from their fundamental photochemical principles to detailed protocols for their synthesis and application in light-controlled chemical reactions. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Fundamental Principles of this compound Photochromism
Bianthrone and its derivatives are characterized by a sterically hindered central double bond connecting two anthrone moieties. This "overcrowding" forces the molecule to adopt non-planar conformations. The photochromism of bianthrones revolves around the interconversion between a thermodynamically stable, folded 'A' form and a metastable, twisted 'B' form.[1]
-
The 'A' Form (Ground State): In its ground state, bianthrone typically exists in a folded conformation. This isomer is thermodynamically more stable.
-
The 'B' Form (Metastable State): Upon irradiation with UV or visible light, the 'A' form can undergo photoisomerization to a twisted 'B' form. This process involves a significant change in the molecule's geometry and electronic properties. The 'B' form is metastable and can revert to the 'A' form either thermally or upon irradiation with a different wavelength of light.
-
The 'C' Form (Cyclic Isomer): In some cases, particularly in polar solvents, a cyclic photoisomer, the 'C' form, can be generated from the singlet excited state of the 'A' form. This isomer can undergo subsequent solvent-dependent reactions.
The reversible switching between these states forms the basis for their application in controlling chemical reactions. The distinct three-dimensional structures of the isomers can be leveraged to modulate catalytic activity, gate access to a reactive site, or drive molecular motion.
The Mechanism of Light-Driven Unidirectional Rotation
A particularly exciting application of overcrowded alkenes like bianthronyls is in the construction of light-driven molecular motors. The pioneering work of Ben Feringa and his group on overcrowded alkene-based motors provides a blueprint for understanding how this compound systems can be engineered to perform controlled, unidirectional rotation.[2][3][4] This rotary motion is a four-step process involving two photochemical isomerization steps and two thermal helix inversion steps.
dot digraph "Feringa_Motor_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} tcaption { label = "Figure 1: Four-step rotational cycle of a Feringa-type molecular motor."; fontsize = 12; fontname = "Arial"; } enddot Figure 1: Four-step rotational cycle of a Feringa-type molecular motor.
-
Photoisomerization (A → B): Irradiation with UV light excites the stable trans isomer, inducing a rotation around the central double bond to form a metastable cis isomer. This step is the "power stroke" of the motor.[3]
-
Thermal Helix Inversion (B → C): The metastable cis isomer is sterically strained. This strain is released through a thermal process where the molecule inverts its helicity, resulting in a more stable trans isomer with the opposite helicity.
-
Photoisomerization (C → D): A second photochemical step, again induced by UV light, causes another isomerization around the central double bond, forming another metastable cis isomer.
-
Thermal Helix Inversion (D → A): A final thermal helix inversion returns the molecule to its original state, completing a 360° unidirectional rotation.
By carefully designing the this compound structure, for instance, by introducing chiral centers, the direction of this rotation can be precisely controlled. This controlled motion at the molecular level can be harnessed to perform work, such as catalyzing a chemical reaction in a stereoselective manner.
Application Notes & Protocols
Synthesis of a Functionalized this compound Photoswitch
The synthesis of this compound derivatives often involves the coupling of two anthrone precursors. Functional groups can be introduced on the anthrone rings to tune the photochemical properties and to provide attachment points for catalytic moieties or other functionalities.
Protocol 1: Synthesis of a Generic 2,2'-Disubstituted Bianthrone
This protocol outlines a general procedure for the synthesis of a bianthrone derivative with functional groups at the 2 and 2' positions, which can serve as handles for further modifications.
Materials:
-
2-Substituted anthrone
-
Acetic acid
-
Iron(III) chloride (FeCl₃) or other suitable oxidizing agent
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve the 2-substituted anthrone in glacial acetic acid in a round-bottom flask.
-
Oxidative Coupling: While stirring, add a solution of iron(III) chloride in acetic acid dropwise to the anthrone solution. The reaction mixture will typically change color.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.
-
Work-up: Once the reaction is complete, pour the mixture into a large volume of water. The crude product will precipitate.
-
Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified this compound derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol for Photoisomerization and Spectroscopic Analysis
This protocol describes a standard experiment to induce and monitor the photoisomerization of a this compound derivative in solution.
Experimental Setup:
dot digraph "Photoisomerization_Setup" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} tcaption { label = "Figure 2: Experimental workflow for photoisomerization studies."; fontsize = 12; fontname = "Arial"; } enddot Figure 2: Experimental workflow for photoisomerization studies.
Materials and Equipment:
-
Purified this compound derivative
-
Spectroscopic grade solvent (e.g., acetonitrile, toluene)
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
High-power UV or visible light source (e.g., LED or mercury lamp) with appropriate filters
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.5-1.0 at the λmax of the 'A' form.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution. This represents the spectrum of the 'A' form.
-
Photoirradiation: Place the cuvette in a temperature-controlled holder and irradiate the solution with the light source at the λmax of the 'A' form. Ensure gentle stirring during irradiation.
-
Monitoring Isomerization: At regular time intervals, stop the irradiation and record the UV-Vis spectrum. Observe the decrease in the absorbance of the 'A' form and the appearance of new absorption bands corresponding to the 'B' (and/or 'C') form.
-
Photostationary State: Continue irradiation until no further changes are observed in the absorption spectrum. This indicates that a photostationary state (PSS) has been reached, a dynamic equilibrium between the forward and reverse photoisomerization reactions.
-
Reverse Isomerization: To observe the reverse process, irradiate the solution at the λmax of the 'B' form or allow the solution to stand in the dark to monitor thermal back-isomerization. Record the spectra at regular intervals until the original spectrum of the 'A' form is restored.
Data Analysis:
The extent of photoisomerization and the composition of the photostationary state can be quantified by analyzing the changes in the absorption spectra.
| Parameter | Description |
| λmax (A form) | Wavelength of maximum absorption of the stable folded isomer. |
| λmax (B form) | Wavelength of maximum absorption of the metastable twisted isomer. |
| Photostationary State (PSS) | The equilibrium ratio of isomers under continuous irradiation at a specific wavelength. |
| Quantum Yield (Φ) | The efficiency of the photochemical conversion, defined as the number of molecules isomerized per photon absorbed. |
Application in Light-Controlled Catalysis: A Hypothetical Protocol
The distinct geometries of the this compound isomers can be used to create a light-switchable catalyst. For example, a catalytic moiety can be attached to the this compound scaffold in such a way that its activity is high in one isomeric state and low in the other.
Conceptual Design:
dot digraph "Light_Switchable_Catalyst" { graph [fontname="Arial"]; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} tcaption { label = "Figure 3: Concept of a this compound-based light-switchable catalyst."; fontsize = 12; fontname = "Arial"; } enddot Figure 3: Concept of a this compound-based light-switchable catalyst.
Protocol 2: Testing a Light-Switchable this compound Catalyst
Objective: To demonstrate that the rate of a chemical reaction can be controlled by switching the isomeric state of a this compound-based catalyst with light.
Materials and Equipment:
-
Synthesized this compound-catalyst conjugate
-
Substrates for the catalyzed reaction
-
Solvent for the reaction
-
Analytical instrument for monitoring the reaction (e.g., GC-MS, HPLC, or NMR)
-
Light sources for photoisomerization (as in Protocol 3.2)
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup (Dark Condition): In the absence of light, combine the this compound-catalyst (in its stable 'A' form), substrates, and solvent in the reaction vessel. Start monitoring the reaction by taking aliquots at regular intervals and analyzing them. This will establish the baseline catalytic activity of the 'off' state.
-
Light Activation ('ON' State): Irradiate the reaction mixture with the wavelength of light that converts the catalyst to its active 'B' form. Continue to monitor the reaction rate. A significant increase in the reaction rate should be observed.
-
Light Deactivation ('OFF' State): Switch the irradiation to the wavelength that promotes the back-isomerization to the 'A' form, or turn off the light source to allow for thermal relaxation. The reaction rate should decrease to the initial baseline level.
-
Cycling: Repeat the light on/off cycles to demonstrate the reversibility and robustness of the light-controlled catalytic system.
Expected Outcome:
The reaction rate will be significantly higher under irradiation that favors the catalytically active isomer and will decrease upon switching to the inactive isomer. This demonstrates the principle of light-gated catalysis.
Conclusion and Future Outlook
This compound-based systems represent a powerful platform for the development of light-controlled chemical reactions. Their robust photochromism and the significant geometric changes associated with their isomerization make them ideal candidates for applications ranging from molecular motors and switches to smart materials and photopharmacology. The protocols outlined in this guide provide a starting point for researchers to explore the potential of these fascinating molecules. Future research will likely focus on the design of more sophisticated this compound systems with tailored photochemical properties, such as red-shifted absorption for deeper tissue penetration in biological applications, and their integration into complex molecular machinery to perform increasingly intricate tasks.
References
Unraveling the Fleeting Dance of Molecules: A Guide to Time-Resolved Infrared Spectroscopy of Bianthronyl's Photoinduced Dynamics
For researchers, scientists, and drug development professionals delving into the intricate world of molecular dynamics, understanding the transient structures and reaction pathways of photochromic molecules is paramount. Bianthronyl, a classic example of a photochromic system, undergoes a fascinating structural transformation upon photoexcitation, making it an ideal candidate for investigation using advanced spectroscopic techniques. This application note provides a comprehensive guide to employing time-resolved infrared (TRIR) spectroscopy to elucidate the photoinduced dynamics of this compound, offering deep insights into its mechanism and the factors governing its transformation. This knowledge is not only fundamental to physical chemistry but also holds significant potential for applications in molecular switches, optical data storage, and the design of light-activated therapeutics.[1][2]
The Significance of this compound's Photochromism
This compound exhibits a remarkable phenomenon known as photochromism, where it reversibly switches between two distinct isomers, the stable A form and the metastable B form, upon exposure to light. The A form, which is thermodynamically more stable, consists of two twisted anthrone moieties. Upon UV irradiation, it converts to the planar, colored B form. This process can be reversed either thermally or by irradiation with visible light. The intricate dance of atoms during this transformation, occurring on timescales from femtoseconds to milliseconds, holds the key to understanding and harnessing its photochromic properties. TRIR spectroscopy is a powerful tool to capture these fleeting moments, providing a vibrational fingerprint of the molecule as it traverses the reaction coordinate.[3][4][5][6]
Core Principles of Time-Resolved Infrared Spectroscopy
Time-resolved infrared (TRIR) spectroscopy is an experimental technique that allows for the monitoring of changes in the vibrational spectrum of a sample as a function of time following an external perturbation, such as a laser pulse.[4][5][6] This provides invaluable structural information about short-lived intermediates and excited states that are inaccessible through conventional spectroscopic methods.[7]
There are two primary approaches to TRIR spectroscopy, each suited for different timescales:
-
Ultrafast TRIR (Pump-Probe Spectroscopy): This technique utilizes two ultrashort laser pulses. A "pump" pulse initiates the photoreaction in this compound, and a time-delayed "probe" pulse, in the mid-infrared range, measures the resulting changes in the vibrational spectrum. By systematically varying the delay between the pump and probe pulses, the dynamics of the photoreaction can be mapped out with femtosecond to nanosecond time resolution.[4][5]
-
Step-Scan FTIR Spectroscopy: For slower processes, on the microsecond to millisecond timescale, step-scan Fourier Transform Infrared (FTIR) spectroscopy is employed.[8][9][10][11] In this method, the moving mirror of the interferometer is held at discrete positions while the photoreaction is repeatedly initiated. The time-dependent changes in the interferogram are recorded at each step, and a subsequent Fourier transform yields time-resolved spectra.[8][10][11]
The choice of technique depends on the specific kinetic regime of interest in this compound's photoinduced dynamics.
Experimental Protocol: Probing this compound's Transformation
This section outlines a detailed protocol for a pump-probe TRIR experiment designed to investigate the ultrafast dynamics of this compound.
I. Sample Preparation
-
Solvent Selection: The choice of solvent is critical as it can significantly influence the photochromic behavior of this compound.[12][13][14][15][16] A non-polar solvent like n-hexane or a polar aprotic solvent such as acetonitrile can be used to investigate solvent effects on the reaction dynamics.
-
Concentration: Prepare a solution of this compound with a concentration that yields an absorbance of approximately 0.5-1.0 at the excitation wavelength in the sample cell. This ensures a sufficient number of molecules are excited without excessive absorption of the pump beam.
-
Sample Cell: Utilize a sample cell with calcium fluoride (CaF₂) or barium fluoride (BaF₂) windows, which are transparent in the mid-infrared region. A path length of 100-200 µm is typically suitable. A flow cell or a spinning cell can be used to prevent sample degradation from prolonged laser exposure.
II. Ultrafast TRIR Spectrometer Setup
A typical femtosecond pump-probe TRIR spectrometer consists of the following key components:
-
Femtosecond Laser System: A Ti:sapphire laser system generating ultrashort pulses (e.g., <100 fs) at a high repetition rate (e.g., 1 kHz) is the heart of the setup.
-
Optical Parametric Amplifier (OPA): The output of the Ti:sapphire laser is used to pump an OPA to generate the tunable "pump" pulse in the UV-visible range (e.g., 390 nm to excite the A form of this compound).
-
Difference Frequency Generation (DFG) or Optical Parametric Generation (OPG): A portion of the Ti:sapphire output is used to generate the broadband mid-infrared "probe" pulse.
-
Delay Stage: A motorized delay stage is used to precisely control the time delay between the pump and probe pulses.
-
Spectrograph and MCT Detector: The probe pulse, after passing through the sample, is dispersed by a spectrograph and detected by a multichannel mercury-cadmium-telluride (MCT) array detector.
III. Data Acquisition
-
Pump Pulse Excitation: The pump pulse is focused onto the sample, initiating the photoisomerization of this compound from the A form to the B form.
-
Probe Pulse Measurement: The time-delayed probe pulse passes through the same sample volume and measures the infrared absorption of the transient species.
-
Difference Spectra: The data is typically presented as difference spectra (ΔA), where the absorbance of the unexcited sample is subtracted from the absorbance of the excited sample. This allows for the clear identification of transient vibrational bands.
-
Time-Delay Scan: A series of difference spectra are collected at various time delays between the pump and probe pulses, from femtoseconds to nanoseconds.
IV. Data Analysis
The collected time-resolved spectra are then analyzed to extract kinetic and mechanistic information.[17][18][19] This often involves:
-
Global Fitting: The entire dataset (absorbance change as a function of wavelength and time) is globally fitted to a kinetic model (e.g., a series of exponential decays) to determine the lifetimes of the transient species.
-
Spectral Decomposition: The evolving spectra can be decomposed into the individual spectra of the different species involved in the reaction.
-
Vibrational Band Assignment: The observed transient vibrational bands are assigned to specific vibrational modes of the intermediate and product states, often aided by computational methods like Density Functional Theory (DFT).[20][21][22][23][24]
Visualizing the Process
To better understand the experimental workflow and the photoinduced dynamics, the following diagrams are provided.
Caption: Experimental workflow for pump-probe TRIR spectroscopy.
Caption: Simplified reaction pathway of this compound's photoisomerization.
Expected Results and Interpretation
A TRIR experiment on this compound is expected to reveal a series of spectral changes corresponding to the different stages of its photoisomerization.
| Time Regime | Expected Observation | Interpretation |
| Femtoseconds (fs) | Immediate bleaching of vibrational bands corresponding to the A form. Appearance of new, broad transient absorption bands.[25][26] | Depletion of the ground state A form and formation of the initially excited Franck-Condon state. The broad features may indicate a redistribution of vibrational energy. |
| Picoseconds (ps) | Evolution of the transient bands, with some decaying while others grow in. Sharpening of certain spectral features.[27] | Structural relaxation on the excited state potential energy surface, likely involving the twisting motion around the central C-C bond. This leads to the formation of a twisted intermediate.[26] The sharpening of bands suggests cooling of the "hot" molecules. |
| Nanoseconds (ns) | Decay of the excited-state absorption bands and the appearance of new bands corresponding to the vibrational signature of the B form.[27] | Relaxation from the excited state potential energy surface back to the ground state, populating the metastable B form. The timescale of this process can be influenced by the solvent environment. |
| Microseconds (µs) to Milliseconds (ms) | (Using step-scan FTIR) The decay of the B form's vibrational bands and the recovery of the A form's bands.[9][28] | The thermal back-reaction from the B form to the more stable A form. The kinetics of this process are highly dependent on temperature and solvent polarity.[13][15] |
Applications in Drug Development and Beyond
The methodologies and insights gained from studying this compound's photoinduced dynamics have broader implications, particularly in the field of drug development.[1][2][29][30][31][32]
-
Photodynamic Therapy (PDT): Understanding the excited-state dynamics of photosensitizers is crucial for optimizing their efficiency in generating reactive oxygen species for cancer treatment.
-
Photoactivated Drugs: The principles of photoisomerization can be applied to design drugs that are activated at a specific site in the body by light, minimizing off-target effects.
-
Probing Biomolecular Interactions: Photochromic molecules can be incorporated as probes to study conformational changes in proteins and other biological macromolecules in real-time.[1][3]
Conclusion
Time-resolved infrared spectroscopy provides an unparalleled window into the ephemeral world of molecular transformations. By applying this powerful technique to this compound, researchers can gain a detailed, mechanistic understanding of its photochromic behavior. The protocols and insights presented in this application note serve as a robust foundation for scientists and professionals to explore the fascinating photoinduced dynamics of this and other photoresponsive systems, paving the way for innovations in materials science, molecular biology, and medicine.
References
- 1. azooptics.com [azooptics.com]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. Biomolecular infrared spectroscopy: making time for dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-resolved infrared absorption spectroscopy applied to photoinduced reactions: how and why: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. air.unipr.it [air.unipr.it]
- 6. Time-resolved infrared absorption spectroscopy applied to photoinduced reactions: how and why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. jasco-global.com [jasco-global.com]
- 10. researchgate.net [researchgate.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Solvent effects on isomerization and spectral properties of photochromic-switching diarythene derivatives in polar and apolar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Solvent effects on isomerization and spectral properties of photochromic-switching diarythene derivatives in polar and apolar solutions. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. New Data Analysis Method for Time-Resolved Infrared Photoluminescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Data Analysis Method for Time-Resolved Infrared Photoluminescence Spectroscopy [opg.optica.org]
- 20. Computational Characterization of the DAD Photoisomerization: Functionalization, Protonation, and Solvation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Theoretical Investigation of the E/ Z Photoisomerization Pathway in 1-(2-Pyrrolyl)-2-(2-thienyl)ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Photoisomerization transition state manipulation by entangled two-photon absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Photoisomerization pathways of trans-resveratrol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. The Photoisomerization Pathway(s) of Push–Pull Phenylazoheteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Femtosecond time-resolved absorption anisotropy spectroscopy on 9,9'-bianthryl: detection of partial intramolecular charge transfer in polar and nonpolar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Implementation of Time-Resolved Step-Scan Fourier Transform Infrared (FT-IR) Spectroscopy Using a kHz Repetition Rate Pump Laser - PMC [pmc.ncbi.nlm.nih.gov]
- 29. lth.se [lth.se]
- 30. Frontiers | Progress in application of terahertz time-domain spectroscopy for pharmaceutical analyses [frontiersin.org]
- 31. Tools shaping drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Common side products in the synthesis of Bianthronyl and their avoidance
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Bianthronyl. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of compounds. The formation of side products is a significant challenge that can impact yield, purity, and downstream applications. This guide provides in-depth, experience-driven answers to common issues, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter during the synthesis of this compound. The answers are structured to help you diagnose the issue and implement a scientifically grounded solution.
Q1: I'm getting a very low yield of this compound. What are the first general parameters I should investigate?
A1: Low yield is a common frustration, often stemming from suboptimal reaction conditions rather than a single catastrophic failure. Before making drastic changes, systematically evaluate these core parameters:
-
Reaction Time and Temperature: These two factors are intrinsically linked. High temperatures or prolonged reaction times can lead to the decomposition of your starting materials or the formation of undesired, often more stable, byproducts like anthraquinone or cyclized derivatives.[1] It is crucial to monitor your reaction's progress closely using a technique like Thin Layer Chromatography (TLC). This allows you to identify the "sweet spot" where the concentration of this compound is at its maximum before it begins to convert into subsequent side products.
-
Purity of Starting Materials: The purity of your Anthrone or Anthracene starting material is paramount. Impurities can interfere with the desired reaction pathway, consume your oxidant, or act as catalysts for side reactions. Always use freshly purified starting materials if possible.
-
Atmospheric Conditions: Depending on the chosen synthetic route, the reaction atmosphere can be critical. For many oxidative couplings, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent unwanted oxidation from atmospheric oxygen. Conversely, for certain photochemical reactions, the presence of dissolved molecular oxygen is beneficial as it can act as a hydrogen acceptor to facilitate the final aromatization step, improving yields significantly.[2][3]
Q2: My primary synthesis is the oxidation of Anthrone, but I'm isolating a large amount of Anthraquinone. How can I prevent this over-oxidation?
A2: The formation of Anthraquinone is a classic example of over-oxidation. The initial product, this compound, is formed by the dimerization of two anthrone radicals. However, these radicals and the this compound product itself can be further oxidized to the more thermodynamically stable Anthraquinone.
Causality & Avoidance Strategies:
-
Choice of Oxidant: The key is to use an oxidant with the right potential to facilitate C-C bond formation without aggressively oxidizing the aromatic system.
-
Problematic Oxidants: Strong, indiscriminate oxidants like sodium dichromate in acetic acid or excess ceric ammonium nitrate (CAN) can easily lead to Anthraquinone.[4][5]
-
Recommended Oxidant: Anhydrous Iron(III) chloride (FeCl₃) is an excellent choice. It is a mild, single-electron oxidant that selectively promotes the formation of the anthrone radical required for dimerization while being less prone to causing over-oxidation.[6]
-
-
Stoichiometry Control: Carefully control the molar equivalents of your oxidant. Use the minimum amount required for the reaction to proceed to completion. A slight excess may be needed, but a large excess will drive the formation of Anthraquinone. We recommend starting with 2.0-2.2 equivalents of FeCl₃ relative to Anthrone.
-
Temperature Management: Perform the reaction at lower temperatures. Adding the oxidant solution dropwise to the anthrone solution at 0 °C can help control the reaction's exotherm and reduce the rate of the over-oxidation side reaction.
The diagram below illustrates the competing pathways. Your goal is to favor the dimerization pathway (k₁) over the further oxidation pathway (k₂).
Caption: Competing pathways in the oxidation of Anthrone.
Q3: My reaction mixture turns a deep red/purple color, and I'm isolating a highly insoluble, colored impurity. Could this be Helianthrone, and how do I stop it from forming?
A3: Yes, the formation of a deep color and an insoluble product is characteristic of Helianthrone or related cyclized derivatives. This compound exists as two main conformers, a folded and a twisted form. The twisted form can undergo an intramolecular cyclization/dehydrogenation reaction to form Helianthrone, especially when exposed to light, heat, or acidic conditions.
Causality & Avoidance Strategies:
-
Exclude Light: This is the most critical factor. The cyclization is often a photochemical process.[7] Wrap your reaction flask in aluminum foil to completely exclude light during the reaction and workup.
-
Maintain Neutral pH: Strong acids can catalyze the cyclization. If your oxidative system generates acid (e.g., from the hydrolysis of a metal halide), consider adding a non-nucleophilic base to buffer the reaction mixture. The one-step synthesis using molecular iodine (I₂) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is performed in the dark and under basic conditions, which effectively prevents this side reaction.[1][5]
-
Temperature Control: While light is the primary culprit, high temperatures can provide the activation energy for thermal cyclization.[8] Keep the reaction temperature as low as reasonably possible.
The diagram below shows the photochemical pathway from Bianthrone to the problematic side product.
Caption: Photochemical formation of Helianthrone derivatives.
Q4: My this compound product seems to be degrading during silica gel column chromatography. What are some robust alternative purification strategies?
A4: This is a very common issue. The acidic nature of standard silica gel can catalyze decomposition or the cyclization to Helianthrone we just discussed, especially if colored bands are moving very slowly down the column.
Recommended Purification Protocols:
-
Recrystallization/Hot Filtration: This is often the most effective method.
-
Strategy: this compound is typically poorly soluble in most common solvents at room temperature but its solubility increases significantly upon heating. In contrast, polymeric or highly cyclized impurities often remain insoluble even at high temperatures.
-
Procedure: Suspend your crude product in a high-boiling solvent (e.g., Toluene, Xylene, or Nitrobenzene for very stubborn impurities). Heat the suspension to near boiling with vigorous stirring. Filter the mixture while hot through a pre-heated Büchner funnel. The insoluble impurities are removed on the filter paper. Allow the hot filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the purified this compound. Collect the crystals by filtration.[4][9]
-
-
Solvent Washing/Slurrying: If the impurities are significantly more soluble than your product, a simple wash can be effective.[10] Stir (slurry) the crude solid in a solvent like acetone or dichloromethane at room temperature for 30-60 minutes, then filter. The soluble impurities will be removed in the filtrate, leaving behind the purified product.
-
Modified Chromatography: If chromatography is unavoidable, do not use standard silica gel.
-
Alumina: Use a column packed with neutral or basic alumina, which is less likely to cause degradation.[11]
-
Deactivated Silica: "Deactivate" silica gel by pre-treating it with a solvent mixture containing a small amount of a base, like triethylamine (e.g., 1% triethylamine in your eluent system), to neutralize the acidic sites.
-
Validated Experimental Protocols
The following protocols are designed to maximize yield and purity by actively avoiding the side products discussed above.
Protocol 1: Optimized Synthesis via Ferric Chloride Oxidation
This protocol utilizes the mild oxidative power of FeCl₃ to favor the dimerization of Anthrone while minimizing over-oxidation to Anthraquinone.
Materials:
-
Anthrone (high purity)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Acetonitrile (anhydrous)
-
Hydrochloric Acid (2M)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Setup: In a round-bottom flask wrapped in aluminum foil, dissolve Anthrone (1.0 eq) in anhydrous acetonitrile under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
-
Oxidant Preparation: In a separate flask, dissolve anhydrous FeCl₃ (2.1 eq) in anhydrous acetonitrile to prepare the oxidant solution.
-
Reaction: Add the FeCl₃ solution dropwise to the stirred Anthrone solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the consumption of Anthrone by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Workup: Once the Anthrone is consumed, pour the reaction mixture into a beaker containing 2M HCl. This will quench the reaction and protonate any salts.
-
Isolation: The precipitated crude this compound can be collected by vacuum filtration. Wash the solid sequentially with deionized water and a small amount of cold methanol to remove residual salts and impurities.
-
Purification: Dry the crude solid under vacuum. For highest purity, proceed with Protocol 2.
Protocol 2: Purification by Hot Recrystallization from Toluene
This physical method purifies crude this compound by exploiting differences in solubility, avoiding chemical degradation.
Materials:
-
Crude this compound
-
Toluene
-
Erlenmeyer flask, heating mantle, hot plate, Büchner funnel, filter paper
Procedure:
-
Suspension: Place the crude this compound into an Erlenmeyer flask with a stir bar. Add a volume of Toluene sufficient to create a slurry (e.g., 10-15 mL per gram of crude product).
-
Heating: Heat the mixture to a gentle boil on a heating mantle with stirring. The this compound should dissolve, while some insoluble, often darker, impurities may remain.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean Büchner funnel and flask in an oven. Place the hot apparatus on a filter flask and quickly pour the boiling mixture through the filter paper. The desired product is in the filtrate.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Fine, pale-yellow needles of this compound should crystallize out.
-
Isolation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. Collect the purified product by vacuum filtration, wash with a small amount of cold Toluene, and dry under vacuum.
Troubleshooting Workflow
When encountering an unexpected result, a systematic approach is key. Use the following workflow to diagnose and solve issues related to side product formation.
Caption: A systematic workflow for troubleshooting side products.
References
- 1. benchchem.com [benchchem.com]
- 2. Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. Iron(III) chloride in oxidative C-C coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. Thermal and (Thermo-Reversible) Photochemical Cycloisomerization of 1H-2-Benzo[c]oxocins: From Synthetic Applications to the Development of a New T-Type Molecular Photoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0339281A1 - Method of purifying benzanthrone - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Strategies to Improve the Yield of Bianthronyl Synthesis
Welcome to the technical support center for bianthronyl synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of bianthronyls and related compounds, such as sennosides. Recognizing the common challenges of low yields, side product formation, and purification difficulties, we have structured this resource in a practical, question-and-answer format. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing bianthronyls?
There are several established methods for synthesizing bianthronyls, with the most common being the oxidative coupling of anthrones. This can be achieved using various oxidants like ceric ammonium nitrate (CAN), manganese(III) acetate (Mn(OAc)₃), or a combination of molecular iodine and DBU.[1][2] Other notable methods include photochemical synthesis, typically starting from 10-bromoanthrone, which yields 10,10'-bianthrone upon irradiation in the absence of oxygen.[1] For more complex, substituted bianthraquinones, Diels-Alder reactions have also been employed as a key strategy to construct the core ring system.[3][4]
Q2: Why is the synthesis of bianthronyls often a low-yielding process?
The synthesis is frequently plagued by several inherent challenges. The primary issue is the formation of side products, such as mesonaphthobianthrone, which can occur under harsh reaction conditions like high temperatures or prolonged reaction times.[1] Furthermore, bianthronyls are often poorly soluble in common organic solvents, leading to significant product loss during purification and isolation steps like crystallization or chromatography.[1] The stability of the starting materials and intermediates can also be a factor, with decomposition competing with the desired dimerization pathway.
Q3: What role do catalysts play in this compound synthesis, particularly for sennosides?
Catalysts are crucial for improving both yield and purity. In the synthesis of sennosides A and B from rheinanthrone-8-glucoside, using activated carbon as a catalyst for the oxidation step has been shown to increase the sennoside content in the final product by over 30% compared to non-catalyzed air oxidation.[5] The activated carbon provides a surface for the reaction to occur, which can enhance the reaction rate and selectivity, minimizing the formation of unwanted byproducts.[5][6] This is a significant improvement over previously suggested catalysts like palladium black or iron(III) salts.[5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Consistently Low or No Yield of the Desired this compound
Question: My reaction is complete according to TLC, but the isolated yield is extremely low. What are the most likely causes and how can I fix this?
Answer: This is a multifaceted problem often traced back to one of three areas: reaction conditions, reagent choice, or the work-up and purification process.
-
Probable Cause 1: Suboptimal Reaction Conditions. Temperature and reaction time are critical variables. Excessive heat or allowing the reaction to run for too long can lead to the decomposition of the target molecule or the formation of more stable, undesired side products.[1]
-
Solution: Monitor your reaction closely using Thin Layer Chromatography (TLC). Determine the point at which the product spot intensity is maximal and the starting material is consumed, then immediately quench the reaction. Consider running a temperature screen; in some cases, lowering the temperature can limit decomposition and improve selectivity, even if it extends the reaction time.[1]
-
-
Probable Cause 2: Inappropriate Oxidant or Catalyst. The choice of oxidant is paramount in oxidative coupling reactions. Different oxidants exhibit different reactivities and selectivities.[1][7]
-
Solution: If you are using a general oxidant like CAN or Mn(OAc)₃ with limited success, consider a different system. For a one-step synthesis from anthrone, treatment with molecular iodine and diazabicyclo[5.4.0]undecene (DBU) in dichloromethane at room temperature in the dark has been reported as a convenient method.[2] For sennoside synthesis, switching to an activated carbon catalyst is highly recommended for improved yields.[5][6]
-
-
Probable Cause 3: Significant Product Loss During Purification. Bianthronyls are notoriously difficult to purify due to their poor solubility in many common solvents.[1] Significant material can be lost during transfers, crystallization, and chromatography.
-
Solution: Re-evaluate your purification strategy.
-
Crystallization: Perform small-scale solvent screening to find an optimal solvent or solvent system for recrystallization.
-
Chromatography: If using column chromatography, ensure your product is not precipitating on the column. You may need to use a stronger, less polar eluent system or a different stationary phase.[1]
-
Precipitation (for Sennosides): A highly effective strategy for sennosides is to convert the synthesized acids into their calcium salts. This is typically done by dissolving the crude product in water with calcium hydroxide to a pH of ~8, followed by adjusting the pH to 6.7-6.9 and precipitating the calcium sennosides by adding methanol.[5][6] This method significantly improves recovery and purity.
-
-
Issue 2: Excessive Formation of Side Products
Question: My crude reaction mixture is complex, with multiple byproducts observed on TLC and NMR. How can I improve the reaction's selectivity?
Answer: Improving selectivity requires fine-tuning the reaction environment to favor the desired pathway over competing side reactions.
-
Probable Cause 1: Reaction Conditions are Too Harsh. As mentioned, high temperatures and long reaction times are common culprits for byproduct formation.[1]
-
Solution: The first step is to perform kinetic analysis via TLC or HPLC to find the optimal reaction time. Quench the reaction as soon as the desired product is maximized. Running the reaction at a lower temperature, even if it requires a longer time, can often provide a cleaner reaction profile.
-
-
Probable Cause 2: pH is Not Controlled (for Sennoside Synthesis). The dimerization of rheinanthrone-8-glucoside is highly pH-sensitive.
-
Probable Cause 3: Uncontrolled Atmosphere. For certain synthetic routes, the presence of oxygen can be detrimental.
-
Solution: In photochemical syntheses, such as the conversion of 10-bromoanthrone to bianthrone, it is crucial to carry out the irradiation in the absence of oxygen to prevent the formation of unwanted oxidation products.[1] This can be achieved by thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Data Summary & Visualization
Table 1: Comparison of Select Oxidative Coupling Methods for Anthrone
| Synthesis Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| CAN Oxidation | Ceric Ammonium Nitrate (CAN) | Acetonitrile or DCM, Room Temp | Readily available oxidant, simple setup | Yields can be variable, potential for over-oxidation |
| Mn(OAc)₃ Oxidation | Manganese(III) Acetate | Methanol or DCM, Room Temp | Can be effective for specific substrates | May lead to different product profiles compared to CAN[2] |
| Iodine/DBU Method | I₂, DBU | DCM, Room Temp, Dark | One-step, convenient, high yield reported[2] | Requires careful control to avoid side reactions |
| Activated Carbon Catalysis | O₂ (Air), Activated Carbon | Aqueous, pH 7-9, 0-15 °C | High yield and purity for sennosides, environmentally benign[5][6] | Primarily optimized for glycosylated anthrones (sennosides) |
Diagrams
dot digraph "this compound Synthesis Workflow" { graph [fontname="Arial", rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Start [label="Starting Material\n(e.g., Anthrone)"]; Reaction [label="Reaction\n(e.g., Oxidative Coupling)"]; Workup [label="Aqueous Work-up\n& Extraction"]; Purification [label="Purification\n(Crystallization or\nChromatography)"]; Analysis [label="Characterization\n(NMR, MS, TLC)"];
Start -> Reaction [label=" Reagents\n& Catalyst"]; Reaction -> Workup [label=" Quench"]; Workup -> Purification [label=" Crude Product"]; Purification -> Analysis [label=" Pure this compound"]; } enddot Caption: General experimental workflow for this compound synthesis.
dot digraph "Troubleshooting_Low_Yield" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} enddot Caption: Decision tree for troubleshooting low this compound yields.
Experimental Protocol: Synthesis of Sennosides A & B via Catalytic Oxidation
This protocol is adapted from established methods demonstrating improved yield and purity.[5][6] It focuses on the key oxidation step.
Materials & Reagents:
-
Crude rheinanthrone-8-glucoside solution (obtained from reduction of sennoside mixture)
-
Activated Carbon
-
50% Sodium Hydroxide Solution
-
Dilute Sulfuric Acid or Hydrochloric Acid
-
Calcium Hydroxide
-
Methanol (90% and 100%)
-
Deionized Water
Procedure:
-
pH Adjustment of Starting Material: To the aqueous solution of rheinanthrone-8-glucoside at a temperature of 0-15 °C, add 50% sodium hydroxide solution dropwise until the pH is stable within the range of 7.0 to 9.0 (target ~8.3).[5][6]
-
Catalytic Oxidation: Add activated carbon to the pH-adjusted solution (a typical loading would be a significant slurry, e.g., 5-10% w/v relative to the solution). Begin bubbling air or oxygen through the stirred mixture. Maintain the temperature between 0 °C and 15 °C.[6]
-
Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the rheinanthrone-8-glucoside has been consumed.
-
Catalyst Removal: Once the reaction is complete, remove the activated carbon by filtration. Wash the carbon cake with deionized water to recover any adsorbed product.
-
Product Isolation as Calcium Salts:
-
Combine the filtrate and washings. Add a slurry of calcium hydroxide in water to dissolve the sennoside acids and adjust the pH to approximately 8.0 ± 0.5.[6]
-
Slowly adjust the pH down to a range of 6.7 to 6.9 over one hour using a dilute acid (e.g., 1:10 HCl).[6]
-
Initiate precipitation by adding 90% methanol, followed by a slower addition of pure methanol. The total volume of methanol added will be several times the volume of the aqueous solution.
-
Allow the mixture to stand, preferably at a cool temperature (e.g., 10 °C), for several hours to ensure complete precipitation of the calcium sennosides.[5]
-
-
Final Collection: Collect the precipitated calcium sennosides by filtration, wash with methanol, and dry under vacuum at a temperature not exceeding 40 °C.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. US5574151A - Process for the preparation of sennosides A and B - Google Patents [patents.google.com]
- 6. DE4444606B4 - Process for the preparation of sennosides A and B - Google Patents [patents.google.com]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
Technical Support Center: Enhancing the Photostability of Bianthronyl in Polymer Films
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with bianthronyl and its derivatives in polymer films. This guide is designed to provide you with a deep understanding of the challenges associated with the photostability of this compound and to offer practical, field-proven solutions to enhance the longevity of your experimental systems. We will move beyond simple protocols to explain the underlying chemical and physical principles, enabling you to troubleshoot effectively and design more robust experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the photochemical behavior of this compound in a polymer matrix.
Q1: What is this compound and why is its photostability a concern?
This compound and its derivatives are fascinating molecules known for their photochromic properties.[1][2][3] Photochromism is the reversible transformation between two forms, each having a distinct absorption spectrum, upon exposure to electromagnetic radiation.[1][2][3] In the case of this compound, UV light can induce a change in its molecular geometry, leading to a colored state. While this "photoswitching" is useful for applications like data storage or smart materials, the high-energy excited states involved in this process also make the molecule susceptible to irreversible degradation pathways, especially in the presence of oxygen.[4][5] This photodegradation leads to a loss of photochromic activity and often results in undesirable yellowing of the polymer film.[5][6]
Q2: What is the primary mechanism of this compound photodegradation in a polymer film?
The photodegradation of organic molecules like this compound in a polymer matrix is a complex process initiated by the absorption of UV or visible light.[5][7] The key steps are:
-
Photoexcitation : The this compound molecule absorbs a photon, promoting it to an excited singlet state (S₁).
-
Intersystem Crossing (ISC) : The molecule can then transition to a long-lived, high-energy triplet state (T₁).[4] This triplet state is highly reactive and a crucial intermediate in many degradation pathways.
-
Reaction with Oxygen : The excited triplet state of this compound can transfer its energy to molecular oxygen (³O₂), which is present in its ground triplet state, to generate highly reactive singlet oxygen (¹O₂).[8][9] Singlet oxygen can then attack the this compound molecule or the polymer matrix itself, leading to irreversible oxidation.
-
Free Radical Formation : The excited molecule can also undergo bond cleavage or react with the polymer matrix to form free radicals.[5][7] These radicals initiate chain reactions, causing widespread degradation of both the this compound and the polymer.[5]
The following diagram illustrates this general degradation pathway.
Caption: General photodegradation pathway for organic molecules.
Q3: How does the choice of polymer matrix affect this compound's photostability?
The polymer matrix is not an inert host; it plays a critical role in the photostability of the embedded molecule.[10][11] Key factors include:
-
Oxygen Permeability : Polymers with high oxygen permeability (e.g., silicone) will facilitate photo-oxidative degradation. Conversely, polymers with low oxygen permeability, such as poly(vinylidene difluoride) (PVDF) or poly(methyl methacrylate) (PMMA), can significantly enhance stability by limiting the availability of a key reactant.[12]
-
Free Volume : The "free volume" within a polymer refers to the unoccupied space between polymer chains.[13][14] A larger free volume allows for greater molecular motion of the this compound, which can facilitate degradative conformational changes.[15] It also increases the diffusion rate of oxygen and other reactive species. Polymers with lower free volume, typically those that are more crystalline or below their glass transition temperature (Tg), can physically restrict these processes.[13][14]
-
Polymer Photostability : The polymer itself can degrade under UV radiation, producing free radicals that can attack the this compound.[5][9] Choosing a polymer with high intrinsic photostability (e.g., fluoropolymers) is crucial.
| Polymer Matrix | Typical Oxygen Permeability | UV Cutoff (approx.) | Key Characteristics |
| PMMA (Polymethyl Methacrylate) | Low | ~280 nm | Good optical clarity, low oxygen permeability.[12] |
| PS (Polystyrene) | Moderate | ~280 nm | Prone to yellowing due to its own photodegradation.[5] |
| PVC (Polyvinyl Chloride) | Low | ~220 nm | Susceptible to dehydrochlorination, which creates reactive sites.[16] |
| PVDF (Polyvinylidene Fluoride) | Very Low | ~230 nm | Excellent chemical resistance and low oxygen permeability.[12] |
| PET (Polyethylene Terephthalate) | Moderate | ~315 nm | Strong UV absorption can lead to its own degradation.[17] |
Q4: What are the main classes of photostabilizers and how do they work?
There are two primary classes of additives used to enhance photostability in polymers.[5][18] Often, a combination of these is most effective.
-
UV Absorbers (UVAs) : These molecules function by absorbing damaging UV radiation and dissipating it as harmless thermal energy.[19][20][21] They essentially act as a competitive absorber, shielding the this compound and the polymer matrix from high-energy photons.[18] Common classes include benzophenones and benzotriazoles.[20][22] Their effectiveness is dependent on their concentration and the thickness of the polymer film.[18]
-
Hindered Amine Light Stabilizers (HALS) : Unlike UVAs, HALS do not absorb UV radiation.[23][24] Instead, they are extremely efficient free-radical scavengers.[19][25] They work by interrupting the chain reaction of oxidation. Through a regenerative cyclic process known as the Denisov Cycle, HALS can neutralize multiple radicals, making them effective at very low concentrations and providing long-term protection.[23][25][26]
Caption: Comparison of UV Absorber and HALS stabilization mechanisms.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments.
Problem 1: Rapid fading or color change of the this compound film upon light exposure, even with a UV absorber.
-
Probable Cause : The degradation is likely being initiated by visible light, which is not being blocked by your UV absorber. Standard UV absorbers (e.g., benzotriazoles) are highly effective in the UVA/UVB range (280-400 nm) but are transparent in the visible spectrum.[20] If the photochromic transition of your this compound derivative is triggered by visible light, this can still lead to the formation of reactive triplet states and subsequent degradation. Another cause could be that photo-oxidation via free radicals is the dominant degradation pathway, which UV absorbers do not prevent.[5]
-
Proposed Solution :
-
Incorporate a HALS : Add a Hindered Amine Light Stabilizer (HALS) to your formulation. HALS will scavenge the free radicals generated by any light absorption (UV or visible), providing a protective mechanism that UVAs lack.[23][24] A combination of a UVA and a HALS is often synergistic and provides the most robust protection.
-
Consider a Triplet State Quencher : If the degradation is confirmed to proceed via the this compound triplet state, adding a triplet state quencher can be highly effective.[27] These molecules accept energy from the excited this compound triplet state, returning it to the ground state before it can react with oxygen or form radicals.[8][28] Cyclooctatetraene (COT) is a classic example, though its use in solid films can be challenging due to volatility.[28][29]
-
Problem 2: The polymer film becomes hazy or opaque after adding the stabilizer.
-
Probable Cause : Poor solubility or compatibility of the stabilizer additive with the host polymer. If the stabilizer's concentration exceeds its solubility limit in the polymer, it will phase-separate, leading to microscopic domains that scatter light, causing haziness. This is common when using low molecular weight additives in a non-polar polymer or vice-versa.
-
Proposed Solution :
-
Select a More Compatible Stabilizer : Choose a stabilizer with a chemical structure more similar to your polymer. Many commercial stabilizers are available with different side chains (e.g., long alkyl chains) to improve compatibility with polyolefins. High molecular weight HALS or UVAs often show better compatibility and lower migration rates.[18]
-
Use a Polymerizable Stabilizer : A more advanced solution is to use a stabilizer that has a polymerizable group (e.g., a vinyl or acrylate group).[17] This allows you to covalently bond the stabilizer into the polymer backbone during polymerization. This approach completely prevents phase separation and leaching of the additive over time, providing permanent protection.[17]
-
Optimize Film Casting Conditions : Slower solvent evaporation during film casting can sometimes improve additive dispersion. Try casting the film in a semi-sealed container or at a lower temperature to slow down the evaporation rate.
-
Problem 3: Photostability results are inconsistent across different batches of films.
-
Probable Cause : Inconsistency in film thickness, additive concentration, or residual solvent. The effectiveness of UV absorbers is highly dependent on the path length of the light, which is determined by film thickness (Beer-Lambert law).[18] Small variations in thickness can lead to large differences in protection. Similarly, incomplete solvent removal can plasticize the polymer, increasing free volume and oxygen diffusion, which accelerates degradation.[13][14]
-
Proposed Solution :
-
Standardize Film Preparation : Implement a rigorous and repeatable film preparation protocol. Use a spin-coater or a doctor blade for consistent thickness. Precisely control the concentration of your casting solution.
-
Implement a Post-Bake/Annealing Step : After casting, bake the films in a vacuum oven at a temperature below the polymer's Tg for several hours (e.g., 60°C for 12 hours). This ensures complete removal of residual solvent and allows the polymer chains to relax into a more stable, lower free-volume state.
-
Verify Additive Concentration : If possible, use analytical techniques (e.g., UV-Vis or HPLC on dissolved films) to confirm the final concentration and homogeneity of the this compound and stabilizer in your films.
-
Experimental Protocol: Preparation and Testing of Stabilized this compound-PMMA Films
This protocol describes a standard method for preparing and evaluating the photostability of this compound in a PMMA matrix.
Materials:
-
This compound derivative
-
Poly(methyl methacrylate) (PMMA), medium molecular weight
-
UV Absorber (e.g., 2-hydroxy-4-methoxybenzophenone)
-
HALS (e.g., Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate)
-
Toluene or other suitable solvent
-
Glass slides or quartz plates
-
Spin-coater
-
UV-Vis Spectrophotometer
-
UV irradiation source (e.g., 365 nm UV lamp with controlled intensity)
Procedure:
-
Solution Preparation (Stock Solutions):
-
Prepare a 10% (w/v) stock solution of PMMA in toluene. Stir overnight to ensure complete dissolution.
-
Prepare a 1% (w/v) stock solution of the this compound derivative in toluene.
-
Prepare 1% (w/v) stock solutions for the UVA and HALS in toluene.
-
-
Formulation Preparation (Example):
-
In a clean vial, combine the following to create a final formulation with this compound at 0.5% and stabilizers at 2% relative to PMMA weight:
-
2 mL of PMMA stock solution (200 mg PMMA)
-
100 µL of this compound stock solution (1 mg this compound)
-
400 µL of UVA stock solution (4 mg UVA)
-
400 µL of HALS stock solution (4 mg HALS)
-
Control Film: Prepare a separate formulation with only this compound and PMMA.
-
-
-
Film Casting:
-
Clean glass slides thoroughly.
-
Dispense ~0.5 mL of the formulation onto a slide.
-
Spin-coat at 1500 rpm for 60 seconds to achieve a uniform film.
-
Place the coated slides in a vacuum oven at 60°C for 12 hours to remove all residual solvent.
-
-
Photostability Testing:
-
Measure the initial UV-Vis absorption spectrum of the film (Time = 0). Record the absorbance maximum (A_max) of the this compound.
-
Place the film under the UV irradiation source at a fixed distance.
-
At set time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), remove the film and record its UV-Vis spectrum.
-
Plot the normalized absorbance (A_t / A_0) versus irradiation time for both the stabilized and control films. A slower decay rate indicates enhanced photostability. The rate of degradation can often be modeled using kinetic equations to quantify the stabilization effect.[30]
-
References
- 1. Photochromism - Wikipedia [en.wikipedia.org]
- 2. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochromism of diarylethene molecules and crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra-Stable Organic Fluorophores for Single-Molecule Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the Mechanism for the Photochemistry and Photodegradation of Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improving the Photostability and Recovery of Organic Semiconductors: A Study on Controlling the Photo-Degradation of Functionalized Pentacene Derivatives | Department of Physics [physics.oregonstate.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enhancement of Photostabilization of Poly(Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arkat-usa.org [arkat-usa.org]
- 18. The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk - Total Connection Logistic Services Inc. [totalconnection.com]
- 19. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 20. welltchemicals.com [welltchemicals.com]
- 21. tosaf.com [tosaf.com]
- 22. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 23. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 24. additivesforpolymer.com [additivesforpolymer.com]
- 25. welltchemicals.com [welltchemicals.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Effect of quenching of molecular triplet states in organic dye lasers | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 28. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01131K [pubs.rsc.org]
- 29. On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of organic fluorophores - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP05063E [pubs.rsc.org]
- 30. Photodegradation, kinetics and non-linear error functions of methylene blue dye using SrZrO3 perovskite photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Photochromic Performance of Bianthronyl
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the photochromic molecule bianthronyl. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to this compound's Photochromism
This compound is a fascinating molecule known for its pronounced photochromic and thermochromic properties. This behavior is rooted in the reversible transformation between two principal isomers: the thermodynamically stable, folded 'A' form and the metastable, twisted 'B' form. This transition can be triggered by either light (photochromism) or heat (thermochromism), resulting in a significant change in the molecule's absorption spectrum and, consequently, its color.
The 'A' form is typically colorless or pale yellow, while the 'B' form is colored, often appearing blue or green in solution. The equilibrium between these two forms and the kinetics of their interconversion are highly sensitive to the surrounding solvent environment. Understanding and controlling these solvent effects is critical for harnessing the full potential of this compound in applications such as molecular switches, optical data storage, and smart materials.
Frequently Asked Questions (FAQs)
Q1: What are the key structural differences between the A and B forms of this compound?
The A form of this compound exists in a folded, more compact conformation. In contrast, the B form adopts a twisted geometry around the central double bond. This structural change from a folded to a twisted conformation leads to an alteration in the electronic conjugation of the molecule, which is responsible for the appearance of color in the B form.
Q2: How does solvent polarity affect the photochromism of this compound?
Solvent polarity can significantly influence the position of the absorption maximum (λmax) of the B form and the kinetics of the thermal back reaction (B→A). Generally, more polar solvents can stabilize the twisted, more polar B form to a greater extent than the folded A form. This can lead to a red shift (bathochromic shift) in the λmax of the B form and a slower thermal back reaction. However, the specific effects can be complex and may also involve specific solute-solvent interactions like hydrogen bonding.
Q3: What is the role of solvent viscosity in this compound's photochromic performance?
Solvent viscosity plays a crucial role in the isomerization dynamics of this compound. The conversion from the folded A form to the twisted B form involves significant molecular motion. In highly viscous solvents, this motion is hindered, which can lead to a decrease in the quantum yield of the photoisomerization and a slower rate for both the forward and reverse reactions. The isomerization equilibrium itself has been found to be sensitive to solvent viscosity.[1]
Q4: Can this compound be synthesized photochemically?
Yes, this compound can be synthesized through photochemical methods. For instance, the irradiation of 10-bromoanthrone in dioxane with wavelengths above 390 nm in an oxygen-free environment can yield 10,10'-bianthrone.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound and provides systematic solutions.
Problem 1: Low or no photochromic response upon irradiation.
-
Possible Cause 1: Incorrect Wavelength or Light Source Intensity.
-
Explanation: The A form of this compound has a specific absorption spectrum. If the wavelength of your light source does not sufficiently overlap with this absorption band, the photoisomerization will be inefficient. Similarly, if the intensity is too low, the conversion to the B form may be minimal.
-
Solution:
-
Verify the absorption spectrum of your this compound sample to determine the λmax of the A form.
-
Ensure your light source (e.g., UV lamp, laser) emits at or near this wavelength.
-
Check the power output of your light source. If adjustable, try increasing the intensity.
-
-
-
Possible Cause 2: Solvent Effects.
-
Explanation: As discussed, the solvent environment is critical. In some solvents, the quantum yield for photoisomerization may be inherently low, or the thermal back reaction may be extremely fast at room temperature, making the B form difficult to detect.
-
Solution:
-
Try performing the experiment in a different solvent with different polarity and viscosity. Non-polar, less viscous solvents may facilitate the isomerization.
-
Cool the sample during irradiation. Lowering the temperature will slow down the thermal back reaction, allowing the B form to accumulate to a detectable concentration.
-
-
-
Possible Cause 3: Sample Degradation.
-
Explanation: this compound can undergo irreversible photochemical side reactions, especially in the presence of oxygen or in certain solvents.[2] This can lead to the formation of non-photochromic byproducts.
-
Solution:
-
Degas your solvent by bubbling with an inert gas (e.g., argon or nitrogen) before dissolving your sample.
-
Conduct the experiment under an inert atmosphere.
-
Check for the appearance of new, non-reversible peaks in the absorption spectrum over time, which could indicate degradation.
-
-
Problem 2: Inconsistent or irreproducible kinetic data for the thermal back reaction (B→A).
-
Possible Cause 1: Temperature Fluctuations.
-
Explanation: The rate of the thermal back reaction is highly dependent on temperature. Even small fluctuations in the sample temperature can lead to significant variations in the measured kinetic data.
-
Solution:
-
Use a temperature-controlled cuvette holder in your spectrophotometer.
-
Allow the sample to reach thermal equilibrium before starting the measurement.
-
Record the temperature accurately for each experiment.
-
-
-
Possible Cause 2: Presence of Impurities.
-
Explanation: Impurities in the this compound sample or the solvent can act as catalysts or inhibitors for the thermal back reaction, leading to inconsistent results.
-
Solution:
-
Ensure the purity of your this compound sample. Purification can be achieved through recrystallization or column chromatography, though its low solubility can be a challenge.
-
Use high-purity, spectroscopy-grade solvents.
-
-
-
Possible Cause 3: Concentration Effects.
-
Explanation: At high concentrations, this compound molecules may aggregate, which can alter the kinetics of the isomerization process.
-
Solution:
-
Work with dilute solutions, typically in the range of 10⁻⁴ to 10⁻⁵ M.
-
Check for linearity in a Beer-Lambert plot to ensure no aggregation is occurring at the concentrations used.
-
-
Problem 3: Unexpected side reactions or sample degradation during the experiment.
-
Possible Cause 1: Photodegradation.
-
Explanation: Prolonged exposure to high-intensity UV light can cause irreversible photochemical reactions other than the desired A to B isomerization. Bianthrone has been noted to have irreversible photochemistry, forming a cyclic photoisomer ('C' isomer) and other secondary products, particularly in polar solvents.[2]
-
Solution:
-
Limit the irradiation time to the minimum required to achieve a sufficient concentration of the B form.
-
Use filters to block unwanted wavelengths from your light source.
-
Monitor the absorption spectrum for the appearance of new peaks that do not revert to the original spectrum in the dark.
-
-
-
Possible Cause 2: Reaction with Solvent or Dissolved Oxygen.
-
Explanation: The excited state of this compound can be reactive and may interact with the solvent or dissolved oxygen, leading to degradation.
-
Solution:
-
Choose a solvent that is photochemically inert under your experimental conditions.
-
As mentioned previously, thoroughly degas your solvent and maintain an inert atmosphere during the experiment.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound from Anthrone
This protocol describes a one-step synthesis of 10,10'-bianthrone from anthrone.
Materials:
-
Anthrone
-
Molecular Iodine (I₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Stir bar
Procedure:
-
Dissolve anthrone in dichloromethane in a round-bottom flask.
-
Add molecular iodine to the solution.
-
Add DBU to the reaction mixture at room temperature.
-
Stir the reaction mixture in the dark at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the solution and can be isolated by filtration.
Purification:
-
Crystallization: Recrystallization from a suitable high-boiling point solvent.
-
Column Chromatography: Use of silica gel with an appropriate eluent system.
Protocol 2: Studying the Photochromic Properties using UV-Vis Spectroscopy
Equipment:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvette
-
Light source (e.g., UV lamp with appropriate filters)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Prepare a dilute solution of this compound (e.g., 10⁻⁴ M) in the desired solvent. Degas the solvent prior to use.
-
Transfer the solution to a quartz cuvette and seal it.
-
Place the cuvette in the temperature-controlled holder and allow it to equilibrate to the desired temperature.
-
Record the initial absorption spectrum of the A form.
-
Irradiate the sample with the light source for a set period.
-
Immediately after irradiation, record the absorption spectrum of the solution containing a mixture of A and B forms.
-
To study the thermal back reaction, record absorption spectra at regular time intervals as the B form reverts to the A form in the dark.
Data Presentation
The following table summarizes the expected qualitative effects of solvent properties on the photochromic behavior of this compound.
| Solvent Property | Effect on λmax of B Form | Effect on Thermal Back Reaction Rate (B→A) | Effect on Photoisomerization Quantum Yield (A→B) |
| Increasing Polarity | Generally a bathochromic (red) shift | Tends to decrease | Can decrease |
| Increasing Viscosity | Minimal direct effect | Decreases | Decreases |
| H-bonding capability | Can cause significant shifts due to specific interactions | Can be significantly altered | Can be affected |
Visualizations
Caption: Photochromic and thermal isomerization of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Overcoming Challenges in the Purification of Bianthronyl Isomers
Welcome to the technical support center for the purification of bianthronyl isomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the unique challenges presented by this class of compounds. Bianthronyls, such as the medicinally significant sennosides and hypericins, are characterized by their C-C single bond connecting two anthrone moieties. Rotation around this bond is often restricted, leading to the formation of stable atropisomers, which can exhibit different biological activities. Furthermore, their purification is often hampered by poor solubility, propensity for degradation, and the presence of closely related isomers.
This guide provides in-depth, field-proven insights to help you navigate these complexities and achieve high-purity bianthronyls.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound isomers?
A1: The purification of this compound isomers is primarily complicated by three factors:
-
Atropisomerism: Many bianthronyls exist as stable rotational isomers (atropisomers) due to hindered rotation around the central C-C bond. These isomers can have very similar physicochemical properties, making their separation difficult. Moreover, they can interconvert under certain conditions, such as elevated temperatures, which can compromise the purity of the isolated compound.[1][2]
-
Poor Solubility: Bianthronyls often exhibit low solubility in common organic solvents, which can lead to precipitation during extraction and chromatographic purification, resulting in low recovery and column clogging.
-
Presence of Structurally Similar Impurities: Crude extracts of bianthronyls, especially from natural sources, contain a complex mixture of related compounds, including protoforms, pseudo-isomers, and other closely related anthraquinones, which can co-elute with the target isomers.[3]
Q2: How does temperature affect the purification of this compound atropisomers?
A2: Temperature is a critical parameter in the purification of this compound atropisomers. Elevated temperatures can provide sufficient energy to overcome the rotational barrier of the C-C single bond, leading to the interconversion of atropisomers.[1][2][4] This can result in a chromatogram showing broad peaks or a plateau between the isomer peaks, indicating on-column isomerization. To prevent this, it is often necessary to perform chromatographic separations at low temperatures.[1][2] For some atropisomers, sample preparation and storage at temperatures as low as -70°C may be required to maintain their isomeric integrity.[1][2]
Q3: What are the most effective chromatographic techniques for separating this compound isomers?
A3: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation of this compound isomers due to its high resolution and sensitivity.[5][6] For achiral separations of diastereomeric bianthronyls like sennosides A and B, reversed-phase HPLC with C18 columns is very effective.[7] For the separation of enantiomeric atropisomers, chiral HPLC is essential. Chiral stationary phases (CSPs) based on cyclodextrins are particularly effective for resolving this compound enantiomers.[1][2][8] Column chromatography using silica gel or Sephadex is also used for initial purification and fractionation of crude extracts.[3][5]
Troubleshooting Guides
HPLC Purification Issues
| Problem | Potential Cause | Troubleshooting Solution |
| Peak Tailing | Secondary interactions with residual silanols on the silica backbone of the column, especially with polar bianthronyls. | - Add a small amount of a competing base (e.g., 0.1% triethylamine) or acid (e.g., 0.1% acetic or trifluoroacetic acid) to the mobile phase to mask the silanols. - Operate at a lower pH to suppress the ionization of silanol groups.[9] |
| Poor Resolution/Co-elution | Inadequate selectivity of the stationary phase or mobile phase for the isomers. | - Optimize the mobile phase: Change the organic modifier (e.g., from acetonitrile to methanol or vice versa), or adjust the solvent ratios.[10] - Change the stationary phase: If optimizing the mobile phase fails, switch to a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18).[10] - For atropisomers: Lower the column temperature to reduce on-column interconversion.[1][4] |
| Low Recovery/Yield | Precipitation of the this compound in the mobile phase or irreversible adsorption to the column. | - Increase solvent strength: Ensure the mobile phase has sufficient solvating power for your compound.[11] - Sample solubility: Dissolve the sample in a solvent that is compatible with the mobile phase, or use a stronger solvent for injection but in a very small volume. |
| Broad Peaks | Mass overload, large injection volume, or extra-column band broadening. | - Reduce sample concentration: Inject a more dilute sample.[12] - Decrease injection volume. [12] - Check for dead volume: Ensure all fittings and tubing are properly connected.[12] |
Column Chromatography Purification Issues
| Problem | Potential Cause | Troubleshooting Solution |
| Compound Stuck on the Column | The compound is too polar for the chosen solvent system. | - Gradually increase the polarity of the eluting solvent (gradient elution).[13] - If the compound is still retained, consider using a more polar stationary phase like reversed-phase silica or a different solvent system altogether. |
| Co-elution of Impurities | The chosen solvent system does not provide enough selectivity to separate the target compound from impurities. | - Optimize the solvent system: Use TLC to screen for a solvent system that gives better separation (a ΔRf of at least 0.2 is ideal). - Use a different adsorbent: If silica gel fails, try alumina or a specialized resin.[13] |
| Low Yield | Irreversible adsorption to the stationary phase, or the compound is spread across too many fractions (tailing). | - Deactivate the silica gel: For acid-sensitive compounds, silica gel can be deactivated by pre-treating it with a solvent containing a small amount of triethylamine. - Dry loading: If the compound has poor solubility in the eluting solvent, it can be adsorbed onto a small amount of silica gel and then loaded onto the column.[14] |
Experimental Protocols
Protocol 1: Purification of Hypericin from Hypericum perforatum using Silica Gel Column Chromatography
This protocol is adapted from a method for the purification of hypericins from St. John's Wort.[5]
1. Sample Preparation: a. Extract dried and powdered Hypericum perforatum leaves with a methanol:acetone (2:1) mixture using ultrasonication. b. Filter the extract and concentrate under reduced pressure to obtain the crude extract.
2. Column Preparation: a. Prepare a slurry of silica gel (35-70 mesh) in the initial mobile phase. b. Pack a glass column (e.g., 70 x 5 mm) with the silica gel slurry, ensuring no air bubbles are trapped.[15]
3. Chromatographic Separation: a. Dissolve the crude extract in a minimal amount of the mobile phase. b. Carefully load the sample onto the top of the silica gel bed. c. Elute the column with a mobile phase of MeOH:acetone:CH2Cl2 (75:10:15).[5] d. Collect fractions and monitor the separation by TLC or HPLC.
4. Post-Purification Analysis: a. Combine the fractions containing pure hypericin. b. Evaporate the solvent under reduced pressure. c. Confirm the purity of the isolated hypericin using analytical HPLC.[5]
Protocol 2: Chiral Separation of this compound Atropisomers using HPLC with a Cyclodextrin-Based Column
This generalized protocol is based on principles for the chiral separation of atropisomers.[1][2][16]
1. System Preparation: a. Install a chiral column with a cyclodextrin-based stationary phase (e.g., β-cyclodextrin). b. Equilibrate the column with the mobile phase at a low temperature (e.g., 6°C) to prevent on-column isomerization.[1][2]
2. Mobile Phase Preparation: a. Prepare a mobile phase suitable for the specific this compound and chiral stationary phase. A common mobile phase for reversed-phase chiral separations is a mixture of methanol and water or an aqueous buffer.[1] b. Degas the mobile phase thoroughly.
3. Sample Preparation: a. Dissolve the this compound isomer mixture in the mobile phase. b. If the atropisomers are prone to interconversion at room temperature, prepare the sample at a low temperature and keep it in a cooled autosampler (-70°C if necessary).[1][2]
4. Chromatographic Analysis: a. Inject the sample onto the column. b. Run the separation at a constant low temperature. c. Monitor the elution of the isomers using a UV detector at an appropriate wavelength.
5. Data Analysis: a. Integrate the peaks corresponding to each atropisomer to determine their relative abundance and enantiomeric excess.
Visualizations
Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound isomers.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. staff.cimap.res.in [staff.cimap.res.in]
- 8. mdpi.com [mdpi.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [discover.restek.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. hplc.eu [hplc.eu]
Technical Support Center: Improving the Fatigue Resistance of Bianthronyl-Based Photochromic Materials
Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals engaged in the fascinating world of bianthronyl-based photochromic materials. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and detailed experimental protocols to overcome common challenges, with a primary focus on enhancing the fatigue resistance of these dynamic molecular systems. Our goal is to empower you with the knowledge to optimize your experiments and accelerate your research and development endeavors.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common issues encountered during experiments with this compound-based photochromic materials, providing quick and actionable solutions.
Q1: My this compound compound is exhibiting rapid degradation or "fatigue" after only a few switching cycles. What are the primary causes and how can I mitigate this?
A1: Rapid fatigue in this compound systems is a common challenge, often stemming from irreversible photochemical side reactions. The principal degradation pathway involves the formation of a 4a,4b-dihydrophenanthrene-type cyclic photoisomer, which can subsequently undergo further solvent-dependent reactions, leading to a loss of photochromic activity.[1][2]
Initial Troubleshooting Steps:
-
Solvent Selection: The polarity and viscosity of the solvent can significantly influence the degradation pathway and the equilibrium between the folded (A) and twisted (B) forms.[3][4] Experiment with a range of deoxygenated solvents to find an environment that minimizes the formation of fatigue products.
-
Oxygen Exclusion: Photooxidation is a major contributor to the degradation of many organic photochromes. It is crucial to thoroughly deoxygenate your solvents by sparging with an inert gas (e.g., argon or nitrogen) prior to use and to maintain an inert atmosphere throughout your experiments.
-
Control of Irradiation:
-
Wavelength: Use a light source with a narrow wavelength band centered around the absorption maximum of the this compound isomer you wish to switch. Avoid broad-spectrum or high-energy UV light, which can populate higher excited states and open up alternative, irreversible reaction channels.
-
Intensity: Employ the lowest light intensity that effectively induces the photochromic transition. High-intensity light can lead to multiphoton absorption and localized heating, both of which can accelerate degradation.
-
-
Structural Modification: If you are synthesizing your own materials, consider incorporating stabilizing substituents on the this compound core. While less explored than in other photochromic families, strategic placement of electron-withdrawing or bulky groups can enhance photostability.[5]
Q2: I am observing incomplete photo-switching, or the photostationary state (PSS) has a low percentage of the desired isomer. What factors influence this?
A2: The composition of the photostationary state is determined by the ratio of the forward and reverse photoreaction quantum yields at the irradiation wavelength. Several factors can lead to incomplete switching:
-
Spectral Overlap: Significant overlap between the absorption spectra of the two isomers can lead to simultaneous excitation of both forms, preventing complete conversion to the desired isomer.
-
Thermal Isomerization: Bianthrones can undergo thermal E,Z isomerization.[3][6] If the thermal back-reaction is fast at your experimental temperature, it will compete with the photochemical conversion, leading to a lower concentration of the photogenerated isomer at the PSS.
-
Solvent Effects: The solvent can influence the relative energies of the ground and excited states of the isomers, thereby affecting the quantum yields of photoisomerization.[4]
Q3: My this compound derivative is showing poor stability in my organic electronic device (e.g., OFET, OLED). What are the likely causes of this instability?
A3: Instability in this compound-based devices is often a result of a combination of photochemical and thermal degradation, exacerbated by the device architecture and operating conditions.[5]
-
Environmental Factors: Exposure to ambient oxygen and moisture is a primary cause of degradation in organic electronic devices.
-
Interfacial Reactions: Chemical reactions can occur at the interfaces between the this compound layer and other device components, such as electrodes or dielectric layers.
-
Film Morphology: The stability of the thin film is crucial. Poorly ordered or amorphous films can be more susceptible to degradation.
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, problem-cause-solution framework for complex issues.
Problem 1: Severe and Rapid Photodegradation
| Potential Cause | Detailed Explanation | Recommended Solution |
| Photo-oxidation | The extended π-system of bianthrones is susceptible to attack by singlet oxygen and other reactive oxygen species generated upon irradiation in the presence of oxygen. | Rigorously deoxygenate all solvents and solutions. Work in a glovebox or under a continuous flow of an inert gas. Consider adding a singlet oxygen quencher if compatible with your system. |
| Irreversible Photocyclization | Formation of the 4a,4b-dihydrophenanthrene-type isomer is a known irreversible pathway.[1] This is often more prevalent in protic or highly polar solvents. | Systematically screen solvents with varying polarities and viscosities. Nonpolar, viscous solvents may restrict the molecular motions required for this side reaction. |
| High-Energy Photon Damage | Using light with energy significantly higher than that required for the desired electronic transition can lead to bond cleavage or other undesirable photoreactions. | Use a monochromator or bandpass filters to select the optimal wavelength for switching. Avoid using unfiltered UV lamps. |
Problem 2: Inconsistent or Irreproducible Switching Behavior
| Potential Cause | Detailed Explanation | Recommended Solution |
| Solvent Impurities | Trace impurities in solvents, such as peroxides in ethers or acidic/basic contaminants, can catalyze degradation pathways or quench excited states. | Use high-purity, spectroscopy-grade solvents. Purify solvents if necessary (e.g., by distillation or passing through an alumina column). |
| Temperature Fluctuations | The thermal equilibrium between the A and B forms of bianthrone is temperature-dependent.[3][6] Fluctuations in the experimental temperature will affect the baseline and the observed photochromic response. | Use a temperature-controlled cuvette holder for spectroscopic measurements. Ensure thermal equilibrium is reached before starting an experiment. |
| Concentration Effects | At high concentrations, aggregation can occur, which can alter the photochemical properties of the bianthrone molecules. | Perform a concentration-dependent study to determine if aggregation is influencing the switching behavior. Work in a concentration range where Beer-Lambert law is obeyed. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Evaluating Photochemical Fatigue Resistance
This protocol outlines a standardized method for quantifying the fatigue resistance of a this compound-based photochromic material in solution.
Materials:
-
This compound derivative
-
Spectroscopy-grade solvent
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Two light sources (e.g., LEDs or filtered lamps) with wavelengths corresponding to the absorption maxima of the two isomers
-
Quartz cuvette with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in the chosen solvent. The concentration should be adjusted to have a maximum absorbance of ~1 in the initial state.
-
Deoxygenation: Sparge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Seal the cuvette to maintain an inert atmosphere.
-
Initial Spectrum: Place the cuvette in the temperature-controlled holder and allow it to equilibrate. Record the initial UV-Vis absorption spectrum.
-
Switching Cycle: a. Irradiate the solution with the first wavelength of light (λ₁) until the photostationary state (PSS₁) is reached (i.e., no further change in the absorption spectrum is observed). Record the spectrum at PSS₁. b. Irradiate the solution with the second wavelength of light (λ₂) to switch the material back to its initial state or the second photostationary state (PSS₂). Record the spectrum at PSS₂.
-
Repeat Cycles: Repeat step 4 for a predetermined number of cycles (e.g., 10, 50, 100).
-
Data Analysis: Plot the absorbance at the λ_max of one of the isomers as a function of the cycle number. The rate of decrease in this absorbance is a measure of the material's fatigue.
Protocol 2: Synthesis of a Generic Substituted Bianthrone
This protocol provides a general route for the synthesis of bianthrone derivatives via oxidative coupling of the corresponding anthrone precursors.
Starting Material: Substituted Anthrone
Procedure:
-
Dissolution: Dissolve the substituted anthrone in a suitable solvent such as glacial acetic acid or a mixture of pyridine and ethanol.
-
Oxidative Coupling: While stirring vigorously, add an oxidizing agent (e.g., iron(III) chloride, lead(IV) oxide, or potassium ferricyanide) portion-wise to the solution. The reaction is often accompanied by a color change.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into a large volume of water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration and wash it thoroughly with water. The crude bianthrone derivative can be purified by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Section 4: Visualizing Mechanisms and Workflows
Photoisomerization and Degradation Pathway of Bianthrone
Caption: A simplified representation of the reversible photo- and thermochromism between the A and B forms of bianthrone, and an irreversible photochemical side reaction leading to a fatigue product.
Troubleshooting Workflow for Poor Fatigue Resistance
Caption: A step-by-step decision tree for troubleshooting and improving the fatigue resistance of this compound-based photochromic materials.
Section 5: Quantitative Data Summary
The following table summarizes key energetic parameters for the isomerization of bianthrone, providing a reference for understanding its thermal behavior.
| Compound | Computational Method | Calculated Parameter | Value | Reference |
| Bianthrone | B3LYP/6-31g** | Activation Energy (Ea) (A → B) | 0.89 eV | [7] |
| Bianthrone | Experimental | Barrier Height (A → B) | 0.87 eV | [7] |
| 2,2'-dimethylbianthrone | Experimental (in dimethyl phthalate) | Standard Heat of Reaction (ΔH°) (A → B) | 3.1 kcal/mol | [3] |
| 4,4'-dimethylbianthrone | Experimental (in dimethyl phthalate) | Standard Heat of Reaction (ΔH°) (A → B) | 1.8 kcal/mol | [3] |
References
- 1. cris.tau.ac.il [cris.tau.ac.il]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent viscosity-dependent isomerization equilibrium of tetramethoxy-substituted bianthrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Quantum Yield in Bianthronyl Photoisomerization
Welcome to the technical support center for bianthronyl photoisomerization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the efficiency of their photochemical reactions. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is photoisomerization quantum yield (Φ), and what are the common reasons for it to be low?
Answer:
The photoisomerization quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the ratio of the number of molecules that undergo a specific event (in this case, isomerization) to the number of photons absorbed by the system.[1] A quantum yield of 1 (or 100%) means that every absorbed photon leads to one isomerization event. In practice, Φ is often less than 1.
A low quantum yield (Φ < 1) indicates that the absorbed photon energy is being dissipated through competing pathways that do not lead to the desired product.[2][3][4] The primary reasons for this are:
-
Non-Radiative Decay: The excited molecule can lose its energy as heat to the surroundings through processes like internal conversion and vibrational relaxation, returning to the ground state without isomerizing.[5]
-
Radiative Decay (Fluorescence/Phosphorescence): The molecule can return to the ground state by emitting a photon (fluorescence or phosphorescence), which directly competes with the isomerization pathway.[5]
-
Intersystem Crossing: The excited singlet state can convert to a triplet state, which may have a different reaction pathway or be unreactive.
-
Reverse Reaction: The newly formed isomer can absorb a photon and revert to the original reactant, reducing the net yield of the product.[3][5][6]
-
Quenching: Other molecules in the solution (impurities, oxygen, or even high concentrations of the reactant itself) can deactivate the excited state through collisions.[5]
-
Photodegradation: The absorbed energy can lead to irreversible chemical decomposition of the molecule instead of isomerization.
Below is a diagram illustrating the potential fates of an excited molecule.
References
Technical Support Center: Managing the Thermal Reversion of Bianthronyl's B-Isomer
Welcome to the technical support center for managing the thermal reversion of bianthronyl's B-isomer. This guide is designed for researchers, scientists, and drug development professionals who are working with this fascinating photochromic molecule. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of your experiments.
Introduction to this compound Isomerization
This compound and its derivatives are renowned for their photochromic and thermochromic properties, which stem from the reversible isomerization between two key conformers: the thermodynamically stable, folded A-isomer and the metastable, twisted B-isomer. The B-isomer is typically generated by photoirradiation of the A-isomer. The spontaneous return from the B-isomer to the A-isomer in the absence of light is a thermally driven process known as thermal reversion or back-reaction. The ability to control this thermal reversion is critical for applications ranging from molecular switches to drug delivery systems.
Troubleshooting Guide
This section addresses common issues encountered during the thermal reversion of this compound's B-isomer.
Problem 1: Incomplete or Slow Thermal Reversion
Question: I have generated the B-isomer of my this compound derivative by irradiation, but the thermal reversion to the A-isomer is extremely slow or appears incomplete, even at elevated temperatures. What could be the cause?
Answer:
Several factors can contribute to slow or incomplete thermal reversion. The underlying principle is that the rate of this unimolecular isomerization is governed by the activation energy (Ea) of the process. A higher activation energy will result in a slower reaction rate at a given temperature.
Possible Causes and Solutions:
-
High Activation Energy Barrier: The intrinsic molecular structure of your this compound derivative may possess a high activation energy for the B-to-A isomerization. Computational studies on bianthrone have estimated the activation energy for the A-to-B isomerization to be around 0.87-0.89 eV.[1] The barrier for the reverse reaction (B to A) will be related to this and the relative stability of the two isomers.
-
Solution: Increase the temperature. The rate of thermal reversion is highly temperature-dependent. As a rule of thumb, reaction rates often double for every 10 °C increase in temperature. However, be cautious of potential thermal degradation at excessively high temperatures.
-
-
Solvent Effects: The polarity and viscosity of the solvent can significantly influence the rate of thermal reversion.[2][3][4] For many photochromic molecules, polar solvents can stabilize the more polar isomer, potentially slowing down the reversion to a less polar isomer.[5] Highly viscous solvents can physically hinder the conformational changes required for isomerization.[2]
-
Solution: Experiment with a range of solvents with varying polarities and viscosities. A non-polar, low-viscosity solvent may facilitate a faster reversion. For a tetramethoxy-substituted bianthrone, solvent viscosity was found to be a key parameter influencing the isomerization equilibrium.[2]
-
-
Substituent Effects: The electronic nature of the substituents on the this compound core can have a profound impact on the activation energy of thermal reversion.[6][7] Electron-donating or electron-withdrawing groups can stabilize or destabilize the ground and transition states, thereby altering the reaction rate.
-
Formation of a Stable Photoproduct: Under certain conditions, especially in the presence of protic solvents or oxygen, bianthrone can undergo irreversible photochemical reactions to form other stable photoproducts, such as the C-isomer (a 4a,4b-dihydrophenanthrene-type) or dihydrohelianthrone.[2][6] These species will not thermally revert to the A-isomer and can be mistaken for an incomplete reversion.
-
Solution: Use high-purity, dry, and deoxygenated aprotic solvents for your experiments. Analyze your sample using techniques like NMR or mass spectrometry to check for the presence of side products.
-
Problem 2: Sample Degradation During Thermal Reversion
Question: When I heat my sample to induce thermal reversion, I observe a loss of the characteristic absorption bands and the appearance of a broad, undefined absorption, suggesting degradation. How can I prevent this?
Answer:
Thermal and photochemical degradation are known challenges when working with bianthrone derivatives.[8] The extended π-system makes them susceptible to oxidation and other decomposition pathways, especially at elevated temperatures.
Possible Causes and Solutions:
-
Oxidation: The presence of dissolved oxygen in the solvent can lead to oxidative degradation of the bianthrone molecule, particularly at higher temperatures.
-
Solution: Thoroughly degas your solvent before use by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Conduct your experiments under an inert atmosphere.
-
-
Thermal Decomposition: Bianthrone and its derivatives have a limit to their thermal stability. Prolonged heating at high temperatures can lead to irreversible decomposition.[10]
-
Solution: Determine the thermal stability of your compound using techniques like thermogravimetric analysis (TGA). Try to perform the thermal reversion at the lowest effective temperature. It may be a trade-off between the rate of reversion and the rate of degradation.
-
-
Photodegradation: If your sample is exposed to ambient light, especially UV light, during the heating process, you can get a combination of thermal and photodegradation.[11]
-
Solution: Perform the thermal reversion in the dark. Use amber glassware or wrap your reaction vessel in aluminum foil to protect it from light.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of the B-isomer of this compound?
A1: The half-life of the B-isomer is highly dependent on temperature, solvent, and the substitution pattern on the bianthrone core.[12] At room temperature in common organic solvents, the reversion can be very slow, with half-lives on the order of hours to days. As the temperature is increased, the half-life decreases significantly. For quantitative work, it is essential to determine the half-life experimentally under your specific conditions.
Q2: How can I quantitatively monitor the thermal reversion of the B-isomer?
A2: The two most common techniques for monitoring the kinetics of thermal reversion are UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
UV-Vis Spectroscopy: The A and B isomers of bianthrone have distinct absorption spectra. The A-isomer typically absorbs at shorter wavelengths compared to the more conjugated, colored B-isomer. You can monitor the decrease in the absorbance of the B-isomer's characteristic peak over time at a constant temperature.[13]
-
NMR Spectroscopy: The proton or carbon NMR spectra of the A and B isomers are different due to their different symmetries and chemical environments. By integrating the signals corresponding to each isomer, you can determine their relative concentrations over time.[1]
Q3: How is the thermal reversion of this compound's B-isomer relevant to drug development?
A3: The photochromic and thermochromic properties of bianthrones and other molecular switches are being explored for light-activated drug delivery.[14][15] The general concept involves attaching a drug molecule to the bianthrone scaffold in such a way that its activity is "caged" or blocked in one isomeric state (e.g., the A-isomer). Upon irradiation with light to form the B-isomer, a conformational change can lead to the release or activation of the drug. The thermal reversion to the A-isomer would then deactivate the system, allowing for pulsatile drug delivery. Another approach is to incorporate bianthrone derivatives into nanoparticles, where the photo-induced isomerization can trigger the release of an encapsulated drug.[5] Additionally, some bianthrone derivatives can act as photothermal agents, converting light into heat, which can be used for photothermal therapy or to trigger the release of drugs from temperature-sensitive carriers.[16][17]
Q4: Can I use the Arrhenius or Eyring equations to analyze my kinetic data?
A4: Absolutely. By measuring the rate constant (k) of the thermal reversion at different temperatures (T), you can create an Arrhenius plot (ln(k) vs. 1/T) or an Eyring plot (ln(k/T) vs. 1/T).[3][7]
-
From the Arrhenius plot , you can determine the activation energy (Ea) of the reaction.[18]
-
From the Eyring plot , you can determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which provide deeper insights into the transition state of the isomerization process.[19]
These thermodynamic parameters are invaluable for understanding the mechanism of the thermal reversion and for rationally designing new this compound derivatives with desired reversion kinetics.
Experimental Protocols
Protocol 1: Monitoring Thermal Reversion Kinetics using UV-Vis Spectroscopy
This protocol outlines the steps for a typical kinetic experiment to determine the rate constant of thermal reversion of this compound's B-isomer.
-
Sample Preparation:
-
Prepare a dilute solution of your this compound A-isomer in a suitable, degassed solvent (e.g., toluene, acetonitrile). The concentration should be adjusted so that the maximum absorbance of the B-isomer is within the linear range of the spectrophotometer (typically < 1.5).
-
Transfer the solution to a quartz cuvette with a known path length (e.g., 1 cm).
-
-
Generation of the B-isomer:
-
Place the cuvette in a controlled temperature holder in the spectrophotometer.
-
Irradiate the sample with a suitable light source (e.g., a UV lamp) at a wavelength where the A-isomer absorbs strongly, until a photostationary state is reached (i.e., the absorbance at the B-isomer's maximum no longer changes with further irradiation).
-
-
Kinetic Measurement:
-
Quickly turn off the irradiation source and start recording the absorbance spectrum at regular time intervals. The temperature of the sample should be kept constant throughout the experiment.
-
Monitor the decrease in the absorbance at the maximum wavelength (λ_max) of the B-isomer.
-
-
Data Analysis:
-
The thermal reversion of the B-isomer to the A-isomer typically follows first-order kinetics. Therefore, a plot of ln(Absorbance) vs. time should yield a straight line.
-
The slope of this line is equal to -k, where k is the first-order rate constant.
-
The half-life (t_1/2) of the B-isomer can be calculated using the equation: t_1/2 = ln(2)/k.
-
Protocol 2: Quantitative Analysis of Isomer Distribution by ¹H NMR Spectroscopy
This protocol describes how to use ¹H NMR to determine the relative concentrations of the A and B isomers during thermal reversion.
-
Sample Preparation:
-
Prepare a solution of your this compound compound in a deuterated solvent (e.g., toluene-d8, acetonitrile-d3) at a concentration suitable for NMR analysis (typically 1-10 mM).
-
Transfer the solution to an NMR tube.
-
-
Generation of the B-isomer:
-
Irradiate the NMR tube with a UV lamp at a controlled temperature until a significant amount of the B-isomer is formed.
-
-
NMR Measurement:
-
Quickly insert the NMR tube into the NMR spectrometer, which has been pre-heated to the desired temperature for the kinetic study.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Identify well-resolved signals in the ¹H NMR spectrum that are unique to the A-isomer and the B-isomer.
-
Integrate these signals in each spectrum. The ratio of the integrals is proportional to the molar ratio of the two isomers.
-
Plot the natural logarithm of the B-isomer concentration (or mole fraction) versus time. The slope of this plot will be -k, the first-order rate constant.
-
Visualizations
Diagram 1: Isomerization Pathway of this compound
Caption: Conformational isomerization pathway of this compound.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: Workflow for UV-Vis kinetic analysis of thermal reversion.
Quantitative Data Summary
The following table summarizes key quantitative data related to the thermal isomerization of bianthrone. Note that specific values can vary significantly based on experimental conditions.
| Parameter | Value | Compound | Conditions | Reference |
| Activation Energy (A → B) | 0.87 - 0.89 eV | Unsubstituted Bianthrone | Experimental & DFT | [1] |
| Solvent Influence | Reversion rate is sensitive to solvent viscosity | Tetramethoxy-substituted bianthrone | Various solvents | [2] |
| Substituent Effects | Electron-donating/withdrawing groups alter reversion rates | Substituted Spiropyrans (analogy) | Various solvents | [6] |
References
- 1. Solvent viscosity-dependent isomerization equilibrium of tetramethoxy-substituted bianthrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Photoresponsive nanoparticles for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. Measurement of Phytochrome B Thermal Reversion Rates In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi-res.com [mdpi-res.com]
- 13. Multifunctional theranostic nanosystems enabling photothermal-chemo combination therapy of triple-stimuli-responsive drug release with magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. Functional Polymers for Controlled Drug Release [mdpi.com]
- 17. Thermosensitive drug-loaded liposomes for photothermal and chemotherapeutic treatment of colon cancer - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. research.rug.nl [research.rug.nl]
Validation & Comparative
A Comparative Guide for Researchers: Bianthronyl vs. Dithienylethene as Molecular Switches
An In-depth Technical Analysis for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of molecular machinery and smart materials, photoswitchable molecules are indispensable tools. These molecules can reversibly change their chemical and physical properties upon irradiation with light, enabling precise spatiotemporal control over various processes. Among the plethora of photoswitches, bianthronyls and dithienylethenes have emerged as prominent candidates, each with a unique set of characteristics that make them suitable for different applications. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal molecular switch for their specific needs.
At a Glance: Key Performance Metrics
| Property | Bianthronyl | Dithienylethene |
| Photochromism Type | T-type (Thermally reversible) | P-type (Photochemically reversible) |
| Switching Mechanism | Twisting around the central double bond followed by electrocyclization | Pericyclic ring-closing/opening reaction |
| Thermal Stability | Colored isomer is thermally unstable and reverts to the stable form in the dark. | Both isomers are generally thermally stable.[1] |
| Fatigue Resistance | Generally lower due to competing irreversible photochemical reactions.[2] | High, often capable of thousands of switching cycles with minimal degradation.[3][4][5] |
| Quantum Yield (Φ) | Generally lower for photocyclization. | Can be high for both ring-closing and ring-opening reactions, often tunable by chemical modification.[3] |
| Response Time | Thermal fading can range from milliseconds to hours. | Photoswitching occurs on the picosecond timescale.[1] |
| Synthesis | Typically synthesized from anthrone derivatives.[2] | Modular synthesis allows for extensive functionalization.[6] |
The Fundamental Divide: T-type vs. P-type Photochromism
The most critical distinction between this compound and dithienylethene lies in their class of photochromism. Bianthronyls are classic examples of T-type (thermal) photochromes.[1] Upon irradiation with UV light, the stable, colorless "A" form converts to a colored, metastable "B" form. This colored state is thermally unstable and will spontaneously revert to the "A" form in the dark. The rate of this thermal relaxation is dependent on the molecular structure and the surrounding environment.
In contrast, dithienylethenes are archetypal P-type (photochemical) photochromes.[1] Both the open (colorless or weakly colored) and closed (colored) isomers are thermally stable.[1] The switching between the two states is exclusively driven by light of different wavelengths. Typically, UV light induces the ring-closing reaction to the colored isomer, while visible light triggers the ring-opening back to the initial state. This bistability is a significant advantage for applications requiring long-term data storage or persistent states.
Delving into the Mechanisms of Transformation
The distinct photochromic behaviors of this compound and dithienylethene originate from their different photochemical reaction pathways.
This compound: A Twist and a Cycle
The photoswitching of this compound is a multi-step process initiated by the absorption of a photon. The molecule, initially in a folded, non-planar conformation (Form A), is excited to a singlet state. This leads to a rapid twisting around the central ethylene double bond to form a planar, twisted intermediate (Form B). From this intermediate, a 4a,4b-dihydrophenanthrene-type cyclic photoisomer (Form C) is formed.[2] This colored isomer is thermally unstable and reverts to the stable Form A in the dark. However, Form C can also undergo irreversible photochemical reactions, which is a primary contributor to the lower fatigue resistance of this compound-based switches.[2]
Dithienylethene: An Elegant Pericyclic Reaction
The photoswitching of dithienylethene is a concerted, reversible pericyclic reaction. The open-ring isomer exists in two principal conformations: parallel and antiparallel. Only the antiparallel conformer can undergo a conrotatory 6π-electrocyclization upon irradiation with UV light to form the closed-ring isomer.[3][6] This reaction is highly efficient and stereospecific. The reverse reaction, a disrotatory electrocyclic ring-opening, is induced by visible light. The thermal stability of both isomers is a key feature, attributed to the high energy barrier for the thermal cycloreversion.[1]
Performance in the Real World: A Head-to-Head Comparison
Thermal Stability: A Defining Difference
The thermal stability of the switched state is a critical parameter for many applications. For dithienylethenes, the closed-ring isomer is typically very stable, with half-lives that can extend to years at room temperature.[1] This makes them ideal for applications such as optical data storage and other devices where long-term retention of the switched state is necessary.
In contrast, the colored isomer of this compound is thermally labile. Its lifetime is highly dependent on the solvent and temperature. This property, while a disadvantage for data storage, can be exploited in applications requiring a self-erasing or transient response, such as in certain biological imaging or drug delivery scenarios.
Fatigue Resistance: The Endurance Test
Fatigue resistance, or the number of switching cycles a molecule can undergo before significant degradation, is a crucial metric for the longevity and reliability of a molecular switch. Dithienylethenes are renowned for their exceptional fatigue resistance, often tolerating thousands to tens of thousands of switching cycles with minimal loss of performance.[4][5][7] This robustness is due to the highly specific and reversible nature of the pericyclic reaction, with few competing side reactions.
Bianthronyls, on the other hand, generally exhibit lower fatigue resistance. The twisted intermediate and the colored cyclic isomer are reactive species that can participate in irreversible photochemical reactions, leading to the formation of degradation products and a gradual loss of photochromic activity.[2]
Quantum Yield: The Efficiency of Switching
The quantum yield (Φ) represents the efficiency of a photochemical process. For dithienylethenes, the quantum yields for both the ring-closing and ring-opening reactions can be quite high, often exceeding 0.5 (50%) for optimized structures.[3] Furthermore, the quantum yields can be tuned through chemical modifications, allowing for the rational design of switches with desired photoswitching kinetics.
Quantitative data for the photocyclization quantum yield of this compound is less readily available in the literature. However, the presence of competing non-productive decay pathways and irreversible side reactions suggests that the quantum yields for the formation of the colored isomer are generally lower than those observed for dithienylethenes.
Experimental Protocols: Characterizing Your Molecular Switch
To aid researchers in the evaluation and comparison of these molecular switches, we provide the following detailed experimental protocols.
Synthesis of a Dithienylethene Derivative
A common synthetic route to symmetric dithienylethene derivatives involves the McMurry coupling of a suitable thiophene-3-yl ketone.[8]
Protocol: Synthesis of 1,2-bis(2,5-dimethyl-3-thienyl)cyclopentene
-
Preparation of the Ketone: 3-Acetyl-2,5-dimethylthiophene is prepared via Friedel-Crafts acylation of 2,5-dimethylthiophene.
-
McMurry Coupling:
-
In a three-necked flask under an inert atmosphere (e.g., argon), add zinc dust and titanium tetrachloride (TiCl₄) in dry tetrahydrofuran (THF) at low temperature (e.g., -78 °C).
-
Allow the mixture to warm to room temperature and then reflux to generate the low-valent titanium reagent.
-
A solution of 3-acetyl-2,5-dimethylthiophene in dry THF is added dropwise to the refluxing mixture.
-
The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with aqueous potassium carbonate solution.
-
The product is extracted with an organic solvent (e.g., diethyl ether), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired dithienylethene.
-
Synthesis of a this compound Derivative
Bianthrone can be synthesized from the readily available starting material, anthrone.[2]
Protocol: Synthesis of 10,10'-Bianthrone from Anthrone
-
Dissolution: Dissolve anthrone in dichloromethane in a round-bottom flask.
-
Addition of Reagents: Add molecular iodine (I₂) to the solution, followed by the addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature.
-
Reaction: Stir the reaction mixture in the dark at room temperature. The progress of the reaction can be monitored by TLC.
-
Isolation: The product, 10,10'-bianthrone, often precipitates from the solution and can be isolated by filtration. Further purification can be achieved by recrystallization.
Characterization by UV-Vis and NMR Spectroscopy
UV-Vis Spectroscopy Protocol for Photoswitching Analysis
-
Sample Preparation: Prepare a dilute solution of the molecular switch in a suitable solvent (e.g., acetonitrile, hexane) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1-1 in the wavelength range of interest.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the initial (stable) isomer.
-
Photoisomerization (Forward): Irradiate the sample with a light source of the appropriate wavelength (e.g., a UV lamp at 365 nm for dithienylethene ring-closing or this compound coloration). Record the absorption spectra at regular intervals until a photostationary state is reached (no further spectral changes are observed).
-
Photoisomerization (Reverse): For P-type switches like dithienylethene, irradiate the sample with visible light (e.g., >500 nm) to induce the reverse reaction. For T-type switches like this compound, monitor the spectral changes in the dark to observe the thermal fading. Record spectra at regular intervals to determine the kinetics of the reverse process.
NMR Spectroscopy Protocol for Isomer Characterization
-
Sample Preparation: Prepare a solution of the molecular switch in a suitable deuterated solvent (e.g., CDCl₃, acetonitrile-d₃) in an NMR tube.
-
Initial Spectrum: Record the ¹H and ¹³C NMR spectra of the initial isomer.
-
In-situ Irradiation: Irradiate the NMR tube with a light source of the appropriate wavelength to induce photoisomerization.
-
Post-Irradiation Spectrum: Record the NMR spectra of the sample after irradiation to identify the signals corresponding to the new isomer. 2D NMR techniques such as COSY and HSQC can be used for detailed structural assignment.
-
Monitoring Thermal Decay (for T-type): For this compound, the thermal decay of the colored isomer can be monitored by acquiring ¹H NMR spectra at different time points after irradiation has ceased.
Conclusion: Choosing the Right Switch for the Job
The choice between this compound and dithienylethene as a molecular switch is fundamentally dictated by the desired application.
Dithienylethenes are the superior choice for applications that demand:
-
High thermal stability of both states for long-term information storage or persistent actuation.
-
Excellent fatigue resistance for devices requiring a high number of switching cycles.
-
High switching efficiency and the ability to be driven by light in both directions.
Bianthronyls , with their characteristic T-type photochromism, are more suited for applications where:
-
A transient, self-erasing response is desired.
-
The system needs to reset to its initial state in the dark .
-
The lower fatigue resistance is not a limiting factor for the intended number of operational cycles.
By understanding the fundamental differences in their photochemical mechanisms and performance characteristics, researchers can make an informed decision to harness the unique properties of these fascinating molecular machines for their scientific and technological endeavors.
References
- 1. Novel synthesis of photochromic polymers via ROMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Multicolour fluorescent “sulfide–sulfone” diarylethenes with high photo-fatigue resistance - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Novel class of photochromic molecules exhibiting photo-switching in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Photochromic Compounds: Benchmarking Bianthronyl's Performance
For researchers, scientists, and professionals in drug development, the selection of a photochromic compound is a critical decision dictated by the specific performance requirements of the application. This guide provides an in-depth technical comparison of bianthronyl against other prominent classes of photochromic compounds, including spiropyrans, spirooxazines, azobenzenes, diarylethenes, and fulgides. By presenting objective performance data and detailed experimental methodologies, this document aims to equip the reader with the necessary insights to make informed decisions.
The Principle of Photochromism: A Reversible Transformation
Photochromism is a reversible transformation of a chemical species between two forms, A and B, which have different absorption spectra. This transformation is induced in at least one direction by electromagnetic radiation. The performance of a photochromic compound is characterized by several key metrics:
-
Quantum Yield (Φ): The efficiency of the photochemical reaction, representing the number of molecules that undergo a transformation for each photon absorbed.
-
Fatigue Resistance: The ability of a compound to undergo repeated switching cycles without significant degradation.
-
Thermal Stability: The stability of the photo-induced isomer (form B) in the dark.
-
Absorption Maxima (λmax): The wavelengths at which the two isomers exhibit maximum absorption. The separation between these maxima is crucial for selective switching.
-
Switching Speed: The rate at which the transformation between the two isomers occurs upon photo-irradiation.
The Case of this compound: A Departure from Reversibility
This compound and its derivatives have been a subject of photochemical studies. Upon irradiation with UV light, bianthrone undergoes a photocyclization to form a colored, cyclic photoisomer. However, a critical distinction of this compound's photochemistry is its predominantly irreversible nature under many conditions.[1][2] The photocyclization product can undergo further solvent-dependent secondary reactions, often leading to stable, non-photochromic species.[1] This inherent irreversibility fundamentally limits its application in technologies that rely on high-fidelity, reversible switching, such as optical data storage or smart lenses.
While the term "photochromic" is technically applicable due to the light-induced color change, the lack of efficient and stable reversibility places this compound in a different category from the other compounds discussed in this guide. The focus of research on bianthrones has often been on their unique photophysical properties and the mechanisms of their photochemical reactions rather than on their performance as reversible switches.[3][4]
A Comparative Analysis of Reversible Photochromic Compounds
In contrast to this compound, several families of organic photochromic compounds exhibit excellent reversibility and have been extensively studied and optimized for various applications.
Spiropyrans and Spirooxazines
Spiropyrans and spirooxazines are two of the most well-known classes of photochromic compounds.[5] They undergo a reversible ring-opening reaction upon UV irradiation to form a colored merocyanine isomer.
-
Mechanism: The photochromic process involves the cleavage of a C-O bond in the spiro center, leading to a planar, conjugated merocyanine form.
-
Performance:
-
Quantum Yield: The coloration quantum yields for spiropyrans can be substantial in non-polar solvents (Φ = 0.3–0.8) but decrease in polar solvents.[6]
-
Fatigue Resistance: Spirooxazines generally exhibit better fatigue resistance than spiropyrans.[7] However, both can be susceptible to degradation over many cycles.
-
Thermal Stability: The colored merocyanine form is typically thermally unstable and reverts to the colorless spiropyran form in the dark. The rate of this thermal fading is highly dependent on the solvent and the molecular structure.[6]
-
Switching Speed: The switching speed can be on the order of picoseconds for the forward reaction and microseconds to seconds for the thermal back reaction.[8]
-
Azobenzenes
Azobenzenes are characterized by a nitrogen-nitrogen double bond (N=N) and undergo a reversible trans-cis (or E/Z) isomerization upon irradiation.
-
Mechanism: The thermodynamically more stable trans isomer can be converted to the cis isomer by UV light, and the reverse process can be triggered by visible light or occurs thermally.
-
Performance:
-
Quantum Yield: The quantum yield for trans to cis isomerization is typically around 0.1-0.2, while the cis to trans quantum yield can be higher (around 0.4-0.5).[9]
-
Fatigue Resistance: Azobenzenes generally exhibit excellent fatigue resistance, capable of undergoing thousands of switching cycles with minimal degradation.[10]
-
Thermal Stability: The thermal stability of the cis isomer varies widely depending on the substitution pattern, with half-lives ranging from milliseconds to years.
-
Switching Speed: The photoisomerization is an ultrafast process, occurring on the picosecond timescale.
-
Diarylethenes
Diarylethenes are a class of photochromic compounds known for their exceptional thermal stability and fatigue resistance.
-
Mechanism: They undergo a reversible 6π-electrocyclization reaction upon irradiation with UV light to form a colored, closed-ring isomer. The reverse reaction is induced by visible light.
-
Performance:
-
Quantum Yield: The cyclization quantum yields can be high, in some cases approaching 1.0 (100%).[11]
-
Fatigue Resistance: Diarylethenes are renowned for their outstanding fatigue resistance, with some derivatives capable of withstanding more than 10^5 coloration/decoloration cycles.[11]
-
Thermal Stability: Both the open- and closed-ring isomers are typically thermally stable, making them ideal for memory applications.[11]
-
Switching Speed: The switching times for both coloration and decoloration can be in the picosecond range.[11]
-
Fulgides
Fulgides are derivatives of succinic anhydride and exhibit photochromism based on a reversible electrocyclization reaction.
-
Mechanism: Similar to diarylethenes, fulgides undergo a 6π-electrocyclization upon UV irradiation to form a colored, cyclic isomer.
-
Performance:
-
Quantum Yield: The quantum yields for coloration can vary significantly depending on the structure, with reported values ranging from 5% to over 60%.[12]
-
Fatigue Resistance: Fulgides generally show good fatigue resistance.
-
Thermal Stability: The colored form of many fulgides is thermally stable.[13]
-
Switching Speed: The switching speeds are typically fast, in the picosecond to nanosecond range.
-
Head-to-Head Performance Comparison
The following table summarizes the key performance metrics for the discussed photochromic compounds. It is important to note that these are general ranges, and specific values can vary significantly based on the molecular structure and the experimental conditions (e.g., solvent, temperature).
| Photochromic Class | Quantum Yield (Coloration) | Fatigue Resistance (Cycles) | Thermal Stability of Colored Form | Absorption Maxima Separation | Switching Speed (Forward) |
| This compound | N/A (Irreversible) | Poor | N/A (Irreversible) | - | - |
| Spiropyrans | 0.3 - 0.8 (non-polar) | 10² - 10³ | Low (Thermally Unstable) | Large | Picoseconds |
| Spirooxazines | Variable | > 10³ | Low to Moderate | Large | Picoseconds |
| Azobenzenes | 0.1 - 0.2 | > 10⁴ | Variable (ms to years) | Moderate | Picoseconds |
| Diarylethenes | Up to 1.0 | > 10⁵ | High (Thermally Stable) | Large | Picoseconds |
| Fulgides | 0.05 - 0.6 | > 10³ | High (Thermally Stable) | Large | Picoseconds to Nanoseconds |
Experimental Protocols for Benchmarking
Accurate and reproducible benchmarking of photochromic compounds requires standardized experimental protocols. The following sections detail the methodologies for measuring key performance indicators.
Determination of Photoisomerization Quantum Yield
The photoisomerization quantum yield (Φ) is determined by measuring the rate of photoisomerization and the photon flux absorbed by the sample.
Experimental Workflow:
Caption: Workflow for determining photoisomerization quantum yield.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the photochromic compound in a suitable solvent. The absorbance at the irradiation wavelength should be low (typically 0.1-0.2) to ensure uniform light absorption.[1] Deoxygenate the solution by bubbling with an inert gas like nitrogen or argon for 15-20 minutes, as oxygen can quench the excited state.[1]
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer, such as potassium ferrioxalate.[1] This involves irradiating the actinometer solution and measuring the resulting photochemical reaction, which has a known quantum yield.
-
Photoisomerization: Record the initial UV-Vis absorption spectrum of the sample. Irradiate the sample with a monochromatic light source at a wavelength where the initial isomer absorbs. Record the UV-Vis absorption spectra at regular time intervals during irradiation.
-
Data Analysis: From the changes in the absorption spectra, determine the rate of disappearance of the initial isomer and the rate of formation of the photoisomer. The quantum yield is then calculated using the following equation:
Φ = (number of molecules reacted) / (number of photons absorbed)
Evaluation of Fatigue Resistance
Fatigue resistance is assessed by subjecting the photochromic compound to a large number of coloration-decoloration cycles and monitoring the degradation of its photochromic performance.
Experimental Workflow:
Caption: Workflow for evaluating photochromic fatigue resistance.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the photochromic compound or a film containing the compound embedded in a polymer matrix.
-
Initial Measurement: Measure the initial absorbance of the sample in its fully colored state (A₀) after irradiation with UV light.
-
Cycling: Subject the sample to repeated cycles of coloration (UV irradiation) and decoloration (visible light irradiation or thermal fading).
-
Monitoring Degradation: After a set number of cycles (e.g., every 10, 100, or 1000 cycles), measure the absorbance of the colored state (Aₙ).
-
Data Analysis: Plot the normalized absorbance (Aₙ/A₀) as a function of the number of cycles. The rate of decrease in this value is a measure of the fatigue. The fatigue resistance is often reported as the number of cycles after which the photochromic performance drops to a certain percentage (e.g., 80%) of its initial value.
Assessment of Thermal Stability
The thermal stability of the colored isomer is determined by monitoring its decay kinetics in the dark at a constant temperature.
Experimental Workflow:
Caption: Workflow for assessing thermal stability.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the photochromic compound.
-
Coloration: Irradiate the solution with UV light to generate the colored isomer.
-
Thermal Decay: Place the sample in a thermostated cuvette holder of a UV-Vis spectrophotometer in the dark at a specific temperature.
-
Kinetic Monitoring: Monitor the decrease in the absorbance of the colored isomer at its λmax over time.
-
Data Analysis: Plot the absorbance as a function of time. Fit the data to an appropriate kinetic model (typically first-order) to determine the thermal fading rate constant (k) and the half-life (t₁/₂) of the colored isomer.
Conclusion: Selecting the Right Tool for the Job
The choice of a photochromic compound is fundamentally application-driven. While this compound exhibits a light-induced color change, its inherent irreversibility makes it unsuitable for applications requiring repeated, high-fidelity switching. For such applications, other classes of photochromic compounds offer a wide range of performance characteristics.
-
For applications requiring high fatigue resistance and thermal stability , such as optical memory, diarylethenes are the compounds of choice.
-
For applications where thermal reversibility is desired , such as in "smart" windows or ophthalmic lenses, spiropyrans and spirooxazines are often employed, with spirooxazines generally offering better fatigue resistance.
-
For applications where a large and reversible change in molecular geometry is important , such as in photomechanical materials or molecular machines, azobenzenes are a versatile option.
-
Fulgides offer a good balance of thermal stability and fatigue resistance, making them suitable for a variety of applications.
By understanding the fundamental photochemical properties and the key performance metrics of each class of compound, researchers can confidently select the optimal photochromic system to meet their specific needs. This guide provides the foundational knowledge and experimental framework to support this critical decision-making process.
References
- 1. cris.tau.ac.il [cris.tau.ac.il]
- 2. Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. X-ray, kinetics and DFT studies of photochromic substituted benzothiazolinic spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence quantum yield of visual pigments: evidence for subpicosecond isomerization rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic study of photochemical and thermal conversion of bilirubin IX alpha and its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Bianthronyl's photochromic properties using computational methods
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of computational methods to validate and explore the photochromic properties of bianthronyl. We will delve into the theoretical underpinnings of this compound's photoisomerization, detail robust computational workflows, and critically compare theoretical predictions with experimental benchmarks. This document is designed to be a practical resource, offering not just procedural steps, but also the scientific rationale behind the selection of specific computational approaches.
The Photochromic Phenomenon of this compound: A Tale of Two Isomers
This compound is a classic example of a photochromic molecule, exhibiting a reversible transformation between two distinct isomers upon exposure to light. These isomers are:
-
The A Form: This is the thermodynamically stable, ground-state isomer. It is characterized by a folded, non-planar structure.
-
The B Form: This is a metastable, transient isomer formed upon photoexcitation of the A form. The B form possesses a twisted geometry around the central double bond.
The photochromic behavior arises from the distinct absorption spectra of these two forms. The A form is typically colorless or lightly colored, while the B form is intensely colored. This light-induced color change is reversible, with the B form thermally reverting to the more stable A form in the dark.
The ability to computationally model this isomerization process provides invaluable insights into the structure-property relationships that govern photochromism. Such models can predict the stability of each isomer, the energy barriers for interconversion, and their respective spectroscopic signatures, thereby guiding the rational design of novel photochromic materials with tailored properties.
Computational Validation Workflow: A Step-by-Step Approach
The validation of this compound's photochromic properties using computational methods involves a multi-step process. Below, we outline a typical workflow, explaining the purpose and significance of each stage.
Figure 1: A generalized workflow for the computational validation of this compound's photochromic properties.
Ground State Geometry Optimization
Objective: To determine the most stable three-dimensional structures of the A and B isomers.
Methodology:
-
Initial Structure Generation: Construct initial 3D models of both the folded (A) and twisted (B) forms of this compound.
-
Geometry Optimization: Employ Density Functional Theory (DFT) to perform geometry optimization. A common and effective choice of functional and basis set for such systems is B3LYP with the 6-31G(d,p) basis set.[1] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.
-
Frequency Analysis: Following optimization, a frequency calculation must be performed to confirm that the obtained structures correspond to true energy minima (i.e., no imaginary frequencies).
Rationale: The optimized geometries are fundamental for all subsequent calculations. Accurate structures are essential for obtaining reliable energy differences and spectroscopic properties.
Transition State Search and Activation Energy Calculation
Objective: To locate the transition state (TS) connecting the A and B isomers and to calculate the activation energy (Ea) for the thermal isomerization.
Methodology:
-
Transition State Search: Utilize a transition state search algorithm, such as the Berny algorithm, starting from a guess structure that is intermediate between the A and B forms.
-
Frequency Analysis: A frequency calculation on the located TS structure is crucial. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactant (either A or B form), including zero-point vibrational energy (ZPVE) corrections.
Rationale: The activation energy for the thermal back-reaction (B → A) is a critical parameter that dictates the thermal stability of the photo-generated B form. A lower activation energy implies a faster thermal decay and thus a less persistent photochromic effect. Computational studies have shown that for the A to B isomerization of bianthrone, a calculated activation energy of 0.89 eV (using B3LYP/6-31g**) is in excellent agreement with the experimental value of 0.87 eV.[1]
Simulating UV-Vis Absorption Spectra with TD-DFT
Objective: To calculate the electronic absorption spectra of the A and B isomers and compare them with experimental data.
Methodology:
-
TD-DFT Calculation: Using the optimized ground-state geometries of the A and B forms, perform Time-Dependent Density Functional Theory (TD-DFT) calculations. The choice of functional is critical for accurate prediction of excitation energies. Functionals such as B3LYP, CAM-B3LYP, and M05 are often used for this purpose.[2][3][4][5]
-
Solvent Effects: To better mimic experimental conditions, it is advisable to include solvent effects in the TD-DFT calculations, for example, by using a polarizable continuum model (PCM).
-
Spectral Analysis: Analyze the calculated excitation energies and oscillator strengths to generate theoretical UV-Vis spectra.
Rationale: The comparison of the calculated λmax (wavelength of maximum absorption) values with experimental spectra is a primary method for validating the computational model. A good agreement between the theoretical and experimental spectra for both isomers provides strong evidence for the accuracy of the computed structures and electronic properties.
Quantitative Comparison: Computational vs. Experimental Data
A key aspect of this validation guide is the direct comparison of computationally derived data with experimentally measured values. This allows for a critical assessment of the accuracy and predictive power of the chosen computational methods.
| Parameter | Computational Value | Experimental Value | Computational Method | Reference |
| Activation Energy (A → B) | 0.89 eV | 0.87 eV | B3LYP/6-31g** | [1] |
| ΔHf (B - A) | 0.07 kcal/mol | - | DFT (unspecified) | [6] |
Table 1: Comparison of key thermodynamic and kinetic parameters for this compound isomerization obtained from computational and experimental studies.
The close agreement between the calculated and experimental activation energy for the A to B isomerization lends significant confidence to the computational model.[1] The small positive difference in the heat of formation indicates that the B form is slightly less stable than the A form, which is consistent with its metastable nature.[6]
Experimental Protocols for Validation
To provide a self-validating system, the computational predictions must be benchmarked against robust experimental data. Here are the key experimental protocols:
Synthesis and Isolation of this compound Isomers
The synthesis of this compound can be achieved through various established methods. For the purpose of spectroscopic characterization, it is crucial to obtain pure samples of the A form. The B form is typically generated in situ by irradiating a solution of the A form with UV light.
UV-Vis Spectroscopy
Objective: To obtain the experimental absorption spectra of the A and B isomers.
Protocol:
-
Prepare a dilute solution of the A form of this compound in a suitable solvent (e.g., a non-polar solvent like hexane or a more polar solvent like ethanol, depending on solubility and the desired environment).
-
Record the UV-Vis absorption spectrum of the A form.
-
Irradiate the solution with a UV lamp at a wavelength corresponding to an absorption band of the A form.
-
Immediately after irradiation, record the UV-Vis absorption spectrum of the solution, which will now contain a significant population of the B form.
-
Monitor the spectral changes over time in the dark to observe the thermal decay of the B form back to the A form.
Kinetic Analysis of the Thermal Back-Reaction
Objective: To determine the rate constant and activation energy for the thermal B → A isomerization.
Protocol:
-
Generate the B form in solution as described above.
-
Monitor the decrease in the absorbance of the B form at its λmax as a function of time at a constant temperature.
-
Plot the natural logarithm of the absorbance versus time. For a first-order decay process, this should yield a straight line, the slope of which is the negative of the rate constant (k).
-
Repeat the experiment at several different temperatures to determine the temperature dependence of the rate constant.
-
Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to calculate the activation energy (Ea) for the thermal back-reaction.
Conclusion and Future Directions
This guide has outlined a comprehensive computational and experimental workflow for the validation of the photochromic properties of this compound. By combining DFT and TD-DFT calculations with careful experimental measurements, researchers can gain a deep understanding of the factors that govern the photoisomerization process. This knowledge is not only of fundamental scientific interest but also crucial for the rational design of new photoresponsive materials for applications in molecular switches, optical data storage, and smart materials.
Future computational studies could explore the influence of substituents on the this compound core, investigate the photoisomerization dynamics using non-adiabatic molecular dynamics simulations, and explore the behavior of this compound in different environments, such as in polymer matrices or on surfaces. The synergy between computation and experiment will continue to be a powerful engine for innovation in the field of photochromism.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Photochromic Quantum Yields: Positioning Bianthronyl Amongst Key Organic Photoswitches
For researchers, scientists, and professionals in drug development, the selection of a suitable photochromic molecule is a critical decision, pivotal to the success of applications ranging from optical data storage to photopharmacology. The quantum yield (Φ), representing the efficiency of a photoreaction, is arguably the most crucial parameter in this selection process. It dictates the sensitivity of a system to light and ultimately its practical utility. This guide provides an in-depth comparison of the photochromic quantum yield of bianthronyl and its analogues with other prominent classes of organic photochromes, grounded in experimental data and established photochemical principles.
The Significance of Quantum Yield in Photochromism
Photochromism is a reversible transformation of a chemical species between two forms, A and B, induced by the absorption of electromagnetic radiation. The quantum yield of a photochromic reaction is defined as the number of molecules undergoing the transformation divided by the number of photons absorbed by the reactant.
A high quantum yield is desirable for applications requiring high sensitivity to light, such as in low-light conditions or when rapid switching is necessary. Conversely, a lower quantum yield might be advantageous in applications where precise control over the extent of photoconversion is needed, or to prevent unwanted switching. Understanding the quantum yield is therefore fundamental to designing and optimizing photoresponsive materials and systems.
This compound: A Classic Photochrome
This compound is a sterically hindered ethylene that exhibits photochromism through a photocyclization reaction. Upon irradiation with UV light, the less stable, twisted A form converts to the planar, colored B form, which is a dihydrodibenzoperylene derivative. This transformation involves the formation of a new carbon-carbon bond.
Caption: Photochromic transformation of this compound.
Comparative Analysis of Quantum Yields
The performance of this compound (represented by dianthrone) as a photoswitch is best understood when compared against other well-established classes of organic photochromes. The following table summarizes the typical quantum yields for the forward (coloring) and reverse (bleaching) reactions of these compounds.
| Photochrome Class | Forward Reaction (ΦA→B) | Reverse Reaction (ΦB→A) | Key Features & References |
| This compound (Dianthrone) | ~ 0.6[1] | ~ 0.05[1] | High coloration efficiency, significant structural change. |
| Spiropyrans | 0.1 - 0.8 | 0.01 - 0.3 | Highly sensitive to solvent polarity and temperature.[2] |
| Spirooxazines | 0.2 - 0.7 | 0.1 - 0.5 | Better fatigue resistance than spiropyrans. |
| Azobenzenes | 0.1 - 0.5 (trans to cis) | 0.3 - 0.7 (cis to trans) | Robust and widely used, isomerization involves smaller structural changes. |
| Diarylethenes | 0.2 - 1.0 | 0.001 - 0.5 | Excellent thermal stability and fatigue resistance, often with high cyclization quantum yields.[3] |
| Fulgides | 0.1 - 0.6 | 0.05 - 0.5 | Thermally stable, with quantum yields sensitive to substituent effects. |
Analysis of Comparative Data:
-
This compound (Dianthrone): With a forward quantum yield of around 0.6, dianthrone is a highly efficient photochrome for the coloration process.[1] This makes it suitable for applications where a strong and rapid color change is desired upon UV irradiation. The relatively low quantum yield for the reverse reaction suggests that the colored form is more stable towards photoreversion, which can be advantageous for creating persistent colored states.
-
Spiropyrans and Spirooxazines: These compounds exhibit a wide range of quantum yields that are highly dependent on the molecular structure and the surrounding environment, particularly solvent polarity.[2] Their quantum yields can be comparable to or even exceed that of dianthrone in some cases.
-
Azobenzenes: The quantum yields for the trans-to-cis isomerization of azobenzenes are generally moderate. However, the reverse cis-to-trans isomerization is often very efficient. This class of photochromes is valued for its robustness and the relatively subtle geometric changes upon isomerization, which is beneficial in applications like photopharmacology.
-
Diarylethenes: This class stands out for its often near-unity cyclization quantum yields, meaning that almost every absorbed photon leads to a chemical transformation.[3] They also boast exceptional thermal stability and fatigue resistance, making them prime candidates for optical memory and molecular switching applications.
-
Fulgides: Fulgides offer a good balance of thermal stability and respectable quantum yields. The efficiency of their photochromic reactions can be tuned by modifying the substituents on the fulgide core.
Experimental Protocol for Quantum Yield Determination
The determination of the photochromic quantum yield is a meticulous process that requires careful control of experimental parameters. The following protocol outlines a general method for measuring the quantum yield of a photochromic compound in solution using a relative method with a chemical actinometer.
Pillar of Trustworthiness: Self-Validating Systems
The protocol described below is designed to be self-validating. By using a well-characterized chemical actinometer, we are comparing the photoreaction of our sample to a standard with a known and reliable quantum yield. The use of UV-Vis spectroscopy to monitor the reaction provides a direct and quantifiable measure of the molecular transformation.
Materials and Instrumentation
-
Photochromic Compound Solution: A solution of the photochromic compound of known concentration in a suitable solvent.
-
Chemical Actinometer Solution: A solution of a chemical actinometer with a well-established quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate).
-
UV-Vis Spectrophotometer: To monitor the change in absorbance of the solutions.
-
Monochromatic Light Source: A laser or a lamp with a monochromator to provide irradiation at a specific wavelength.
-
Photodetector/Power Meter: To measure the intensity of the light source.
-
Quartz Cuvettes: For holding the sample and actinometer solutions.
Experimental Workflow
Caption: Workflow for Quantum Yield Determination.
Step-by-Step Procedure
-
Determine the Photon Flux (Actinometry):
-
Fill a quartz cuvette with the chemical actinometer solution.
-
Irradiate the solution with the monochromatic light source for a short, precisely measured time.
-
Measure the change in absorbance of the actinometer solution at the appropriate wavelength.
-
Using the known quantum yield of the actinometer and the change in absorbance, calculate the incident photon flux (I₀) in moles of photons per unit time.
-
-
Measure the Photoreaction of the Sample:
-
Fill an identical quartz cuvette with the solution of the photochromic compound.
-
Place the cuvette in the UV-Vis spectrophotometer and begin recording the absorbance spectrum as a function of time.
-
While recording, irradiate the sample with the same monochromatic light source used for actinometry, ensuring the geometry and light intensity are identical.
-
Continue irradiation until a significant change in the absorbance spectrum is observed, but ideally for a short enough time that the initial rate of reaction can be accurately determined and inner filter effects are minimized.
-
-
Calculate the Quantum Yield:
-
From the time-resolved absorbance data of the sample, determine the initial rate of the photoreaction (in moles per unit time). This can be done by plotting the concentration of the product (calculated from its molar extinction coefficient) versus time and finding the initial slope.
-
The quantum yield (Φ) of the photochromic reaction is then calculated using the following equation:
Φ = (Initial rate of reaction) / (Photon flux × (1 - 10-A))
Where A is the absorbance of the sample solution at the irradiation wavelength. The term (1 - 10-A) corrects for the fraction of light absorbed by the sample.
-
Conclusion: Contextualizing this compound's Performance
Based on the available data for its analogue dianthrone, this compound demonstrates a high quantum efficiency for its photocoloration reaction, placing it among the more efficient organic photochromes.[1] Its performance is comparable to that of many spiropyrans and spirooxazines and exceeds that of a typical azobenzene for the forward reaction. However, it generally does not reach the near-quantitative cyclization efficiency observed in some optimized diarylethene systems.[3]
The choice of a photochrome is ultimately application-dependent. For scenarios demanding a robust and highly efficient conversion to a colored state, this compound and its derivatives remain a compelling class of molecules. However, for applications requiring exceptional fatigue resistance and thermal stability of both isomers, diarylethenes may present a more suitable alternative. This guide provides the foundational data and experimental context for researchers to make informed decisions in the selection and application of these fascinating molecular switches.
References
- 1. cris.tau.ac.il [cris.tau.ac.il]
- 2. Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Photoisomerization dynamics of trans-trans, cis-trans, and cis-cis diphenylbutadiene from broadband transient absorption spectroscopy and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Switching Speed of Bianthronyl in Different Media: A Comparative Guide for Researchers
Introduction
Bianthronyl and its parent compound, bianthrone, are fascinating examples of sterically overcrowded ethylenes that exhibit pronounced photochromism and thermochromism. This behavior stems from the reversible isomerization between two distinct, stable conformers: the ground-state, folded 'A-form' and the metastable, twisted 'B-form'. The ability to switch between these two states using light or heat makes this compound a compelling candidate for a range of applications, including molecular machines, high-density data storage, and stimuli-responsive materials. However, the practical implementation of this compound-based systems is critically dependent on the kinetics of this switching process. The speed at which this compound can be switched between its two forms, and how this speed is influenced by the surrounding environment, are key performance metrics.
This guide provides an in-depth technical assessment of the switching speed of this compound in different media. We will explore the underlying mechanism of its isomerization, detail the experimental protocols for measuring its switching kinetics, and analyze the profound influence of the solvent environment. Furthermore, we will present a comparative analysis, benchmarking the performance of this compound against other widely studied molecular switches, such as azobenzenes, spiropyrans, and diarylethenes. This guide is intended for researchers, scientists, and drug development professionals who are seeking a comprehensive understanding of this compound's dynamic behavior to inform their research and development efforts.
The Isomerization Pathway of this compound
The photochromism of this compound is rooted in a reversible transformation between its A and B forms. The A-form is the thermodynamically stable ground state. Upon photoexcitation, typically with UV or visible light, the A-form can be converted to the B-form. This process is understood to proceed through an excited triplet state. The B-form can then revert to the A-form either thermally or photochemically.
Caption: Jablonski diagram illustrating the photoisomerization of this compound from the A-form to the B-form via an excited triplet state.
Experimental Methodologies for Measuring Switching Kinetics
To quantitatively assess the switching speed of this compound, time-resolved spectroscopic techniques are essential. The two primary methods employed for studying molecular switches are flash photolysis and pump-probe spectroscopy.
Flash Photolysis: Probing Thermal Reversion
Flash photolysis is a powerful technique for studying the kinetics of reactions that can be initiated by a brief pulse of light.[1][2] For this compound, it is particularly well-suited for measuring the rate of the thermal back-isomerization from the B-form to the A-form.
Experimental Protocol: Flash Photolysis of this compound
-
Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest. The concentration should be adjusted to yield an absorbance of approximately 0.1-0.3 at the monitoring wavelength to ensure adherence to the Beer-Lambert law. The solution should be placed in a quartz cuvette.
-
Instrumentation Setup:
-
Excitation Source (Pump): A high-intensity flash lamp (e.g., Xenon flash lamp) or a pulsed laser capable of exciting the A-form of this compound.[1]
-
Monitoring Source (Probe): A continuous wave lamp (e.g., tungsten or deuterium lamp) that provides a stable light source for monitoring the absorbance changes.
-
Monochromator and Detector: A monochromator is used to select the specific wavelength at which the absorbance of the B-form is maximal, and a fast detector (e.g., a photomultiplier tube) measures the change in light intensity over time.
-
Data Acquisition: A digital oscilloscope or a dedicated data acquisition system records the detector signal as a function of time after the flash.
-
-
Measurement:
-
Record the initial absorbance of the solution before the flash.
-
Trigger the flash lamp to generate a high concentration of the B-form.
-
Monitor the decay of the absorbance of the B-form at its λmax as it thermally reverts to the A-form. The data is collected on a microsecond to second timescale, depending on the solvent and temperature.
-
-
Data Analysis:
-
The decay of the B-form typically follows first-order kinetics. The rate constant (k) can be determined by fitting the absorbance decay curve to a single exponential function: A(t) = A0 * exp(-kt) + A∞ where A(t) is the absorbance at time t, A0 is the initial absorbance of the B-form after the flash, k is the first-order rate constant, and A∞ is the absorbance at infinite time (the baseline).
-
The half-life (t1/2) of the B-form can then be calculated as: t1/2 = ln(2) / k
-
Caption: Workflow for a typical flash photolysis experiment to determine the thermal back-isomerization rate of this compound.
Pump-Probe Spectroscopy: Unveiling Ultrafast Dynamics
To investigate the ultrafast forward photoisomerization (A → B), which can occur on the picosecond to femtosecond timescale, pump-probe spectroscopy is the technique of choice.[3][4] In this method, an ultrashort laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) monitors the resulting changes in absorption. By varying the delay time between the pump and probe pulses, the dynamics of the excited state and the formation of the B-form can be mapped out with extremely high temporal resolution.
The Decisive Role of the Medium on this compound's Switching Speed
The switching speed of this compound is not an intrinsic constant but is profoundly influenced by its surrounding environment. The primary factors at play are the viscosity and, to a lesser extent, the polarity of the solvent.
Viscosity: The Dominant Factor
The isomerization of this compound from the folded A-form to the twisted B-form involves a significant and large-amplitude conformational change. This substantial molecular motion is strongly coupled to the viscosity of the surrounding medium. Studies on bianthrone and its derivatives have consistently shown that the isomerization process is "strictly viscosity-controlled".[5] In highly viscous solvents, the twisting motion required for isomerization is hindered, leading to a dramatic decrease in the switching speed. Conversely, in low-viscosity solvents, the molecule can undergo the conformational change more freely, resulting in faster switching. This strong dependence on viscosity is a hallmark of this compound's switching behavior and a critical consideration for its application. A study on a tetramethoxy-substituted bianthrone found that the isomerization equilibrium was most sensitive to solvent viscosity among various solvent parameters.[6][7]
Polarity: A Secondary Influence
While viscosity is the dominant factor, solvent polarity can also play a role, albeit a more subtle one. The A and B forms of this compound have different dipole moments. The twisted B-form is generally more polar than the folded A-form. Therefore, polar solvents can stabilize the B-form to a greater extent than nonpolar solvents, which can influence the thermodynamics and, to some degree, the kinetics of the isomerization. However, for this compound, the effect of polarity is often overshadowed by the much larger effect of viscosity.
| Solvent Property | Effect on A → B Switching Speed | Effect on B → A Thermal Relaxation Speed | Rationale |
| High Viscosity | Decreases | Decreases | Hinders the large-amplitude molecular motion required for isomerization. |
| Low Viscosity | Increases | Increases | Allows for faster conformational changes. |
| High Polarity | Minor effect, may slightly increase | May slightly decrease | Stabilizes the more polar B-form, potentially lowering the energy barrier for the forward reaction and increasing it for the reverse. |
| Low Polarity | Minor effect, may slightly decrease | May slightly increase | Less stabilization of the B-form. |
digraph "Factors_Affecting_Switching_Speed" { graph [fontname="Arial"]; node [shape=ellipse, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];switching_speed [label="this compound\nSwitching Speed"]; viscosity [label="Solvent Viscosity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; polarity [label="Solvent Polarity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temperature [label="Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; substituents [label="Molecular Substituents", fillcolor="#34A853", fontcolor="#FFFFFF"];
viscosity -> switching_speed [label="Strongly\ninfluences"]; polarity -> switching_speed [label="Moderately\ninfluences"]; temperature -> switching_speed [label="Influences"]; substituents -> switching_speed [label="Tunes properties"]; }
Caption: Key factors influencing the switching speed of this compound in solution.
Comparative Analysis: this compound vs. Other Molecular Switches
To provide a broader context for this compound's performance, it is instructive to compare its switching characteristics with those of other well-established classes of molecular switches.
| Molecular Switch | Switching Mechanism | Typical Switching Speed (Forward/Reverse) | Solvent Dependence | Thermal Stability of Metastable Isomer |
| This compound | Twisting around central C=C bond | ps to ns / µs to s | Strongly viscosity-dependent , moderately polarity-dependent | Thermally unstable, reverts to stable form |
| Azobenzene | E/Z isomerization around N=N bond | ps / µs to hours | Moderately polarity and viscosity-dependent[8] | Varies greatly with substitution; can be thermally stable or relax quickly[9] |
| Spiropyran | Ring-opening/closing | ps to ns / µs to min | Strongly polarity-dependent , moderately viscosity-dependent[10] | Thermally unstable, reverts to stable form |
| Diarylethene | 6π-electrocyclization | ps / ps | Weakly solvent-dependent[11] | Thermally stable (P-type)[12] |
Azobenzenes: These are perhaps the most studied molecular switches. Their E/Z isomerization can be very fast, but the thermal relaxation of the Z-isomer can range from microseconds to days, depending on the substitution pattern. Their switching speed is influenced by both solvent polarity and viscosity, but generally to a lesser extent than this compound's dependence on viscosity.[8]
Spiropyrans: These compounds undergo a ring-opening reaction to form a colored merocyanine. This process is highly sensitive to solvent polarity due to the large change in dipole moment between the closed and open forms.[10] Like this compound, their switching involves significant conformational changes and is thus also affected by viscosity.
Diarylethenes: This class of switches is known for its thermal stability in both isomeric forms (P-type photochromism), making them ideal for applications requiring long-term data retention.[12] Their switching is a concerted electrocyclic reaction with minimal structural change, and as a result, their switching speed is largely independent of the solvent environment.[11]
Conclusion and Future Outlook
The switching speed of this compound is a complex parameter that is exquisitely sensitive to the viscosity of its environment. The large-amplitude twisting motion inherent to its isomerization makes it a unique molecular switch whose dynamics are fundamentally coupled to the rheological properties of the medium. While this strong viscosity dependence can be a limitation in rigid environments, it also opens up exciting possibilities for using this compound as a sensitive probe for local viscosity in complex systems.
Compared to other molecular switches, this compound offers a distinct set of properties. Its switching speed is generally fast, but its thermal instability and susceptibility to fatigue are challenges that need to be addressed for many applications. Future research in this area will likely focus on the rational design of new this compound derivatives with tailored switching kinetics, improved fatigue resistance, and optimized responses to specific environmental stimuli. By fine-tuning the steric and electronic properties of the this compound core, it may be possible to modulate its switching speed and stability, thereby expanding its utility in the development of advanced photoresponsive materials and devices.
References
- 1. scribd.com [scribd.com]
- 2. Ultrafast spectroscopy and structural characterization of a photochromic isomerizing ruthenium bis-sulfoxide complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. publications.iupac.org [publications.iupac.org]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. Solvent viscosity-dependent isomerization equilibrium of tetramethoxy-substituted bianthrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Viscosity as an Experimental Tool in Studying the Mechanism of Stereoselective and Product-Selective Chemical Transform… [ouci.dntb.gov.ua]
- 11. Solvent effects on isomerization and spectral properties of photochromic-switching diarythene derivatives in polar and apolar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.chalmers.se [research.chalmers.se]
A Comparative Analysis of Fatigue Resistance in Bianthronyl and Diarylethene Photoswitches: A Guide for Researchers
In the dynamic fields of materials science, molecular machinery, and photopharmacology, the reliability of photoswitchable molecules is paramount. These molecular machines, capable of reversibly changing their properties in response to light, hold immense promise for applications ranging from targeted drug delivery to high-density data storage. However, a critical factor limiting their practical implementation is photochemical fatigue—the gradual loss of switching ability over repeated cycles due to degradation. This guide provides an in-depth comparison of the fatigue resistance of two prominent classes of photoswitches: bianthronyls and diarylethenes. By delving into the underlying mechanisms of fatigue and outlining rigorous experimental protocols for their evaluation, we aim to equip researchers with the knowledge to select and design robust photoswitches for their specific applications.
The Inevitable Challenge: Understanding Photoswitch Fatigue
Photoswitch fatigue is the irreversible degradation of a photochromic molecule, leading to a diminished population of molecules that can participate in the desired photochemical transformation. This degradation typically arises from unintended side reactions of the excited state, resulting in the formation of non-photochromic byproducts. The fatigue resistance of a photoswitch is a quantitative measure of its durability and is often expressed as the number of switching cycles it can endure before a significant loss of performance, or by the quantum yield of the fatigue process itself. For applications in drug development, where precise spatiotemporal control of bioactivity is desired, high fatigue resistance is a non-negotiable requirement.
Diarylethenes: A Well-Characterized Standard for Robustness
Diarylethenes have emerged as a benchmark for fatigue-resistant photoswitches.[1] Their photochromism is based on a reversible 6π-electrocyclization reaction between an open, colorless form and a closed, colored form.[2] The remarkable stability of many diarylethene derivatives stems from the fact that both isomers are thermally stable, preventing passive relaxation to a thermal equilibrium and allowing for the "P-type" photochromism where both switching events are light-induced.[1]
The Primary Fatigue Pathway in Diarylethenes: Annulation
The principal cause of fatigue in many diarylethene derivatives is the formation of an annulated byproduct.[3][4][5] This irreversible side reaction occurs from the excited state of the open isomer and competes with the desired cyclization reaction. The formation of this byproduct disrupts the photochromic system, leading to a gradual decrease in the absorbance of the closed form upon repeated cycling.
Figure 1: Simplified reaction scheme for diarylethene photoswitching and fatigue. Φ_oc represents the quantum yield of the desired ring-closing reaction, while Φ_fatigue is the quantum yield of the competing byproduct formation.
The quantum yield of this byproduct formation (Φ_fatigue) is a key parameter for quantifying the fatigue resistance of a diarylethene.[6][7] Extensive research has focused on minimizing this side reaction through structural modifications.
Strategies to Enhance Diarylethene Fatigue Resistance
-
Substitution: Introducing bulky or electron-withdrawing substituents at specific positions on the aryl moieties can sterically hinder the formation of the annulated byproduct and alter the electronic landscape of the excited state to favor the desired cyclization.[4] For instance, the introduction of 3,5-bis(trifluoromethyl)phenyl groups has been shown to significantly suppress byproduct formation.[4]
-
Bridging Unit Modification: Altering the central ethene bridge, for example by using a perfluorocyclopentene unit, can also enhance fatigue resistance.[8]
-
Supramolecular Encapsulation: Encapsulating diarylethenes within host molecules like cyclodextrins or cucurbiturils can physically constrain the molecule, thereby inhibiting the conformational changes required for byproduct formation and significantly improving fatigue resistance in aqueous environments.[1]
Bianthronyls: A Classical Photoswitch with Complex Photochemistry
Bianthronyl and its derivatives are among the earliest discovered photochromic compounds. Their photoswitching behavior involves a reversible photocyclization to form a colored, planar dihydro-phenanthrene-type isomer. While they offer large structural changes upon photoisomerization, which can be advantageous for applications like molecular machinery, their fatigue resistance is generally considered to be lower than that of diarylethenes.
Unraveling the Fatigue Mechanisms of this compound
The photodegradation of this compound is more complex and less universally understood than that of diarylethenes. A primary degradation pathway involves the irreversible formation of a 4a,4b-dihydrophenanthrene-type cyclic photoisomer, which can then undergo further solvent-dependent reactions.[3] Photooxidation is another significant contributor to the degradation of bianthrone derivatives, especially in the presence of oxygen.[9]
Figure 2: Generalized photoswitching and fatigue pathways for this compound.
The lack of extensive quantitative data on the fatigue quantum yields for a wide range of this compound derivatives makes direct comparison with diarylethenes challenging.[3] This highlights a critical knowledge gap and an area ripe for further investigation.
Approaches to Mitigating this compound Fatigue
-
Solvent Selection: The polarity of the solvent can significantly influence the degradation pathways of this compound.[3] Careful selection of the solvent system can help to minimize the formation of degradation byproducts.
-
Exclusion of Oxygen: Due to the susceptibility of bianthrones to photooxidation, performing experiments under an inert atmosphere (e.g., argon or nitrogen) is crucial for enhancing their stability.[9]
-
Structural Modification: The introduction of specific substituents on the bianthrone core can influence its electronic properties and steric environment, potentially leading to improved stability. For example, electron-withdrawing groups can lower the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule less prone to oxidation.[9]
Experimental Evaluation of Fatigue Resistance: A Practical Guide
A standardized and rigorous evaluation of fatigue resistance is essential for comparing different photoswitches and for selecting the most suitable candidate for a given application. The following protocols outline the key experimental techniques used for this purpose.
UV-Vis Spectroscopy: The Workhorse for Monitoring Photoswitching
UV-Vis spectroscopy is the most common and accessible method for studying photoswitching and fatigue. By monitoring the changes in the absorption spectrum upon repeated cycles of irradiation with different wavelengths of light, one can quantify the degradation of the photochromic molecule.
Experimental Protocol: UV-Vis Spectroscopy for Fatigue Analysis
-
Sample Preparation: Prepare a solution of the photoswitch in a suitable solvent at a concentration that gives an initial absorbance of approximately 1 in the photo-stationary state (PSS). Degas the solution by purging with an inert gas if photooxidation is a concern.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the sample.
-
Photoswitching Cycles:
-
Irradiate the sample with a light source of the appropriate wavelength (λ₁) to drive the photoswitch to its second isomeric state (e.g., the closed form for a diarylethene). Monitor the change in absorbance at the λ_max of the second isomer until the photostationary state is reached.
-
Record the absorption spectrum at the PSS.
-
Irradiate the sample with a second light source (λ₂) to drive the photoswitch back to its initial state.
-
Record the absorption spectrum.
-
-
Repeat Cycling: Repeat step 3 for a large number of cycles.
-
Data Analysis: Plot the absorbance at the λ_max of one of the isomers at the end of each half-cycle as a function of the cycle number. The number of cycles at which the absorbance has decreased to a certain percentage (e.g., 50% or 90%) of its initial value is a measure of the fatigue resistance.
Figure 3: Workflow for determining photoswitch fatigue resistance using UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Look at Degradation Products
While UV-Vis spectroscopy is excellent for monitoring the overall degradation, NMR spectroscopy can provide detailed structural information about the degradation byproducts formed during fatigue.
Experimental Protocol: NMR Spectroscopy for Fatigue Analysis
-
Sample Preparation: Prepare a concentrated solution of the photoswitch in a deuterated solvent.
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the initial sample.
-
In-situ Irradiation: Irradiate the NMR tube with a light source of the appropriate wavelength for a defined period. This can be done outside the spectrometer or, with specialized equipment, inside the NMR magnet.
-
Acquire Spectra Over Time: Acquire a series of ¹H NMR spectra at different time points during the irradiation.
-
Data Analysis: Compare the spectra over time. The appearance of new signals and the decrease in the intensity of the signals corresponding to the photoswitch indicate the formation of degradation products. 2D NMR techniques (e.g., COSY, HSQC) can be used to elucidate the structure of these byproducts.
Comparative Data on Fatigue Resistance
The following table summarizes the key differences in the fatigue resistance characteristics of diarylethenes and bianthronyls, based on the available literature. It is important to note that the fatigue resistance of any photoswitch is highly dependent on its specific molecular structure and the experimental conditions.
| Feature | Diarylethenes | Bianthronyls |
| Primary Fatigue Mechanism | Formation of annulated byproducts.[3][4][5] | Irreversible cyclization and photooxidation.[3][9] |
| Typical Fatigue Resistance | High (can exceed 10,000 cycles for optimized derivatives).[1] | Moderate to Low (often limited to hundreds of cycles). |
| Quantitative Fatigue Data | Widely available (quantum yields of byproduct formation reported for many derivatives).[6][7] | Scarce (quantitative data on fatigue quantum yields is not readily available for most derivatives).[3] |
| Strategies for Improvement | Structural modification to hinder byproduct formation, supramolecular encapsulation.[1][4][8] | Solvent optimization, exclusion of oxygen, introduction of stabilizing substituents.[3][9] |
Conclusion and Future Outlook
Diarylethenes currently represent the gold standard for fatigue-resistant photoswitches, with a well-understood primary degradation pathway and a wealth of strategies to mitigate it. Their high durability makes them prime candidates for applications requiring a large number of switching cycles.
Bianthronyls, while offering unique photo-responsive properties, generally exhibit lower fatigue resistance. The mechanisms of their degradation are more complex and less quantitatively characterized. This presents both a challenge and an opportunity for researchers. A deeper understanding of the photochemical side reactions of bianthronyls, coupled with the rational design of new derivatives with enhanced stability, could unlock their full potential for various applications.
For professionals in drug development, the choice between these two classes of photoswitches will depend on the specific requirements of the application. For systems demanding high numbers of switching cycles with minimal degradation, diarylethenes are the clear choice. However, for applications where the large structural change of bianthronyls is advantageous and the number of required switching cycles is limited, they may still be a viable option, provided that their stability is carefully evaluated and optimized. The continued development of novel photoswitches with improved fatigue resistance will undoubtedly be a key driver of innovation in all areas where precise control over molecular systems is desired.
References
- 1. i-repository.net [i-repository.net]
- 2. Improving the fatigue resistance of diarylethene switches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Supramolecular Complex of Photochromic Diarylethene and Cucurbit[7]uril: Fluorescent Photoswitching System for Biolabeling and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. supramolekularechemie.hhu.de [supramolekularechemie.hhu.de]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Thermal Stability of Bianthronyl and its Analogues: A Researcher's Handbook
For researchers, scientists, and drug development professionals, understanding the thermal stability of bianthronyl and its derivatives is paramount for applications ranging from organic electronics to medicinal chemistry. This guide provides an in-depth comparative analysis of the thermal properties of these fascinating molecules, grounded in experimental data and established scientific principles.
This compound, a dimer of anthrone, and its analogues are a class of compounds known for their unique photochromic and thermochromic properties. However, their utility is often dictated by their stability under thermal stress. This guide will delve into the factors influencing their thermal decomposition, present comparative data for selected analogues, and provide detailed experimental protocols for assessing their thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
The Structural Influence on Thermal Stability: A Tale of Substituents
The inherent thermal stability of the this compound core is significantly influenced by the nature and position of substituent groups on the aromatic rings. As a general principle, the electronic properties of these substituents play a crucial role in determining the decomposition temperature.
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and halogen (-F, -Cl, -Br, -I) groups, tend to enhance the thermal stability of the bianthrone core.[1] By withdrawing electron density from the aromatic system, these groups can strengthen the covalent bonds within the molecule, thereby requiring more energy to initiate decomposition.
Conversely, electron-donating groups (EDGs) , such as alkoxy (-OR) and alkyl (-R) groups, can have a more complex effect. While they can increase electron density and potentially stabilize the molecule through resonance, they can also introduce new pathways for thermal degradation, sometimes leading to a decrease in overall stability. The position of the substituent also matters, with substitution at certain positions offering greater steric hindrance and protection of the reactive central double bond.
Comparative Thermal Analysis: Unveiling the Stability Landscape
To provide a quantitative comparison, this section summarizes key thermal stability data for this compound and a selection of its analogues, primarily focusing on decomposition temperatures obtained from Thermogravimetric Analysis (TGA).
| Compound | Substituent(s) | Decomposition Onset (Td, °C) | Key Observations |
| This compound | None | ~250-300 | Serves as the baseline for comparison. |
| Halogenated Bianthronyls | -F, -Cl, -Br | Generally >300 | Increased stability due to the inductive effect of halogens. Stability often follows the trend F > Cl > Br. |
| Nitro-substituted Bianthronyls | -NO₂ | Significantly >300 | The strong electron-withdrawing nature of the nitro group markedly enhances thermal stability. |
| Alkoxy-substituted Bianthronyls | -OCH₃, -OC₂H₅ | Variable, often <300 | The effect is dependent on the position and length of the alkoxy chain. May introduce lower energy decomposition pathways. |
Note: The decomposition temperatures provided are approximate and can vary depending on the specific experimental conditions (e.g., heating rate, atmosphere).
Experimental Protocols for Thermal Stability Assessment
Accurate and reproducible assessment of thermal stability is crucial. The following are detailed, step-by-step methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), two of the most powerful techniques for this purpose.[2]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which a material undergoes weight loss due to decomposition, and to quantify this loss.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (e.g., alumina or platinum). Ensure the sample is evenly distributed at the bottom of the crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition (Td) is typically determined as the temperature at which a 5% weight loss occurs (Td5%).
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Causality Behind Experimental Choices: The use of an inert atmosphere is critical to study the intrinsic thermal stability of the compound, avoiding oxidative processes that would lower the decomposition temperature. A heating rate of 10 °C/min is a common standard that allows for good resolution of thermal events without unduly prolonging the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature. This can reveal melting points, glass transitions, and the enthalpy of decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Maintain a constant flow of inert gas (e.g., nitrogen) through the cell.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample to a temperature above its expected melting or decomposition point at a controlled rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Record the differential heat flow between the sample and reference pans.
-
Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition or crystallization.
-
The area under a peak can be integrated to determine the enthalpy change (ΔH) of the transition.
-
Trustworthiness through Self-Validation: Running a baseline with two empty pans before the sample run is a crucial step to ensure the instrument is properly calibrated and to correct for any instrumental drift. This provides a self-validating system for the obtained data.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Key factors influencing the thermal stability of this compound analogues.
Caption: A simplified workflow for Thermogravimetric Analysis (TGA).
Caption: A simplified workflow for Differential Scanning Calorimetry (DSC).
Conclusion
The thermal stability of this compound and its analogues is a critical parameter that is profoundly influenced by molecular structure. The strategic introduction of substituents, particularly electron-withdrawing groups, can significantly enhance their resilience to thermal degradation. By employing standardized and well-validated analytical techniques such as TGA and DSC, researchers can obtain reliable and comparative data to guide the design and selection of this compound derivatives for specific high-performance applications. This guide serves as a foundational resource for professionals in the field, enabling a more informed approach to the development of novel materials and therapeutics based on the versatile this compound scaffold.
References
A Comparative Guide to the DFT Analysis of Electronic Transitions in Bianthronyl and Fulgides
Executive Summary
Photochromic molecules, capable of reversible light-induced transformations between distinct isomeric forms, are foundational to the development of molecular switches, optical data storage, and smart materials. Among these, bianthronyls and fulgides represent two distinct and important classes, operating via dissimilar photoisomerization mechanisms. This guide provides a comparative analysis of their electronic transitions using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). We delve into the theoretical underpinnings of their photochromism, present a validated computational protocol for their analysis, and compare the nature of their electronic structures and transitions. This document is intended for researchers and professionals in computational chemistry, materials science, and drug development seeking to understand and model these fascinating molecular systems.
Introduction: Two Classes of Photochromic Systems
The phenomenon of photochromism involves the reversible transformation of a chemical species between two forms possessing different absorption spectra. This change is induced by the absorption of electromagnetic radiation.
Bianthronyl , a sterically overcrowded ethylene, is a classic example of a molecule exhibiting photochromism based on conformational change. Its photo- and thermochromism arise from the interconversion between a thermodynamically stable, folded (A-form) and a metastable, twisted (B-form).[1][2] This transformation involves a significant geometric rearrangement around the central carbon-carbon double bond.
Fulgides , derivatives of succinic anhydride, operate via a different mechanism: a pericyclic reaction.[3] Typically, irradiation with UV light induces a 6π-electrocyclic ring-closure of the open, colorless form (E-isomer) to the colored, closed form (C-isomer). This reaction can be reversed with visible light, making fulgides highly attractive for optical switching applications.[3]
Understanding the electronic transitions that govern these transformations is critical for the rational design of new photochromic materials with tailored properties. DFT and TD-DFT have become indispensable tools for elucidating the ground and excited-state properties of these molecules, offering profound insights into their absorption spectra and reaction mechanisms.[3][4]
Theoretical Background: Mechanisms and Methods
Mechanisms of Isomerization
The photochromic behavior of this compound and fulgides stems from fundamentally different structural changes, as illustrated in the diagram below.
References
Safety Operating Guide
Navigating the Afterlife of a Complex Molecule: A Guide to the Proper Disposal of Bianthronyl
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible management of laboratory waste is a critical component of ensuring a safe and sustainable research environment. This guide provides an in-depth, procedural framework for the proper disposal of bianthronyl (CAS No. 434-84-4), a polycyclic aromatic hydrocarbon derivative. By understanding the chemical nature of this compound and the regulatory landscape governing hazardous waste, we can execute a disposal plan that is not only compliant but also scientifically sound.
Understanding this compound: A Profile of the Molecule
This compound is an organic compound composed of two anthrone units linked together.[1] It typically appears as a solid, crystalline powder with a color ranging from white to orange to green.[1] With a high melting point of 272°C (with decomposition), its stability is notable.[2] However, this stability does not equate to benignity. As a polycyclic aromatic hydrocarbon (PAH), this compound is part of a class of compounds known for their potential environmental persistence and hazardous properties.[3][4][5]
| Chemical Property | Value | Source |
| CAS Number | 434-84-4 | [1] |
| Molecular Formula | C₂₈H₁₈O₂ | [1] |
| Molecular Weight | 386.45 g/mol | |
| Appearance | White to Orange to Green powder/crystal | [1] |
| Melting Point | 272°C (decomposes) | [2] |
| InChI | InChI=1/C28H18O2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16,25-26H | [1] |
The Regulatory Framework: Adherence to EPA and OSHA Guidelines
The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
The EPA , under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management.[6] Laboratories are considered hazardous waste generators and must comply with specific regulations regarding waste identification, storage, and disposal.[6][7]
OSHA's Hazard Communication Standard and the "Occupational exposure to hazardous chemicals in laboratories" standard (29 CFR 1910.1450) mandate that employers inform employees about the hazards of chemicals in the workplace and implement a Chemical Hygiene Plan.[8][9] This includes procedures for the safe handling and disposal of hazardous substances.[8][9]
Step-by-Step Disposal Protocol for this compound
The following protocol is a comprehensive guide for the safe and compliant disposal of this compound waste. This procedure is designed to be a self-validating system, ensuring that each step contributes to the overall safety and integrity of the waste management process.
Phase 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify this compound waste as hazardous. Given its classification as a polycyclic aromatic hydrocarbon, it should be treated as such.
Step 1.1: Hazardous Waste Determination. Based on its chemical structure and relation to PAHs, which are listed as hazardous constituents by the EPA, all this compound waste must be designated as hazardous waste.[3] This includes pure, unused this compound, reaction mixtures containing this compound, and any materials contaminated with this compound (e.g., gloves, filter paper, glassware).
Step 1.2: Segregation. Immediately segregate this compound waste from non-hazardous waste streams.[8][10] It is imperative to prevent the mixing of incompatible chemicals.[11] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.
Caption: Initial segregation of this compound waste at the point of generation.
Phase 2: Containerization and Labeling
Proper containment and clear communication are paramount for safety and compliance.
Step 2.1: Select an Appropriate Container. Use a container that is chemically compatible with this compound.[6] For solid waste, a securely sealable, robust plastic or glass container is suitable. For solutions, ensure the container material will not degrade upon contact with the solvent. The container must be in good condition, free from leaks or damage.[6]
Step 2.2: Label the Container. The EPA requires hazardous waste containers to be clearly labeled with the words "Hazardous Waste."[7] The label must also identify the contents. A proper label for this compound waste should include:
- The words "Hazardous Waste"
- Chemical Name: "this compound"
- CAS Number: "434-84-4"
- The primary hazard(s) (e.g., "Toxic," "Environmental Hazard")
- The date accumulation started
Phase 3: Accumulation and Storage
Laboratories typically operate as Satellite Accumulation Areas (SAAs), allowing for the collection of hazardous waste at or near the point of generation.[11][12]
Step 3.1: Designate a Satellite Accumulation Area. The designated SAA must be under the control of the laboratory personnel.[11] This area should be away from sources of ignition and incompatible materials.
Step 3.2: Keep Containers Closed. Hazardous waste containers must remain closed at all times, except when adding waste.[11][12] This minimizes the release of any potential vapors and prevents spills.
Step 3.3: Adhere to Accumulation Limits. For most hazardous wastes, an SAA can accumulate up to 55 gallons.[13] However, for acutely toxic wastes (P-listed), the limit is one quart.[12] While this compound is not currently P-listed, it is good practice to manage waste quantities diligently to minimize risk.
Phase 4: Disposal and Record Keeping
The final step is the transfer of the hazardous waste to a licensed disposal facility.
Step 4.1: Arrange for Pickup. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the full hazardous waste container. Do not attempt to transport or dispose of the waste yourself.
Step 4.2: Final Disposal Method. The ultimate disposal of this compound waste will likely be through high-temperature incineration.[3][10] This method is effective for destroying organic compounds and reducing their volume.[10] Other potential methods for PAHs include chemical oxidation.[3] The specific method will be determined by the licensed hazardous waste disposal facility.
Step 4.3: Maintain Records. Proper documentation of hazardous waste generation and disposal is a legal requirement.[6] Ensure that all necessary paperwork provided by your EHS department is completed accurately.
Caption: Workflow for the proper disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill: For a small spill of solid this compound, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[6] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Major Spill: In the case of a larger spill, or a spill of this compound in a solvent, evacuate the immediate area and notify your EHS department. They are trained and equipped to handle significant chemical spills.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is more than a regulatory requirement; it is a reflection of our commitment to a safe laboratory environment and responsible environmental stewardship. By following these detailed procedures, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. This guide serves as a foundational document, and it is incumbent upon all laboratory personnel to remain informed of their institution's specific chemical hygiene plan and waste disposal protocols.
References
- 1. CAS 434-84-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 434-84-4 [chemicalbook.com]
- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Expertise in Waste Solutions | WasteCulture [wasteculture.com]
- 5. phoslab.com [phoslab.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. needle.tube [needle.tube]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. usbioclean.com [usbioclean.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. epa.gov [epa.gov]
Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling Bianthronyl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to both personnel safety and experimental integrity. Bianthronyl, a polycyclic aromatic ketone, presents a unique set of handling challenges due to its chemical structure and reactivity. This guide, moving beyond a simple checklist, provides a deep, scientifically-grounded framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring a secure laboratory environment.
Understanding the Hazard: Why this compound Demands Respect
This compound, also known as Bianthrone, is an aromatic ketone. While comprehensive toxicological data is limited, the Material Safety Data Sheet (MSDS) for Bianthrone indicates potential for irritation to the eyes, skin, and respiratory tract.[1] The lack of extensive toxicity data necessitates a cautious approach, treating the compound as potentially hazardous upon acute and chronic exposure. Its nature as a fine powder also increases the risk of inhalation. Furthermore, compounds with similar polycyclic aromatic structures can exhibit photoactive properties, a consideration for handling and storage.
The Core Defense: A Multi-Layered PPE Strategy
A robust PPE strategy for this compound is not a matter of single-layer protection but a comprehensive system designed to mitigate risks at every potential point of exposure.
Dermal Protection: Beyond the Standard Nitrile
The primary route of exposure in a laboratory setting is often dermal. The choice of gloves is therefore critical and must be based on an understanding of chemical compatibility.
-
For Incidental Contact (e.g., weighing, preparing solutions): High-quality, disposable nitrile gloves are a suitable initial barrier. Nitrile provides good general resistance to a range of chemicals.[2] However, it is crucial to recognize that nitrile gloves offer limited protection against prolonged exposure to aromatic ketones.[3][4]
-
For Extended Contact or Immersion: In scenarios involving potential for significant splashing or prolonged handling, more robust glove materials are essential.
-
Butyl Rubber Gloves: These gloves offer excellent resistance to ketones and esters, making them a superior choice for handling this compound where more than incidental contact is anticipated.[5][6]
-
Viton™ (Fluoroelastomer) Gloves: Viton provides exceptional resistance to aromatic and chlorinated solvents, offering another high-level of protection.[6][7]
-
The Rationale: The selection of butyl rubber or Viton™ for extended contact is based on their superior chemical resistance to the ketone functional group and the aromatic nature of this compound. Standard latex gloves are not recommended due to their poor performance against many organic solvents.[2]
Table 1: Glove Material Chemical Resistance Profile
| Glove Material | Resistance to Aromatic Ketones | Recommended Use for this compound |
| Nitrile | Fair (short-term splash) | Incidental contact, handling of solids |
| Butyl Rubber | Excellent | Extended contact, potential for immersion, handling solutions |
| Viton™ | Excellent | Extended contact, potential for immersion, handling solutions |
| Latex | Poor | Not Recommended |
| Neoprene | Moderate | Acceptable for some acids and bases, but not ideal for ketones |
| Polyvinyl Alcohol (PVA) | Excellent for aromatic solvents, but not for use in water-based solutions. | Not recommended if aqueous solutions of this compound are used.[6] |
Body Protection: The Laboratory Coat as a First Line of Defense
A clean, buttoned, long-sleeved laboratory coat is mandatory. It should be made of a material appropriate for the tasks being performed. For handling solid this compound, a standard cotton or polyester/cotton blend lab coat is generally sufficient. In situations with a higher risk of splashes of this compound solutions, a lab coat with chemical-resistant properties should be considered.
Eye and Face Protection: Shielding Against the Unseen
Chemical splash goggles that meet the ANSI Z87.1 standard are the minimum requirement for eye protection when handling this compound in any form.[8] Safety glasses do not provide adequate protection from splashes. When there is a significant risk of splashing or the generation of aerosols, a face shield should be worn in conjunction with chemical splash goggles.
Respiratory Protection: An Essential Precaution for Powders
Given that this compound is a fine powder, the risk of inhalation is a primary concern. Engineering controls, such as working within a certified chemical fume hood, are the most effective way to mitigate this risk.
-
When Engineering Controls are in Place: If all handling of powdered this compound is performed within a fume hood, additional respiratory protection may not be necessary.
-
In the Absence of or as an Adjunct to Engineering Controls: If there is a potential for airborne particles to escape the primary containment (e.g., during large-scale transfers, cleaning spills), respiratory protection is required.
-
N95 or FFP2 Respirator: A NIOSH-approved N95 or European standard FFP2 filtering facepiece respirator is recommended for protection against fine dust particles.[9][10] These respirators filter at least 95% of airborne particles and are suitable for handling chemical powders.[9][10]
-
Elastomeric Half-Mask or Full-Facepiece Respirator with Particulate Filters (P100 or FFP3): For situations with higher potential for exposure, a reusable elastomeric respirator with P100 (or FFP3) filters offers a higher level of protection and a better facial seal.[9]
-
The Logic of Selection: The choice of respirator is dictated by the potential concentration of airborne particles. An N95 or FFP2 is sufficient for lower-risk activities, while a P100/FFP3 filter provides a higher protection factor for more hazardous operations.
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict protocol for donning, doffing, and handling is as critical as the selection of the PPE itself.
Donning and Doffing PPE Workflow
Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.
Handling Protocol
-
Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Weighing and Transfer: When weighing solid this compound, use a spatula and weighing paper within a fume hood or a balance enclosure to minimize the generation of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area. Remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water.
Spill and Disposal Management: A Plan for the Unexpected
A clear and concise plan for managing spills and disposing of waste is a critical component of laboratory safety.
Spill Response
In the event of a this compound spill:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Contain: For small spills, contain the powder using an absorbent material designed for chemical spills. Avoid dry sweeping, which can generate dust.
-
Clean-up: Wearing appropriate PPE (including respiratory protection), carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[6]
Disposal Plan
All materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Waste Segregation: Collect all this compound waste in a clearly labeled, leak-proof container. Do not mix with other waste streams.
-
Container Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.
Caption: Step-by-step procedure for the safe disposal of this compound waste.
By implementing this comprehensive guide, researchers can confidently handle this compound, secure in the knowledge that they are protected by a robust and scientifically sound safety protocol. This commitment to safety not only protects individuals but also fosters a culture of responsibility and excellence in the laboratory.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. gloves.com [gloves.com]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. yourglovesource.com [yourglovesource.com]
- 7. worksafegear.com.au [worksafegear.com.au]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 10. chemquest.com [chemquest.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
